Product packaging for 1,2,3-Octanetriol(Cat. No.:CAS No. 112196-85-7)

1,2,3-Octanetriol

Cat. No.: B038421
CAS No.: 112196-85-7
M. Wt: 162.23 g/mol
InChI Key: QSQGNBGEHSFMAA-UHFFFAOYSA-N
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Description

1,2,3-Octanetriol is a unique, medium-chain aliphatic triol that serves as a valuable biochemical and synthetic intermediate. Its primary research value lies in its application as a model compound for studying the structure-activity relationships of lipids and surfactants, particularly those with multiple hydroxyl groups. The three hydroxyl groups positioned along an eight-carbon backbone allow researchers to investigate the effects of polarity, hydrophilicity, and molecular geometry on membrane fluidity, emulsion stability, and self-assembly properties. This makes it a compound of significant interest in the fields of biophysical chemistry and material science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O3 B038421 1,2,3-Octanetriol CAS No. 112196-85-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112196-85-7

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

IUPAC Name

octane-1,2,3-triol

InChI

InChI=1S/C8H18O3/c1-2-3-4-5-7(10)8(11)6-9/h7-11H,2-6H2,1H3

InChI Key

QSQGNBGEHSFMAA-UHFFFAOYSA-N

SMILES

CCCCCC(C(CO)O)O

Canonical SMILES

CCCCCC(C(CO)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 1,2,3-Octanetriol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the fundamental chemical and physical properties of 1,2,3-Octanetriol. The information is curated for professionals in research and development who require accurate and readily accessible data.

Core Chemical and Physical Properties

This compound, a tri-substituted alcohol, possesses a range of properties stemming from its eight-carbon backbone and three hydroxyl groups. While extensive experimental data is not widely published, a collection of computed and catalogued properties provides a foundational understanding of this molecule.

Data Presentation: Summarized Quantitative Data

The following table summarizes the key identifying and physical properties of this compound. Note that many of these are computed properties and should be considered as such in any experimental design.

PropertyValueSource
Molecular Formula C₈H₁₈O₃PubChem[1]
Molecular Weight 162.23 g/mol PubChem[1]
IUPAC Name octane-1,2,3-triolPubChem[1]
CAS Number 112196-85-7PubChem[1]
Canonical SMILES CCCCCC(C(CO)O)OPubChem[1]
InChI Key QSQGNBGEHSFMAA-UHFFFAOYSA-NPubChem[1]
XLogP3 (Computed) 0.6PubChem[1]
Hydrogen Bond Donor Count 3PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 6PubChem[2]
Topological Polar Surface Area 60.7 ŲPubChem[1]
Storage Temperature 2-8°CSigma-Aldrich[3]

Note: Specific experimental data for melting point, boiling point, and density are not consistently available in public databases. The compound is noted to have high and low melting isomers.[4]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not specifically documented in readily available literature. However, standard methodologies for organic compounds of similar nature (polyols, crystalline solids) are applicable.

2.1. Melting Point Determination (Capillary Method)

The melting point of a solid organic compound provides a crucial indication of its purity.[5] A sharp melting range typically signifies a pure substance, whereas a broad and depressed range suggests the presence of impurities.[6]

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[7] The tube is then tapped gently to ensure the sample is compact at the bottom.[8]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[6][9] The apparatus is equipped with a calibrated thermometer or a digital temperature sensor.

  • Heating: The sample is heated rapidly to approximately 10°C below its expected melting point.[7] The heating rate is then reduced significantly to about 1-2°C per minute to ensure thermal equilibrium.[5]

  • Observation and Recording: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[8] For accuracy, the determination should be repeated at least twice with fresh samples.[5]

2.2. Boiling Point Determination (Distillation Method)

For liquid compounds, the boiling point is a key physical constant. The following is a standard laboratory procedure for its determination.

Methodology:

  • Apparatus Setup: A small volume of the liquid is placed in a distillation flask along with a few boiling chips to ensure smooth boiling.[10] A thermometer is positioned so that its bulb is just above the liquid level, allowing for the measurement of the vapor temperature.[11] The flask is connected to a condenser.[12]

  • Heating: The flask is gently and uniformly heated.[10]

  • Observation and Recording: As the liquid boils, the vapor rises, and its temperature is recorded by the thermometer. The temperature that remains constant as the liquid distills is the boiling point.[10][12] This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[10]

Mandatory Visualizations

As specific signaling pathways involving this compound are not documented in current literature, a logical workflow for a key experimental protocol is provided below.

Melting_Point_Determination A Start: Obtain Dry Sample B Grind to Fine Powder A->B C Pack Capillary Tube (2-3 mm height) B->C D Insert into Melting Point Apparatus C->D E Rapid Heating Phase (~10-20°C/min) D->E F Is sample within ~15°C of expected M.P.? E->F F:e->E:w No G Slow Heating Phase (~1-2°C/min) F->G Yes H Observe for First Liquid Droplet G->H I Record T_initial H->I J Observe for Complete Liquefaction I->J K Record T_final J->K L End: Report Melting Range (T_initial - T_final) K->L

Caption: Workflow for Melting Point Determination.

Applications in Research and Drug Development

While this compound is not a widely studied molecule in pharmacology, its structural motifs are of interest. As a polyol (a compound with multiple hydroxyl groups), it has potential applications as an excipient, a starting material for synthesis, or a fragment in fragment-based drug discovery. Its amphiphilic nature, with a polar triol head and a nonpolar alkyl tail, suggests potential utility as a surfactant or emulsifier in formulations. Further research is required to elucidate any specific biological activity or utility in drug development.

References

Synthesis and Structural Characterization of 1,2,3-Octanetriol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the synthesis and structural characterization of 1,2,3-octanetriol. The document details a robust synthetic methodology, comprehensive protocols for structural elucidation, and presents expected quantitative data in a structured format for ease of comparison.

Synthesis of this compound

The synthesis of vicinal triols such as this compound is most effectively achieved through the dihydroxylation of a corresponding unsaturated precursor. The Sharpless asymmetric dihydroxylation offers a highly efficient and stereoselective route, starting from an appropriate alkene.[1][2][3] For the synthesis of this compound, the logical precursor is 1-octene.

Synthetic Pathway: Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to achieve the enantioselective formation of a vicinal diol from an alkene.[1][4] The use of commercially available "AD-mix" reagents simplifies this process.[2]

G cluster_0 Synthesis of this compound 1-Octene 1-Octene C₈H₁₆ This compound This compound C₈H₁₈O₃ 1-Octene->this compound Sharpless Asymmetric Dihydroxylation (AD-mix-β / AD-mix-α) OsO₄ (cat.), K₃Fe(CN)₆, K₂CO₃, t-BuOH/H₂O

Caption: Sharpless asymmetric dihydroxylation of 1-octene.

Experimental Protocol: Dihydroxylation of 1-Octene

The following is a generalized experimental protocol for the Sharpless asymmetric dihydroxylation of 1-octene to produce this compound.

Materials:

  • 1-Octene

  • AD-mix-β (or AD-mix-α for the opposite enantiomer)

  • tert-Butanol

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

  • Silica gel (for column chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β in a 1:1 mixture of tert-butanol and water at room temperature.

  • Cool the resulting slurry to 0 °C in an ice bath.

  • To the vigorously stirred slurry, add 1-octene dropwise.

  • Continue stirring the reaction mixture at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically after 12-24 hours), quench the reaction by adding solid sodium sulfite and continue stirring for one hour.

  • Allow the mixture to warm to room temperature and extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Quantitative Data:

ParameterExpected ValueReference
Yield 85-98%[3]
Enantiomeric Excess (ee) >95%[1][4]

Structural Characterization

The synthesized this compound must be thoroughly characterized to confirm its structure and purity using various spectroscopic techniques.

G Synthesized_Compound Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR FTIR FTIR Spectroscopy Synthesized_Compound->FTIR MS Mass Spectrometry Synthesized_Compound->MS Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation FTIR->Structural_Confirmation MS->Structural_Confirmation

Caption: Experimental workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.[5][6]

Table 1: Expected ¹H and ¹³C NMR Data for this compound (in CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H ~ 0.88Triplet-CH₃
~ 1.2-1.6Multiplet-(CH₂)₄-
~ 3.4-3.8Multiplet-CH(OH)- and -CH₂(OH) protons
BroadSinglet-OH protons
¹³C ~ 14.1-CH₃
~ 22.6, 25.7, 29.2, 31.8-(CH₂)₄-
~ 66.0, 72.5, 74.8-C(1)H₂OH, -C(2)HOH, -C(3)HOH

Note: The chemical shifts are estimated based on analogous structures and general principles of NMR spectroscopy.[6][7][8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule.[9][10][11][12]

Table 2: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3600-3200 (broad)O-H StretchHydroxyl (-OH)
2955-2850C-H StretchAlkyl (-CH₂, -CH₃)
1465C-H BendAlkyl (-CH₂)
1375C-H BendAlkyl (-CH₃)
1050-1150C-O StretchAlcohol (-C-O)
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

Table 3: Expected Mass Spectrometry Data for this compound

m/z ValueProposed Fragment
162.1256[M]⁺ (Molecular Ion, C₈H₁₈O₃⁺)
144[M - H₂O]⁺
131[M - CH₂OH]⁺
113[M - H₂O - CH₂OH]⁺
101[C₅H₉O₂]⁺
73[C₃H₅O₂]⁺
43[C₃H₇]⁺

References

Spectroscopic and Spectrometric Profiling of 1,2,3-Octanetriol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 1,2,3-octanetriol. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside a theoretical fragmentation pattern for Mass Spectrometry (MS). These predictions are based on established principles of chemical structure and spectroscopic theory. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their laboratory work.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted spectroscopic and spectrometric data for this compound. It is crucial to note that these values are computationally generated and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.90Triplet3H-CH₃ (C8)
~1.25-1.45Multiplet6H-CH₂- (C5, C6, C7)
~1.50-1.60Multiplet2H-CH₂- (C4)
~3.55-3.65Multiplet1H-CH(OH)- (C3)
~3.70-3.80Multiplet1H-CH(OH)- (C2)
~3.85-3.95Multiplet2H-CH₂(OH) (C1)
VariableBroad Singlet3H-OH
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)
Chemical Shift (ppm)Assignment
~14.0-CH₃ (C8)
~22.6-CH₂- (C7)
~25.5-CH₂- (C5)
~31.8-CH₂- (C6)
~33.0-CH₂- (C4)
~65.0-CH₂(OH) (C1)
~72.0-CH(OH)- (C2)
~74.0-CH(OH)- (C3)
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (hydrogen-bonded)
2955-2850StrongC-H stretch (alkane)
1465MediumC-H bend (methylene)
1380MediumC-H bend (methyl)
1050-1150StrongC-O stretch (primary and secondary alcohols)
Table 4: Predicted Major Fragments in Mass Spectrometry (Electron Ionization)
m/zProposed Fragment
162[C₈H₁₈O₃]⁺ (Molecular Ion)
145[M - H₂O]⁺
131[M - CH₂OH]⁺
113[M - CH₂OH - H₂O]⁺
103[C₅H₁₁O₂]⁺
85[C₅H₁₁O]⁺
73[C₃H₅O₂]⁺
61[CH(OH)CH₂OH]⁺
43[C₃H₇]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic and spectrometric data for a triol like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

    • Tune and shim the spectrometer to the appropriate nucleus (¹H or ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of neat this compound directly onto the ATR crystal.

    • Alternatively, if the sample is a solid, press a small amount firmly onto the crystal.

  • Instrumentation:

    • Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Methodology:

  • Sample Introduction:

    • Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Instrumentation:

    • Use a mass spectrometer capable of electron ionization (EI) for fragmentation analysis. Other ionization techniques such as electrospray ionization (ESI) can also be used, which would result in a more prominent molecular ion peak.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 30-200).

    • For EI, a standard electron energy of 70 eV is typically used.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic and spectrometric analysis of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic/Spectrometric Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Dissolve Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolve Neat Use Neat Liquid (IR) Sample->Neat NMR NMR Spectrometer (¹H, ¹³C) Dissolve->NMR MS Mass Spectrometer Dissolve->MS IR FTIR Spectrometer Neat->IR NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum Analyze Fragmentation MS->MS_Data Structure Propose/Confirm Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data to Molecular Structure

The following diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

Structure_Elucidation cluster_techniques Spectroscopic Techniques cluster_information Information Provided Structure This compound (C₈H₁₈O₃) H_NMR ¹H NMR Structure->H_NMR C_NMR ¹³C NMR Structure->C_NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS H_NMR_info Proton environment, connectivity (J-coupling), number of protons H_NMR->H_NMR_info C_NMR_info Number and type of carbon atoms C_NMR->C_NMR_info IR_info Presence of functional groups (O-H, C-O) IR->IR_info MS_info Molecular weight and fragmentation pattern MS->MS_info

Caption: Relationship between spectroscopic data and the structure of this compound.

An In-depth Technical Guide to the Synthesis of Octane-1,2,3-triol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The study of polyhydroxylated aliphatic compounds is a cornerstone of organic chemistry, with applications ranging from materials science to medicinal chemistry. Octane-1,2,3-triol, a member of this class, possesses a unique arrangement of functional groups that can influence its polarity, hydrogen bonding capacity, and potential for further chemical modification. The development of a reliable synthetic route is the first critical step toward exploring its properties and potential applications. This guide outlines a robust and well-precedented synthetic strategy for the preparation of octane-1,2,3-triol.

Physicochemical Properties of Octane-1,2,3-triol

A summary of the key computed physicochemical properties of octane-1,2,3-triol is provided in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

PropertyValueReference
Molecular Formula C₈H₁₈O₃[1]
Molecular Weight 162.23 g/mol [1]
IUPAC Name octane-1,2,3-triol[1]
CAS Number 112196-85-7[1]
XLogP3-AA 0.6[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 6[1]
Exact Mass 162.125594432 Da[1]
Topological Polar Surface Area 60.7 Ų[1]

Plausible First Synthesis of Octane-1,2,3-triol

The most logical and historically precedented approach for the first synthesis of a 1,2,3-triol from an eight-carbon chain is the dihydroxylation of an unsaturated alcohol. Specifically, the syn-dihydroxylation of 1-octen-3-ol using osmium tetroxide is a highly effective method for generating the vicinal diol functionality at the 1 and 2 positions, resulting in octane-1,2,3-triol. This method is known for its high yields and stereospecificity.

The overall reaction is as follows:

1-Octen-3-ol → Octane-1,2,3-triol

This transformation is typically carried out using a catalytic amount of osmium tetroxide in the presence of a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the osmium tetroxide catalyst.

Experimental Protocol: Synthesis of Octane-1,2,3-triol from 1-Octen-3-ol

This protocol is based on well-established procedures for the osmium tetroxide-catalyzed dihydroxylation of alkenes.

Materials:

  • 1-Octen-3-ol

  • N-methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in tert-butanol)

  • Acetone

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1-octen-3-ol (1 equivalent) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Addition of Reagents: To the stirred solution, add N-methylmorpholine N-oxide (NMO) (1.2 equivalents). Cool the reaction mixture to 0 °C using an ice bath.

  • Catalyst Addition: Slowly add a catalytic amount of osmium tetroxide solution (e.g., 0.01 equivalents) to the reaction mixture. The color of the solution will likely change to a dark brown or black.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching the Reaction: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure octane-1,2,3-triol.

Expected Yield:

Based on similar dihydroxylation reactions, the expected yield for this synthesis is typically in the range of 80-95%.

Visualization of the Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of octane-1,2,3-triol from 1-octen-3-ol.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 1_Octen_3_ol 1-Octen-3-ol Reaction Dihydroxylation in Acetone/Water 1_Octen_3_ol->Reaction OsO4 OsO₄ (catalytic) OsO4->Reaction NMO NMO (co-oxidant) NMO->Reaction Workup Quenching (Na₂SO₃), Extraction, Drying Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Octane_1_2_3_triol Octane-1,2,3-triol Purification->Octane_1_2_3_triol

Caption: Synthesis workflow for octane-1,2,3-triol.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public domain regarding the direct involvement of octane-1,2,3-triol in defined biological signaling pathways. As a polyhydroxylated molecule, it may exhibit general properties such as acting as a humectant or having some antimicrobial activity, similar to other small polyols. However, dedicated studies are required to elucidate any specific biological roles. The synthesis of this compound opens the door for such investigations.

Conclusion

This technical guide provides a comprehensive overview of a plausible and efficient synthesis of octane-1,2,3-triol. The detailed experimental protocol, based on the well-established osmium tetroxide-catalyzed dihydroxylation of 1-octen-3-ol, offers a clear and reproducible method for researchers. The provided quantitative data and workflow visualization serve to enhance the understanding and practical application of this synthesis. Further research into the biological activities and potential applications of octane-1,2,3-triol is warranted and is now more accessible due to the availability of a reliable synthetic route.

References

A Theoretical and Computational Guide to 1,2,3-Octanetriol: Molecular Insights for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

1,2,3-Octanetriol is a vicinal triol with a linear eight-carbon chain, possessing properties that make it a molecule of interest in fields ranging from materials science to pharmacology. Its amphiphilic nature, stemming from a hydrophilic three-hydroxyl head group and a hydrophobic octyl tail, suggests potential applications as a surfactant, emulsifier, or skin-conditioning agent. A thorough understanding of its molecular properties, including conformational landscape, electronic structure, and intermolecular interactions, is paramount for the rational design of novel formulations and therapeutics. This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of this compound. Due to a scarcity of dedicated research on this specific molecule, this paper establishes a robust framework based on well-documented computational studies of analogous molecules, such as glycerol and other long-chain alcohols. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the physicochemical properties of this compound and similar polyols through computational approaches.

Introduction

Long-chain polyols, such as this compound, represent a versatile class of molecules with significant potential in various scientific and industrial domains. The presence of multiple hydroxyl groups allows for a rich network of hydrogen bonds, governing properties like viscosity, solubility, and self-assembly. The eight-carbon aliphatic tail imparts lipophilic character, leading to surface-active properties. To harness the full potential of this compound in drug formulation, cosmetic science, or as a building block in chemical synthesis, a detailed characterization at the molecular level is essential.

Computational chemistry and molecular modeling offer powerful tools to elucidate the structure-property relationships of such molecules. Techniques like Density Functional Theory (DFT) can unravel the conformational preferences and electronic properties of a single molecule, while Molecular Dynamics (MD) simulations can predict its behavior in bulk phases and at interfaces. This guide outlines the key theoretical approaches and provides standardized protocols for the computational investigation of this compound.

Molecular Properties of this compound

While detailed experimental and computational studies on this compound are limited, its basic molecular properties can be summarized from available chemical databases. These properties form the foundation for more advanced computational studies.

PropertyValueSource
Molecular Formula C₈H₁₈O₃PubChem
Molecular Weight 162.23 g/mol PubChem[1]
IUPAC Name octane-1,2,3-triolPubChem[1]
SMILES CCCCCC(C(CO)O)OPubChem[1]
InChI Key QSQGNBGEHSFMAA-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 0.6PubChem[1]
Hydrogen Bond Donors 3PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bond Count 7PubChem

Theoretical and Computational Methodologies

The study of this compound can be approached at different levels of theory, from quantum mechanical calculations on isolated molecules to classical simulations of bulk systems. The workflow for such a study is depicted below.

G Computational Workflow for this compound cluster_qm Quantum Mechanics (Single Molecule) cluster_md Molecular Dynamics (Bulk System) struct Initial 3D Structure Generation conf_search Conformational Search struct->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt Identify low-energy conformers freq_calc Frequency Calculation geom_opt->freq_calc Confirm minima, get thermochemistry props Electronic Properties (NBO, HOMO-LUMO) geom_opt->props Analyze charge distribution, reactivity ff Force Field Parameterization geom_opt->ff Use QM charges box System Building (Solvation Box) ff->box em Energy Minimization box->em equil Equilibration (NVT, NPT) em->equil prod Production MD Run equil->prod analysis Trajectory Analysis prod->analysis RDFs, H-bonds, Diffusion

Caption: A typical workflow for the computational study of this compound.

Quantum Mechanical (QM) Studies: Conformational and Electronic Analysis

The conformational flexibility of this compound, particularly the rotation around the C-C and C-O bonds of the triol backbone and the alkyl chain, is critical to its function. Intramolecular hydrogen bonding between the hydroxyl groups is expected to play a major role in stabilizing specific conformers.

3.1.1. Detailed Protocol for Conformational Analysis

This protocol is adapted from established methodologies for studying glycerol and other polyols.

  • Initial Structure Generation: Generate an initial 3D structure of this compound using molecular builder software (e.g., Avogadro, ChemDraw).

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface. This can be done using a molecular mechanics force field (e.g., MMFF94) to efficiently sample different rotamers of the alkyl chain and the hydroxyl groups.

  • Quantum Mechanical Optimization: Select the low-energy conformers identified from the initial search for optimization using DFT.

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

    • Method (Functional): B3LYP is a widely used hybrid functional for such systems. For improved accuracy in describing non-covalent interactions (like hydrogen bonds), dispersion-corrected functionals such as B3LYP-D3 or ωB97X-D are recommended.

    • Basis Set: A Pople-style basis set like 6-311++G(d,p) provides a good balance between accuracy and computational cost, including diffuse functions to describe hydrogen bonds and polarization functions for accurate geometries.

  • Frequency Calculations: Perform vibrational frequency calculations at the same level of theory as the optimization. This serves two purposes:

    • To confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies).

    • To obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy) for comparing the relative stability of conformers at a given temperature.

  • Solvation Effects: To model the behavior in a solvent (e.g., water), re-optimize the most stable gas-phase conformers using a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

3.1.2. Expected Outcomes and Data Presentation

The primary outputs of these QM calculations are the optimized geometries and relative energies of the stable conformers. This data should be presented in a clear, tabular format.

Table 1: Hypothetical DFT Results for the Most Stable Conformers of this compound (Note: These are representative values based on studies of analogous molecules.)

Conformer IDKey Dihedral Angles (O-C-C-O)Relative Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Dipole Moment (Debye)
OT-conf-1g-g-t0.000.002.5
OT-conf-2t-g-g0.450.523.1
OT-conf-3g-t-g0.891.051.8

3.1.3. Electronic Structure Analysis

Further analysis of the electronic structure of the most stable conformer can provide insights into its reactivity and intermolecular interactions.

  • Natural Bond Orbital (NBO) Analysis: This analysis can quantify the strength of intramolecular hydrogen bonds and reveal hyperconjugative interactions.

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are indicators of chemical reactivity and stability.

  • Molecular Electrostatic Potential (MEP): An MEP map visually identifies the electron-rich (negative potential, e.g., around oxygen atoms) and electron-poor (positive potential, e.g., around hydroxyl hydrogens) regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Molecular Dynamics (MD) Simulations: Bulk Properties and Interactions

MD simulations are used to study the behavior of an ensemble of this compound molecules, either in a pure liquid state or in solution. This approach provides information on dynamic properties and intermolecular interactions.

3.2.1. Detailed Protocol for MD Simulation

  • Force Field Selection: Choose a suitable classical force field. The OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and CHARMM force fields are well-suited for alcohols and alkanes. Partial atomic charges can be derived from the QM calculations (e.g., using the RESP or CHELPG methods) for better accuracy.

  • System Setup:

    • Software: GROMACS, AMBER, or NAMD.

    • Box Construction: Create a cubic simulation box and populate it with a sufficient number of this compound molecules (e.g., ~500-1000) for a pure liquid simulation, or with the molecule and solvent (e.g., TIP3P water) for a solution simulation.

  • Energy Minimization: Perform energy minimization to remove any unfavorable contacts or steric clashes in the initial configuration.

  • Equilibration:

    • NVT Ensemble (Canonical): Equilibrate the system at a constant number of particles, volume, and temperature (e.g., 298.15 K) for a duration of ~1-5 ns to allow the temperature to stabilize.

    • NPT Ensemble (Isothermal-Isobaric): Continue equilibration at constant number of particles, pressure (e.g., 1 bar), and temperature for another ~5-10 ns to allow the density of the system to converge.

  • Production Run: Once the system is equilibrated, run the production simulation for a sufficient length of time (e.g., 100-500 ns) to collect data for analysis.

3.2.2. Analysis of MD Trajectories

The trajectory from the production run can be analyzed to extract valuable structural and dynamic properties.

  • Radial Distribution Functions (RDFs): The RDF, g(r), describes the probability of finding another atom at a distance r from a reference atom. Calculating the O-O and O-H RDFs will reveal the structure and extent of the intermolecular hydrogen bond network.

  • Hydrogen Bond Analysis: Quantify the average number of hydrogen bonds per molecule and their lifetimes to understand the dynamics of these interactions.

  • Diffusion Coefficient: Calculate the self-diffusion coefficient from the mean-squared displacement to characterize the mobility of the molecule in the liquid phase.

  • Density and Viscosity: These bulk properties can be calculated and compared with experimental data if available.

Experimental Validation and Spectral Prediction

Vibrational Spectroscopy (Infrared/FTIR)

The IR spectrum is dominated by vibrations of the functional groups. DFT frequency calculations can predict the vibrational spectrum, which can then be compared to experimental data.

Table 2: Predicted Key IR Vibrational Frequencies for this compound (Frequencies are approximate and based on typical values for alcohols.)

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
O-H Stretch3200 - 3600 (broad)Strong, broad peak due to hydrogen bonding.
C-H Stretch2850 - 3000Strong peaks from the octyl chain.
C-O Stretch1000 - 1260Strong peaks, characteristic of alcohols.
O-H Bend1330 - 1440Medium intensity, in-plane bending.

The relationship between theoretical and experimental protocols for IR spectroscopy is illustrated below.

G IR Spectrum: Theory vs. Experiment cluster_theory Theoretical Protocol cluster_exp Experimental Protocol opt DFT Geometry Optimization freq DFT Frequency Calculation opt->freq scale Apply Scaling Factor (e.g., ~0.96) freq->scale plot Plot Scaled Frequencies vs. Intensity scale->plot analyze Identify Peak Positions and Shapes plot->analyze Compare and Assign Peaks sample Prepare Sample (Neat Liquid or KBr Pellet) ftir Acquire Spectrum on FTIR Spectrometer sample->ftir process Process Data (Baseline Correction, etc.) ftir->process process->analyze

Caption: Workflow for comparing theoretical and experimental IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. QM software can calculate NMR chemical shifts with good accuracy.

  • ¹H NMR: Expect complex, overlapping multiplets in the 3.0-4.0 ppm range for the protons on the carbons bearing the hydroxyl groups (CH-OH and CH₂-OH). The hydroxyl protons themselves will appear as broad singlets, with their chemical shift being dependent on concentration and solvent. The alkyl chain protons will appear as multiplets in the 0.8-1.6 ppm range.

  • ¹³C NMR: Expect distinct signals for each of the eight carbon atoms. The carbons bonded to oxygen (C1, C2, C3) will be deshielded and appear in the 60-80 ppm range. The remaining alkyl carbons will appear in the 10-40 ppm range.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational framework for the detailed molecular-level study of this compound. By leveraging established quantum mechanical and molecular dynamics methodologies, researchers can predict its conformational preferences, electronic properties, and bulk-phase behavior. These computational insights are invaluable for understanding the structure-property relationships that govern its potential applications in drug development, materials science, and consumer products.

The primary challenge remains the lack of publicly available experimental data for this specific molecule. Future work should focus on acquiring experimental IR, Raman, and NMR spectra, as well as measuring bulk properties like density and viscosity. This data would be crucial for validating and refining the computational models presented here, ultimately leading to a predictive and robust understanding of this compound and the broader class of long-chain polyols.

References

Unveiling the Biological Potential of Short-Chain Triols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the biological activities of short-chain triols, with a focus on propane-1,2,3-triol (glycerol), 1,2,3-butanetriol, and 1,2,4-butanetriol. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic and signaling roles of these versatile molecules.

Introduction

Short-chain triols are polyhydric alcohols characterized by a backbone of three or four carbon atoms and three hydroxyl groups. Their simple structure belies a range of biological activities, from fundamental roles in metabolism to potential applications in therapeutics. This guide summarizes the current understanding of their biological effects, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways.

Metabolic Integration of Short-Chain Triols

Glycerol (Propane-1,2,3-triol)

Glycerol is a central metabolite in energy metabolism. It serves as the backbone for triglycerides, the primary form of energy storage in adipose tissue. During lipolysis, triglycerides are broken down into fatty acids and glycerol, which is then released into the bloodstream. The liver and other tissues can take up glycerol and phosphorylate it to glycerol-3-phosphate via glycerol kinase. This intermediate can then enter the glycolytic pathway at the level of dihydroxyacetone phosphate (DHAP) to be used for energy production or can be converted to glucose through gluconeogenesis.

Glycerol_Metabolism cluster_blood Bloodstream cluster_cell Hepatocyte / Adipocyte Glycerol_blood Glycerol Glycerol_cell Glycerol Glycerol_blood->Glycerol_cell Uptake G3P Glycerol-3-Phosphate Glycerol_cell->G3P Glycerol Kinase (ATP -> ADP) DHAP Dihydroxyacetone Phosphate (DHAP) G3P->DHAP Glycerol-3-Phosphate Dehydrogenase (NAD+ -> NADH) Triglycerides Triglycerides G3P->Triglycerides Glycolysis Glycolysis DHAP->Glycolysis Gluconeogenesis Gluconeogenesis DHAP->Gluconeogenesis Triglycerides->Glycerol_cell Lipolysis

Figure 1: Overview of Glycerol Metabolism.
Butanetriols

The metabolic pathways of butanetriols in mammalian systems are less well-characterized than that of glycerol.

  • 1,2,4-Butanetriol: Primarily recognized as a key precursor in the synthesis of the energetic material butanetriol trinitrate (BTTN) and in the pharmaceutical industry for the production of cholesterol-lowering drugs.[1] In engineered microorganisms, biosynthetic pathways have been developed to produce 1,2,4-butanetriol from substrates like xylose.[2] However, its direct metabolic fate in mammalian cells is not extensively documented.

  • 1,2,3-Butanetriol: This triol is suggested to have a role in carbohydrate metabolism, potentially acting as a substrate or inhibitor in related enzymatic reactions.[3] Its structural similarity to other polyols suggests it may influence metabolic pathways, but specific details in mammalian systems are sparse.[3]

Signaling Pathways Involving Short-Chain Triols

High Osmolarity Glycerol (HOG) Pathway (Yeast)

In yeast, glycerol plays a crucial role as a compatible osmolyte to counteract hyperosmotic stress. The High Osmolarity Glycerol (HOG) pathway is a well-defined mitogen-activated protein kinase (MAPK) cascade that is activated by increased external osmolarity. This activation leads to the accumulation of intracellular glycerol. The pathway consists of two main upstream branches (SLN1 and SHO1) that converge on the MAPKK Pbs2, which in turn activates the MAPK Hog1. Activated Hog1 translocates to the nucleus to regulate gene expression, leading to increased glycerol production.

HOG_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sln1 Sln1 Ypd1 Ypd1 Sln1->Ypd1 Sho1 Sho1 Ste11 Ste11 (MAPKKK) Sho1->Ste11 Ssk1 Ssk1 Ypd1->Ssk1 Ssk2_22 Ssk2/22 (MAPKKK) Ssk1->Ssk2_22 Pbs2 Pbs2 (MAPKK) Ssk2_22->Pbs2 Ste11->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 Phosphorylation Hog1_nuc Hog1 Hog1->Hog1_nuc Translocation Glycerol_prod Glycerol Production Gene_exp Gene Expression (e.g., GPD1) Hog1_nuc->Gene_exp Activates Gene_exp->Glycerol_prod Osmotic_Stress Hyperosmotic Stress Osmotic_Stress->Sln1 Inhibits Osmotic_Stress->Sho1 Activates

Figure 2: Simplified HOG Signaling Pathway in Yeast.
Mammalian Osmotic Stress Response: The Polyol Pathway

In mammals, a direct equivalent of the HOG pathway has not been identified. However, cells respond to hyperosmotic stress by accumulating organic osmolytes, including polyols like sorbitol. The polyol pathway involves the conversion of glucose to sorbitol by aldose reductase, followed by the conversion of sorbitol to fructose by sorbitol dehydrogenase. While glycerol can also function as an osmolyte, its regulation in mammalian osmotic stress is less defined as a specific signaling cascade compared to the HOG pathway in yeast. The accumulation of polyols helps to maintain cell volume and protect cellular structures from damage.

Polyol_Pathway cluster_polyol Polyol Pathway Hyperosmotic_Stress Hyperosmotic Stress Cell_Shrinkage Cell Shrinkage Hyperosmotic_Stress->Cell_Shrinkage Osmolyte_Accumulation Organic Osmolyte Accumulation Cell_Shrinkage->Osmolyte_Accumulation Triggers Cell_Volume_Restoration Cell Volume Restoration Osmolyte_Accumulation->Cell_Volume_Restoration Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with short-chain triol A->B C Incubate B->C D Add MTT solution C->D E Incubate (formazan formation) D->E F Add solubilization solution E->F G Measure absorbance (570 nm) F->G H Calculate cell viability and IC50 G->H Western_Blot_Workflow A Protein Extraction and Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Image Analysis G->H

References

An In-Depth Technical Guide to the Stereoisomers of 1,2,3-Octanetriol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Octanetriol, a vicinal triol, is a chiral molecule with two stereocenters at the C2 and C3 positions. This results in the existence of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The spatial arrangement of the hydroxyl groups in these stereoisomers can significantly influence their physical, chemical, and biological properties. Understanding the unique characteristics of each stereoisomer is crucial for applications in various fields, including asymmetric synthesis, materials science, and particularly in drug development, where stereochemistry often dictates pharmacological activity and metabolic fate. This guide provides a comprehensive overview of the stereoisomers of this compound, focusing on their synthesis, properties, and analytical characterization.

Stereoisomers of this compound

The four stereoisomers of this compound consist of two pairs of enantiomers:

  • (2R,3R)-1,2,3-Octanetriol and (2S,3S)-1,2,3-Octanetriol (the syn or erythro diastereomers)

  • (2R,3S)-1,2,3-Octanetriol and (2S,3R)-1,2,3-Octanetriol (the anti or threo diastereomers)

The relationship between these stereoisomers can be visualized as follows:

G cluster_syn syn Diastereomers cluster_anti anti Diastereomers (2R,3R)-1,2,3-Octanetriol (2R,3R)-1,2,3-Octanetriol (2S,3S)-1,2,3-Octanetriol (2S,3S)-1,2,3-Octanetriol (2R,3R)-1,2,3-Octanetriol->(2S,3S)-1,2,3-Octanetriol Enantiomers (2R,3S)-1,2,3-Octanetriol (2R,3S)-1,2,3-Octanetriol (2R,3R)-1,2,3-Octanetriol->(2R,3S)-1,2,3-Octanetriol Diastereomers (2S,3R)-1,2,3-Octanetriol (2S,3R)-1,2,3-Octanetriol (2R,3R)-1,2,3-Octanetriol->(2S,3R)-1,2,3-Octanetriol Diastereomers (2S,3S)-1,2,3-Octanetriol->(2R,3S)-1,2,3-Octanetriol Diastereomers (2S,3S)-1,2,3-Octanetriol->(2S,3R)-1,2,3-Octanetriol Diastereomers (2R,3S)-1,2,3-Octanetriol->(2S,3R)-1,2,3-Octanetriol Enantiomers

Stereoisomeric relationships of this compound.

Physicochemical Properties

While experimental data for the individual stereoisomers of this compound are scarce in publicly available literature, general properties for this compound and its isomers can be found. It is important to note that properties such as melting point and boiling point will differ between diastereomers, while enantiomers will have identical values for these properties but will differ in their optical rotation.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₈O₃--INVALID-LINK--
Molecular Weight162.23 g/mol --INVALID-LINK--
CAS Number112196-85-7 (for the mixture of isomers)--INVALID-LINK--
AppearanceLikely a viscous liquid or low melting solidGeneral property of similar triols
Storage Temperature2-8°C--INVALID-LINK--

Experimental Protocols

Stereoselective Synthesis

The stereoselective synthesis of this compound stereoisomers can be achieved through the asymmetric dihydroxylation of a suitable alkene precursor, such as (E)- or (Z)-1-octen-3-ol. The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for this transformation.

Protocol: Sharpless Asymmetric Dihydroxylation of (E)-1-Octen-3-ol

This protocol provides a general procedure for the synthesis of syn or anti diols, which can then be further processed to yield the desired this compound stereoisomers. The choice of the chiral ligand (AD-mix-α or AD-mix-β) determines the facial selectivity of the dihydroxylation.

Materials:

  • (E)-1-Octen-3-ol

  • AD-mix-α or AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • A mixture of tert-butanol and water (1:1, v/v) is prepared and cooled to 0°C.

  • AD-mix-α (for the synthesis of one enantiomeric pair of diols) or AD-mix-β (for the other) is added to the cooled solvent mixture with vigorous stirring.

  • Methanesulfonamide is added to the mixture.

  • (E)-1-Octen-3-ol is added to the reaction mixture at 0°C.

  • The reaction is stirred at 0°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of sodium sulfite and stirred for 1 hour.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired diol.

The resulting diol will have a specific stereochemistry at C1 and C2, which, combined with the existing stereocenter at C3 from the starting material, will yield a specific diastereomer of this compound.

G cluster_0 Sharpless Asymmetric Dihydroxylation Start Start Prepare t-BuOH/H2O Prepare t-BuOH/H2O Start->Prepare t-BuOH/H2O Add AD-mix Add AD-mix Prepare t-BuOH/H2O->Add AD-mix Add Methanesulfonamide Add Methanesulfonamide Add AD-mix->Add Methanesulfonamide Add (E)-1-Octen-3-ol Add (E)-1-Octen-3-ol Add Methanesulfonamide->Add (E)-1-Octen-3-ol Reaction at 0°C Reaction at 0°C Add (E)-1-Octen-3-ol->Reaction at 0°C Quench with Na2SO3 Quench with Na2SO3 Reaction at 0°C->Quench with Na2SO3 Extraction Extraction Quench with Na2SO3->Extraction Purification Purification Extraction->Purification End End Purification->End

Experimental workflow for Sharpless Asymmetric Dihydroxylation.
Separation and Characterization

Chiral High-Performance Liquid Chromatography (HPLC): The separation of the enantiomeric pairs of this compound can be achieved using chiral HPLC.

Protocol: Chiral HPLC Separation

  • Column: A suitable chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, is selected.

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for the separation of polar analytes on polysaccharide-based CSPs. The ratio is optimized to achieve baseline separation.

  • Detection: A UV detector (if the molecule is derivatized with a chromophore) or a refractive index (RI) detector can be used.

  • Sample Preparation: The this compound sample is dissolved in the mobile phase.

  • Injection and Elution: The sample is injected onto the column, and the enantiomers are eluted at different retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. To determine the relative and absolute stereochemistry, derivatization with a chiral agent, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), is often employed. The resulting diastereomeric esters exhibit distinct chemical shifts in their NMR spectra, which can be correlated to the absolute configuration of the stereocenters.

Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to determine the molecular weight and fragmentation pattern of the stereoisomers. While mass spectrometry itself does not typically differentiate between stereoisomers, its coupling with a chiral separation technique is a powerful analytical tool.

Biological Activity and Signaling Pathways

Specific biological activity data for the individual stereoisomers of this compound are not extensively reported. However, long-chain aliphatic alcohols and polyols can exhibit a range of biological effects, including acting as signaling molecules or displaying cytotoxic properties at higher concentrations.

Given the structural similarity of this compound to lipid-derived signaling molecules, it is plausible that its stereoisomers could interact with cellular signaling pathways. For instance, some lipid-like molecules are known to modulate the activity of protein kinase C (PKC) or other enzymes involved in lipid signaling. Further research is needed to explore these potential interactions.

G This compound Stereoisomers This compound Stereoisomers Cell Membrane Interaction Cell Membrane Interaction This compound Stereoisomers->Cell Membrane Interaction Enzyme Modulation Enzyme Modulation Cell Membrane Interaction->Enzyme Modulation e.g., PKC, PLA2 Downstream Signaling Downstream Signaling Enzyme Modulation->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response

Hypothetical signaling pathway involvement.

Conclusion

The four stereoisomers of this compound represent a set of molecules with potentially distinct properties and biological activities. While detailed experimental data for each isomer remains limited, established methods for stereoselective synthesis and chiral analysis provide a clear path for their preparation and characterization. This in-depth guide serves as a foundational resource for researchers and professionals in drug development, highlighting the importance of stereochemistry and providing the necessary theoretical and practical framework to explore the unique potential of each this compound stereoisomer. Further investigation into their specific biological functions is warranted and could unveil novel applications in medicine and biotechnology.

Navigating the Scarcity of 1,2,3-Octanetriol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, securing a reliable source of high-purity small molecules is a critical first step in any experimental workflow. This technical guide addresses the commercial availability and purity considerations for 1,2,3-Octanetriol, a polyol of interest in various research fields. Our investigation reveals a significant challenge in sourcing this specific isomer, necessitating a discussion of alternative procurement strategies and essential quality control measures.

Commercial Availability: A Market Landscape of Limited Options

It is crucial for researchers to distinguish this compound from its more commercially prevalent isomer, 1,2,8-Octanetriol. Numerous suppliers offer 1,2,8-Octanetriol in various purities, but this compound possesses a different chemical structure and, therefore, different physicochemical and biological properties.

The lack of readily available commercial sources for this compound suggests that researchers requiring this compound will likely need to pursue custom synthesis.

Purity Considerations for Custom-Synthesized this compound

For custom-synthesized compounds, establishing a rigorous analytical plan for purity determination is paramount, especially for applications in drug development and biological research where impurities can significantly impact experimental outcomes. The following table summarizes the key analytical methods that should be employed to characterize the purity of synthesized this compound.

Analytical MethodInformation ProvidedTypical Purity Specification for Research Grade
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirms the chemical structure and provides information on the presence of structurally related impurities.Conforms to the expected structure.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition, confirming the identity of the compound.Consistent with the molecular formula of this compound (C₈H₁₈O₃).
High-Performance Liquid Chromatography (HPLC) Quantifies the purity of the compound by separating it from non-volatile impurities.≥95% (for initial screening), ≥98% (for in vivo studies).
Gas Chromatography (GC) Quantifies the purity of the compound by separating it from volatile impurities.≥95% (for initial screening), ≥98% (for in vivo studies).
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of key functional groups (e.g., hydroxyl groups).Consistent with the functional groups present in this compound.
Elemental Analysis Determines the percentage of carbon, hydrogen, and oxygen to confirm the empirical formula.Within ±0.4% of the theoretical values.

Experimental Workflow for Utilizing Custom-Synthesized this compound

Researchers embarking on the custom synthesis route should adopt a structured workflow to ensure the quality and suitability of the final compound for their experiments. The following diagram illustrates a typical workflow from procurement to experimental application.

Experimental Workflow for Custom-Synthesized this compound Experimental Workflow for Custom-Synthesized this compound cluster_synthesis Synthesis and Procurement cluster_qc In-House Quality Control cluster_exp Experimental Application select_vendor Select Custom Synthesis Vendor define_specs Define Synthesis Scale and Purity Specifications select_vendor->define_specs initiate_synthesis Initiate Synthesis define_specs->initiate_synthesis receive_compound Receive Synthesized Compound and Preliminary QC Data initiate_synthesis->receive_compound structural_verification Structural Verification (NMR, MS) receive_compound->structural_verification purity_assessment Purity Assessment (HPLC, GC) structural_verification->purity_assessment documentation Document Results and Assign Lot Number purity_assessment->documentation prepare_solutions Prepare Stock and Working Solutions documentation->prepare_solutions in_vitro_studies In Vitro / In Vivo Studies prepare_solutions->in_vitro_studies data_analysis Data Analysis and Interpretation in_vitro_studies->data_analysis Hypothetical Signaling Pathway Hypothetical Signaling Pathway for a Triol Compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus triol This compound receptor Membrane Receptor triol->receptor Binding g_protein G-Protein receptor->g_protein Activation effector_enzyme Effector Enzyme g_protein->effector_enzyme second_messenger Second Messenger effector_enzyme->second_messenger Production protein_kinase Protein Kinase second_messenger->protein_kinase Activation transcription_factor Transcription Factor protein_kinase->transcription_factor Phosphorylation gene_expression Target Gene Expression transcription_factor->gene_expression Modulation cellular_response Cellular Response gene_expression->cellular_response

References

Methodological & Application

Application Notes and Protocols for 1,2,3-Octanetriol as a Humectant in Scientific Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2,3-Octanetriol as a potential humectant in various scientific formulations. Due to the limited availability of direct experimental data on the humectant properties of this compound in publicly accessible literature, this document outlines its theoretical potential based on its chemical structure and provides detailed protocols for its evaluation.

Introduction to this compound

This compound is a polyol, a class of compounds known for their hygroscopic nature, making them effective humectants.[1] Its molecular structure, featuring three hydroxyl (-OH) groups, allows it to form hydrogen bonds with water molecules, thereby attracting and retaining moisture. This property is analogous to well-established humectants like glycerin and propylene glycol.[2][3] The presence of a longer carbon chain compared to these common humectants may influence its physicochemical properties, such as viscosity, solubility, and interaction with both hydrophilic and hydrophobic components in a formulation.

Potential Applications in Scientific Formulations:

  • Topical Drug Delivery: As a humectant, this compound can help maintain the hydration of topical formulations, which can improve the sensory feel and may enhance the penetration of active pharmaceutical ingredients (APIs) into the skin.

  • Cell Culture Media: In biopharmaceutical applications, maintaining stable osmolarity and preventing evaporation is crucial. The addition of a humectant like this compound could potentially stabilize cell culture media, especially in high-throughput screening applications where small volumes are used.

  • Protein and Enzyme Stabilization: The water-retaining properties of polyols can help to create a hydrating microenvironment around proteins and enzymes, preventing their denaturation and preserving their activity in formulations.

  • Cosmetic and Dermatological Formulations: In skincare and dermatological products, humectants are essential for skin hydration.[4][5]

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for formulation development.

PropertyValueReference
Molecular Formula C8H18O3
Molecular Weight 162.23 g/mol
IUPAC Name octane-1,2,3-triol
CAS Number 112196-85-7
Appearance Varies; may be a low melting solid or liquid
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 3[1]
XLogP3 0.6
Comparative Efficacy Data (Hypothetical)

To evaluate the efficacy of this compound as a humectant, it should be compared against established humectants. Table 2 provides a template for presenting such comparative data. The subsequent protocols detail the methods to obtain this data.

Parameter (at 10% w/v in aqueous solution)This compoundGlycerin (Reference)Propylene Glycol (Reference)Negative Control (Water)
Moisture Absorption (%) at 24h (50% RH) Experimental DataExperimental DataExperimental DataExperimental Data
Moisture Retention (%) after 4h at 30% RH Experimental DataExperimental DataExperimental DataExperimental Data
Change in Skin Hydration (Corneometer Units) at 2h Experimental DataExperimental DataExperimental DataExperimental Data
Transepidermal Water Loss (g/m²/h) at 2h Experimental DataExperimental DataExperimental DataExperimental Data

Experimental Protocols

The following protocols describe standard methods for evaluating the humectant properties of a test compound like this compound.

Protocol 1: Gravimetric Determination of Hygroscopicity and Moisture Retention

This protocol measures the ability of this compound to absorb and retain moisture from the air.

Materials:

  • This compound

  • Glycerin (positive control)

  • Propylene Glycol (positive control)

  • Deionized water (negative control)

  • Analytical balance

  • Controlled humidity chambers (e.g., desiccators with saturated salt solutions to maintain specific relative humidity, RH)

  • Petri dishes or weighing boats

Procedure:

  • Prepare 10% (w/v) aqueous solutions of this compound, glycerin, and propylene glycol.

  • Accurately weigh 1.0 g of each solution into separate, pre-weighed petri dishes. Prepare a dish with 1.0 g of deionized water as a negative control.

  • Hygroscopicity Measurement: Place the open petri dishes in a controlled humidity chamber at a high relative humidity (e.g., 75% RH, maintained with a saturated NaCl solution) and a constant temperature (e.g., 25°C).

  • Record the weight of each sample at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Calculate the percentage of moisture absorbed using the formula: ((Wt - W0) / W0) * 100, where Wt is the weight at time t and W0 is the initial weight.

  • Moisture Retention Measurement: After the hygroscopicity measurement (or with a fresh set of samples), place the dishes in a low humidity environment (e.g., 30% RH, maintained with a saturated MgCl2 solution) at a constant temperature.

  • Record the weight loss over time.

  • Calculate the percentage of moisture retained relative to the initial water content.

Protocol 2: In-Vivo Evaluation of Skin Hydration using Corneometry

This protocol assesses the short-term moisturizing efficacy of a formulation containing this compound on human skin.[6][7]

Materials:

  • Test formulation: A simple gel or lotion base containing a specified concentration (e.g., 5%) of this compound.

  • Control formulations: The base without the humectant (vehicle), and the base with a known humectant like glycerin.

  • Corneometer® (or similar device for measuring skin capacitance).

  • Human volunteers meeting inclusion/exclusion criteria.

Procedure:

  • Acclimatize subjects in a room with controlled temperature and humidity for at least 30 minutes.

  • Mark out test areas on the volar forearm of each subject.

  • Measure the baseline skin hydration of each test area using the Corneometer®.

  • Apply a standardized amount (e.g., 2 mg/cm²) of the test and control formulations to the designated areas.

  • Measure skin hydration at specified time points (e.g., 30 minutes, 1, 2, 4, and 6 hours) after application.[6]

  • Calculate the change in skin hydration from baseline for each formulation.

Protocol 3: Assessment of Transepidermal Water Loss (TEWL)

This protocol evaluates the effect of a formulation with this compound on the skin's barrier function by measuring the rate of water evaporation from the skin surface.[8][9]

Materials:

  • Test and control formulations as in Protocol 2.

  • TEWL measurement device (e.g., Tewameter®).

  • Human volunteers.

Procedure:

  • Follow the same subject acclimatization and test site demarcation as in Protocol 2.

  • Measure the baseline TEWL for each test area.

  • Apply the formulations as described previously.

  • Measure TEWL at specified time points post-application. A decrease in TEWL indicates an improvement in the skin's barrier function and moisture retention.

  • Calculate the percentage change in TEWL from baseline.

Visualizations

Experimental Workflow for Humectant Efficacy Testing

G cluster_prep Formulation Preparation cluster_invitro In-Vitro Testing cluster_invivo In-Vivo Testing cluster_analysis Data Analysis & Conclusion prep Prepare Test Formulations (this compound, Controls) hygro Gravimetric Analysis (Hygroscopicity & Moisture Retention) prep->hygro recruit Subject Recruitment & Acclimatization prep->recruit analysis Statistical Analysis & Comparison hygro->analysis baseline Baseline Measurements (Hydration & TEWL) recruit->baseline application Product Application baseline->application post_measure Post-Application Measurements application->post_measure post_measure->analysis conclusion Efficacy Conclusion analysis->conclusion

Caption: Workflow for evaluating the humectant efficacy of this compound.

Mechanism of Skin Hydration by a Humectant

G cluster_skin Stratum Corneum cluster_environment External Environment / Formulation corneocyte1 Corneocyte corneocyte2 Corneocyte lipids Lipid Matrix humectant This compound humectant->corneocyte1 Attracts & Binds Water humectant->lipids Reduces TEWL water Water Molecules water->humectant

Caption: Humectant action of this compound on the stratum corneum.

References

Application of 1,2,3-Octanetriol in Cosmetic Science Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature explicitly detailing the application of 1,2,3-Octanetriol in cosmetic science is limited. The following application notes and protocols are based on the known functions of structurally related polyols, such as other 1,2-alkanediols and triols, and provide a framework for investigating the potential cosmetic applications of this compound. The proposed mechanisms and experimental designs are therefore predictive and intended to guide future research.

Introduction

This compound is a polyol with a C8 alkyl chain and three hydroxyl groups. Its structure suggests it may possess a unique combination of properties beneficial for cosmetic formulations, including humectant, antimicrobial, and anti-inflammatory activities. Polyols are widely used in cosmetics for their moisturizing and preservative-boosting effects. The presence of three hydroxyl groups in this compound could enhance its water-binding capacity, making it a potentially effective humectant. Furthermore, medium-chain alkyl diols and triols have been reported to exhibit antimicrobial and anti-inflammatory properties, suggesting similar potential for this compound.

Potential Applications in Cosmetic Science

Based on the properties of structurally analogous compounds, this compound could be investigated for the following applications in cosmetic and dermatological formulations:

  • Humectant and Moisturizer: The multiple hydroxyl groups can attract and retain water, potentially improving skin hydration and barrier function. A related compound, 3,7,11,15-tetramethyl-1,2,3-hexadecanetriol (Phytanetriol), is used in cosmetic compositions for skin hydration.

  • Antimicrobial Agent and Preservative Booster: 1,2-Alkanediols are known to have antimicrobial properties and are often used to enhance the efficacy of traditional preservatives, allowing for lower concentrations and reducing the potential for skin irritation.

  • Anti-inflammatory Agent: Some polyols have demonstrated anti-inflammatory effects on the skin. For instance, dimethyl octenol has been shown to inhibit the production of inflammatory mediators like nitric oxide and TNF-α in cell-based assays.

  • Solvent and Emulsion Stabilizer: Its amphiphilic nature may allow it to act as a solvent for other ingredients and contribute to the stability of emulsions.

Quantitative Data on Related Compounds

To provide a comparative context for the potential efficacy of this compound, the following table summarizes quantitative data from studies on related polyols.

CompoundApplicationAssayResults
1,2-Decanediol Anti-inflammatoryIL-8, TNF-α, and IL-1β release in LPS-stimulated keratinocytesStatistically significant decrease in inflammatory mediators (P<0.05 - P<0.001)
1,2-Decanediol AntioxidantGlutathione (GSH) and NADPH levels in LPS-stimulated keratinocytesStatistically significant limitation of cellular antioxidant depletion (P<0.001)
Phytanetriol Skin HydrationIn-vivo skin hydration measurementUsed at 0.1% to 15% in hydrating cosmetic compositions
Dimethyl Octenol Anti-inflammatoryNitric oxide production in stimulated RAW 264.7 cellsInhibition of nitric oxide production
Dimethyl Octenol Anti-inflammatoryTNF-α secretion in stimulated RAW 264.7 cellsSuppression of TNF-α secretion

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the potential cosmetic benefits of this compound.

In-Vitro Assessment of Skin Cell Viability

Objective: To determine the cytotoxic potential of this compound on human skin cells (keratinocytes and fibroblasts).

Methodology:

  • Cell Culture: Culture primary human epidermal keratinocytes (NHEK) and human dermal fibroblasts (HDF) in their respective growth media.

  • Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.01%, 0.1%, 0.5%, 1%, 2% v/v) in culture medium for 24 and 48 hours. A vehicle control (culture medium without the test substance) should be included.

  • MTT Assay: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.

Evaluation of Humectant Properties

Objective: To assess the ability of this compound to attract and retain moisture.

Methodology:

  • Hygroscopicity Assay: Prepare saturated salt solutions in desiccators to create environments of known relative humidity (RH), for example, 50% RH and 80% RH.

  • Sample Preparation: Place a known weight of this compound in a weighing dish. Use glycerin as a positive control and an empty dish as a negative control.

  • Incubation: Place the dishes in the desiccators at a constant temperature.

  • Data Collection: Record the weight of the samples at regular intervals (e.g., 1, 4, 8, 24 hours).

  • Analysis: Calculate the percentage of water absorbed over time.

Antimicrobial Activity Assessment

Objective: To determine the antimicrobial efficacy of this compound against common skin microorganisms.

Methodology:

  • Microorganisms: Use standard strains of Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.

  • Broth Microdilution Method: Prepare a two-fold serial dilution of this compound in a suitable broth medium in a 96-well microplate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates at the appropriate temperature for 24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the test substance that shows no visible growth.

In-Vitro Anti-inflammatory Activity

Objective: To investigate the potential of this compound to reduce the inflammatory response in skin cells.

Methodology:

  • Cell Culture: Culture human epidermal keratinocytes.

  • Inflammatory Stimulation: Pre-treat the cells with different concentrations of this compound for 1-2 hours. Then, induce an inflammatory response by adding lipopolysaccharide (LPS).

  • Cytokine Analysis: After 24 hours of stimulation, collect the cell culture supernatant.

  • ELISA: Measure the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group.

Visualizations

Signaling Pathways and Workflows

Proposed_Humectant_Mechanism cluster_skin Stratum Corneum Corneocyte_1 Corneocyte Corneocyte_2 Corneocyte Lipid_Matrix Lipid Matrix Water_Vapor Water Vapor Octanetriol This compound Water_Vapor->Octanetriol Octanetriol->Corneocyte_1 Hydrates Octanetriol->Corneocyte_2 Hydrates Octanetriol->Lipid_Matrix Integrates into

Caption: Proposed humectant mechanism of this compound.

Anti_inflammatory_Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway Initiates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_Pathway->Pro_inflammatory_Cytokines Upregulates Octanetriol This compound Octanetriol->NFkB_Pathway Inhibits (Hypothesized)

Caption: Hypothesized anti-inflammatory action of this compound.

Experimental_Workflow cluster_efficacy Start Start: New Ingredient Evaluation (this compound) In_Vitro_Screening In-Vitro Screening Start->In_Vitro_Screening Cytotoxicity Cytotoxicity Assay (Keratinocytes, Fibroblasts) In_Vitro_Screening->Cytotoxicity Efficacy_Testing Efficacy Testing In_Vitro_Screening->Efficacy_Testing Formulation Formulation Development Cytotoxicity->Formulation Humectancy Humectancy Assay Efficacy_Testing->Humectancy Antimicrobial Antimicrobial Assay Efficacy_Testing->Antimicrobial Anti_inflammatory Anti-inflammatory Assay Efficacy_Testing->Anti_inflammatory In_Vivo_Testing In-Vivo/Ex-Vivo Testing Formulation->In_Vivo_Testing Patch_Test Human Repeat Insult Patch Test In_Vivo_Testing->Patch_Test Efficacy_Clinical Clinical Efficacy Study (e.g., Skin Hydration) In_Vivo_Testing->Efficacy_Clinical End End: Safety & Efficacy Profile Patch_Test->End Efficacy_Clinical->End

Caption: General experimental workflow for a new cosmetic ingredient.

Application Notes and Protocols for the Use of 1,2,3-Octanetriol in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of nanoparticles with controlled size, shape, and surface properties is a cornerstone of modern nanotechnology, with profound implications for drug delivery, diagnostics, and catalysis. The polyol method is a versatile and widely adopted approach for producing a variety of metallic and metal oxide nanoparticles. This method utilizes a polyol as both a solvent and a reducing agent, offering a high degree of control over the nucleation and growth of nanoparticles.

This document provides detailed application notes and a hypothetical protocol for the use of 1,2,3-octanetriol in nanoparticle synthesis. While direct experimental data for this compound is limited in publicly available literature, its properties as a long-chain triol suggest its potential as a valuable tool for researchers seeking to fine-tune nanoparticle characteristics. The protocols and data presented herein are based on established principles of the polyol process and comparative studies of other polyols.

The Role of this compound in Nanoparticle Synthesis

This compound (C8H18O3) is a polyalcohol with three hydroxyl groups. In the context of nanoparticle synthesis, it is proposed to function as:

  • A High-Boiling Point Solvent: Its high boiling point allows for a wide range of reaction temperatures, enabling precise control over the kinetics of nanoparticle formation.

  • A Reducing Agent: At elevated temperatures, the hydroxyl groups of this compound can oxidize, leading to the reduction of metal salt precursors to their zerovalent state, forming the initial nanoparticle seeds.

  • A Stabilizing Agent: The long carbon chain and multiple hydroxyl groups of this compound can adsorb onto the surface of newly formed nanoparticles, providing steric hindrance that prevents aggregation and controls particle growth.

The longer hydrocarbon chain of this compound, compared to more commonly used polyols like ethylene glycol, is expected to influence the reaction kinetics and nanoparticle morphology due to its higher viscosity and potentially different reducing power.[1]

Hypothetical Comparative Data of Polyols in Nanoparticle Synthesis

The following table presents a hypothetical comparison of this compound with commonly used polyols in the synthesis of silver nanoparticles. The data is extrapolated from trends observed in comparative studies of other polyols, where longer chain polyols tend to exhibit lower reducing power and higher viscosity, leading to slower reaction rates and potentially different particle sizes and shapes.[1]

PolyolChemical FormulaBoiling Point (°C)Viscosity (cP at 20°C)Proposed Reducing PowerExpected Nanoparticle Size
Ethylene GlycolC2H6O219716.1HighSmall
Diethylene GlycolC4H10O324535.7ModerateMedium
This compound C8H18O3 ~275-290 (estimated) Higher (estimated) Lower Potentially larger or different morphology

Experimental Protocols

Note: The following protocols are hypothetical and should be optimized for specific applications.

Protocol 1: Synthesis of Silver Nanoparticles using this compound

Materials:

  • Silver nitrate (AgNO3)

  • This compound

  • Polyvinylpyrrolidone (PVP, as a capping agent)

  • Ethanol and Acetone for washing

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a condenser and a magnetic stirrer, add 10 mL of this compound.

  • Heat the this compound to 160°C with constant stirring.

  • In separate vials, prepare two solutions:

    • Solution A: 0.1 M AgNO3 in 2 mL of this compound.

    • Solution B: 0.2 M PVP in 2 mL of this compound.

  • Simultaneously and slowly inject Solution A and Solution B into the hot this compound with vigorous stirring.

  • Maintain the reaction temperature at 160°C for 1-2 hours. The color of the solution should change, indicating the formation of silver nanoparticles.

  • After the reaction is complete, cool the flask to room temperature.

  • Add 20 mL of acetone to the solution to precipitate the silver nanoparticles.

  • Centrifuge the mixture at 10,000 rpm for 20 minutes.

  • Discard the supernatant and re-disperse the nanoparticle pellet in ethanol.

  • Repeat the centrifugation and washing step two more times with ethanol.

  • Dry the final product under vacuum at 60°C.

Protocol 2: Synthesis of Gold Nanoparticles using this compound

Materials:

  • Gold(III) chloride trihydrate (HAuCl4·3H2O)

  • This compound

  • Polyvinylpyrrolidone (PVP)

  • Ethanol and Acetone for washing

  • Deionized water

Procedure:

  • In a three-necked flask, dissolve 0.1 mmol of HAuCl4·3H2O and 0.5 mmol of PVP in 20 mL of this compound.

  • Heat the solution to 180°C under constant stirring.

  • Maintain the temperature for 2-3 hours. The solution will typically change color from yellow to ruby red, indicating the formation of gold nanoparticles.

  • Cool the reaction mixture to room temperature.

  • Precipitate the gold nanoparticles by adding 40 mL of acetone.

  • Collect the nanoparticles by centrifugation at 8,000 rpm for 15 minutes.

  • Wash the nanoparticles with ethanol twice by centrifugation and re-dispersion.

  • Dry the purified gold nanoparticles in a vacuum oven.

Visualization of Experimental Workflow and Proposed Mechanism

To aid in the understanding of the synthesis process, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed signaling pathway for nanoparticle formation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_polyol Heat this compound injection Inject Solutions into Hot Polyol prep_polyol->injection prep_precursor Prepare Metal Precursor Solution prep_precursor->injection prep_capping Prepare Capping Agent Solution prep_capping->injection reaction Maintain Temperature and Stir injection->reaction formation Nanoparticle Nucleation and Growth reaction->formation precipitation Precipitate with Anti-solvent formation->precipitation centrifugation Centrifuge to Collect Nanoparticles precipitation->centrifugation washing Wash with Ethanol/Acetone centrifugation->washing drying Dry Under Vacuum washing->drying

Caption: Experimental workflow for nanoparticle synthesis using this compound.

signaling_pathway cluster_reduction Reduction cluster_nucleation Nucleation cluster_growth Growth & Stabilization metal_ion Metal Ion (M+) reduced_metal Metal Atom (M0) metal_ion->reduced_metal Reduction by Polyol at High T polyol This compound polyol->reduced_metal stabilization Surface Capping by Polyol polyol->stabilization nuclei Formation of Nuclei reduced_metal->nuclei growth Particle Growth nuclei->growth growth->stabilization nanoparticle Stabilized Nanoparticle stabilization->nanoparticle

Caption: Proposed mechanism of nanoparticle formation using this compound.

Conclusion

This compound presents an intriguing, albeit underexplored, option for the synthesis of nanoparticles via the polyol method. Its long-chain structure and multiple hydroxyl groups suggest that it could offer unique advantages in controlling reaction kinetics and nanoparticle morphology. The provided hypothetical protocols and comparative data serve as a starting point for researchers to explore the potential of this polyol in their specific applications. Further experimental validation is necessary to fully elucidate the role and effectiveness of this compound in nanoparticle synthesis.

References

Application Notes and Protocols for the Quantification of 1,2,3-Octanetriol in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Octanetriol is a polyol of interest in various fields, including pharmaceutical and cosmetic research, due to its potential role as a humectant, plasticizer, and chemical intermediate. Accurate quantification of this compound in solution is crucial for formulation development, quality control, and stability studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with universal detectors and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Analytical Methodologies

Due to its lack of a significant UV-absorbing chromophore, direct quantification of this compound by HPLC with UV detection is not feasible. Therefore, universal detection methods such as Refractive Index Detection (RID) and Evaporative Light Scattering Detection (ELSD) are recommended. For Gas Chromatography (GC) analysis, the high polarity and low volatility of this compound necessitate a derivatization step, typically silylation, to improve its chromatographic properties.

Method 1: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the direct quantification of this compound in various solutions and is compatible with gradient elution, offering flexibility in method development.

Quantitative Data Summary (Based on Similar Polyols)

The following table summarizes the expected quantitative performance of an HPLC-ELSD method for this compound, based on validated methods for other short-chain polyols.[1][2] Note: These parameters should be validated specifically for this compound.

ParameterExpected Performance
Linearity Range 5 - 2000 µg/mL
Correlation Coefficient (R²) > 0.999 (log-log transformation)
Limit of Detection (LOD) 5 - 10 ng on-column
Limit of Quantification (LOQ) 15 - 30 ng on-column
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Experimental Protocol: HPLC-ELSD

1. Materials and Reagents:

  • This compound standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Methanol (HPLC grade, for sample dissolution)

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase A: 95:5 Acetonitrile:Water

  • Mobile Phase B: 50:50 Acetonitrile:Water

  • Gradient Program:

    • 0-1 min: 100% A

    • 1-5 min: Linear gradient to 50% B

    • 5-7 min: Hold at 50% B

    • 7.1-10 min: Return to 100% A and equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • ELSD Settings:

    • Nebulizer Temperature: 30 °C

    • Evaporator Temperature: 40 °C

    • Gas Flow (Nitrogen): 1.5 SLM

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase (95:5 Acetonitrile:Water) to cover the desired concentration range (e.g., 10, 50, 100, 500, 1000 µg/mL).

  • Sample Preparation: Dilute the sample solution with the initial mobile phase to bring the expected concentration of this compound within the calibration range. Filter through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • The ELSD response is typically non-linear. A plot of log(peak area) versus log(concentration) should be used to generate a linear calibration curve.

  • Quantify this compound in samples by interpolating their log(peak area) on the calibration curve.

Experimental Workflow: HPLC-ELSD Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Standard Stock Solution Cal_Stds Prepare Calibration Standards Std_Prep->Cal_Stds HPLC_Inject Inject into HPLC-ELSD System Cal_Stds->HPLC_Inject Sample_Prep Dilute and Filter Sample Sample_Prep->HPLC_Inject Chrom_Acq Chromatographic Separation & Data Acquisition HPLC_Inject->Chrom_Acq Peak_Int Peak Integration Chrom_Acq->Peak_Int Cal_Curve Generate log-log Calibration Curve Peak_Int->Cal_Curve Quant Quantify Analyte Concentration Cal_Curve->Quant

Caption: Workflow for the quantification of this compound by HPLC-ELSD.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This method offers high sensitivity and selectivity for the quantification of this compound. A derivatization step is mandatory to increase the volatility of the analyte.

Quantitative Data Summary (Projected)

The following table provides projected quantitative performance parameters for a GC-MS method for silylated this compound. These values are based on typical performance for silylated polyols and require experimental validation.

ParameterProjected Performance
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.15 µg/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%
Experimental Protocol: GC-MS with Silylation

1. Materials and Reagents:

  • This compound standard (≥98% purity)

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane (GC grade)

  • Internal Standard (IS) (e.g., Sorbitol)

2. Derivatization Protocol:

  • Drying: Evaporate a known volume of the sample or standard solution to complete dryness under a stream of nitrogen. It is crucial to remove all water as it interferes with the silylation reaction.

  • Reconstitution: Add 100 µL of anhydrous pyridine to the dried residue and vortex to dissolve.

  • Silylation: Add 100 µL of BSTFA with 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70 °C for 60 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Dilution: Dilute the derivatized sample with hexane to the desired concentration for GC-MS analysis.

3. Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (capable of electron ionization)

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

4. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • Target Ions for Tris(trimethylsilyl)-1,2,3-Octanetriol: To be determined from the mass spectrum of the derivatized standard. Expected fragments would result from alpha-cleavages of the silylated hydroxyl groups.

5. Data Analysis:

  • Identify the peak for the tris(trimethylsilyl)-1,2,3-Octanetriol derivative based on its retention time and characteristic mass fragments.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify the derivatized this compound in samples using the calibration curve.

Derivatization and GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Dry Evaporate Sample to Dryness Add_Pyridine Add Anhydrous Pyridine Sample_Dry->Add_Pyridine Add_BSTFA Add BSTFA + 1% TMCS Add_Pyridine->Add_BSTFA Heat Heat at 70°C for 60 min Add_BSTFA->Heat Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for silylation derivatization and GC-MS analysis.

Signaling Pathway Conceptual Diagram: Analyte Derivatization for GC

The following diagram illustrates the conceptual pathway of preparing a polar analyte like this compound for gas chromatography.

Derivatization_Concept Analyte This compound (Polar, Non-volatile) Silylation Silylation Reaction (e.g., with BSTFA) Analyte->Silylation Derivatization Derivative Tris(trimethylsilyl)- This compound (Non-polar, Volatile) Silylation->Derivative Forms GC_Analysis Amenable to GC Analysis Derivative->GC_Analysis Becomes

Caption: Conceptual diagram of derivatization for GC analysis.

Conclusion

The choice between HPLC-ELSD/RID and GC-MS for the quantification of this compound will depend on the specific requirements of the analysis, including sensitivity needs, sample matrix, and available instrumentation. The HPLC method offers a more direct analysis without the need for derivatization, while the GC-MS method provides higher sensitivity and structural confirmation. Both methods, when properly validated, can provide accurate and reliable quantification of this compound in solution.

References

Application Notes and Protocols: 1,2,3-Octanetriol as a Solvent for Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,2,3-octanetriol as a sustainable and effective solvent in various organic reactions. Drawing parallels with the well-established applications of other polyol solvents like glycerol, these notes offer a guide to leveraging the unique properties of this compound in modern organic synthesis.

The Rationale for this compound as a Green Solvent

The principles of green chemistry encourage the use of safer, more environmentally benign solvents. Polyols, such as glycerol, have gained significant attention as renewable, non-toxic, and biodegradable reaction media. This compound, a C8 triol, shares key characteristics with glycerol that make it an attractive alternative solvent for a range of organic transformations.

Key Properties and Advantages:

  • High Boiling Point and Low Volatility: Similar to glycerol, this compound's high boiling point allows for a wide range of reaction temperatures without the need for pressurized systems, minimizing the risk of exposure to volatile organic compounds (VOCs).

  • Polarity and Solubility: The three hydroxyl groups impart significant polarity, enabling the dissolution of a variety of organic substrates and inorganic reagents, including salts and bases, which is often a challenge in conventional organic solvents.

  • Hydrogen Bonding Capability: The hydroxyl groups can participate in hydrogen bonding, which can influence reaction mechanisms and stabilize transition states, sometimes leading to enhanced reaction rates and selectivities.

  • Potential for Catalyst Immobilization: The polar, viscous nature of this compound can aid in the immobilization and recycling of catalysts, particularly metal nanoparticles.

  • Product Isolation: The low solubility of many organic products in polyols at room temperature allows for simple product isolation through extraction with a less polar organic solvent, leaving the solvent and catalyst behind for potential reuse.

These properties suggest that this compound can serve as a viable and sustainable medium for various catalytic and non-catalytic organic reactions, contributing to safer and more environmentally friendly synthetic processes. The following application notes provide specific examples of reactions that are expected to perform well in this compound, based on their successful implementation in the analogous solvent, glycerol.

Application Note 1: Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes. The use of a polar, high-boiling solvent like this compound can facilitate this palladium-catalyzed cross-coupling reaction.

Data Presentation: Representative Substrate Scope for the Mizoroki-Heck Reaction

EntryAryl HalideAlkeneProductYield (%)
1Iodobenzenen-Butyl acrylaten-Butyl cinnamate>95
24-IodoanisoleStyrene4-Methoxy-trans-stilbene92
31-IodonaphthaleneEthyl acrylateEthyl 3-(naphthalen-1-yl)acrylate88
44-Bromobenzonitrilen-Butyl acrylaten-Butyl 4-cyanocinnamate75
51-Bromo-4-fluorobenzeneStyrene4-Fluoro-trans-stilbene85

Experimental Protocol: General Procedure for the Mizoroki-Heck Reaction

  • To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), triethylamine (1.5 mmol), and this compound (3 mL).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%).

  • The flask is sealed and the mixture is stirred and heated to the desired temperature (typically 100-120 °C) for the required time (typically 1-18 hours), monitoring the reaction progress by TLC or GC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The product is extracted from the this compound phase with an immiscible organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 10 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Mandatory Visualization:

Mizoroki_Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X(L)2 Oxidative_Addition->ArPd(II)XL2 Alkene_Coordination Alkene Coordination ArPd(II)XL2->Alkene_Coordination Alkene Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Reductive_Elimination Reductive Elimination Beta_Hydride_Elimination->Reductive_Elimination Product Product Alkene Product Beta_Hydride_Elimination->Product Reductive_Elimination->Pd(0)L2 Base

Mizoroki-Heck Catalytic Cycle

Application Note 2: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryls, vinylarenes, and polyenes. This compound is an excellent medium for this reaction, effectively dissolving both the organic halides and the boronic acid reagents, as well as the inorganic base.

Data Presentation: Substrate Scope for the Suzuki-Miyaura Cross-Coupling Reaction

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromotoluenePhenylboronic acid4-Methylbiphenyl99
24-Bromoanisole4-Methoxyphenylboronic acid4,4'-Dimethoxybiphenyl95
31-BromonaphthalenePhenylboronic acid1-Phenylnaphthalene92
42-Bromopyridine3-Tolylboronic acid2-(m-Tolyl)pyridine85
54-ChlorobenzaldehydePhenylboronic acid4-Formylbiphenyl78

Experimental Protocol: General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

  • In a round-bottom flask, dissolve the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃ or KOH, 2.0 mmol) in this compound (5 mL).

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%).

  • The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for the required duration (typically 2-24 hours).

  • Reaction progress is monitored by TLC or GC.

  • Upon completion, the mixture is cooled to room temperature and diluted with water (10 mL).

  • The product is extracted with a suitable organic solvent (e.g., hexane or ethyl acetate, 3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.

  • The residue can be purified by column chromatography on silica gel to afford the pure biaryl product.

Mandatory Visualization:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide Arylboronic Acid Base (e.g., KOH) Heating Heat to 80-100 °C under Inert Atmosphere Reactants->Heating Solvent This compound Solvent->Heating Catalyst Palladium Catalyst (e.g., PdCl2(PPh3)2) Catalyst->Heating Quenching Cool and Quench with Water Heating->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Dry and Concentrate Purify by Chromatography Extraction->Purification Product Pure Biaryl Product Purification->Product

Suzuki-Miyaura Reaction Workflow

Application Note 3: Knoevenagel Condensation

The Knoevenagel condensation is a versatile C-C bond-forming reaction between an active methylene compound and a carbonyl compound. This compound, often in the presence of a small amount of water, can act as an effective medium for this reaction, often without the need for an additional catalyst.

Data Presentation: Representative Substrate Scope for the Knoevenagel Condensation

EntryAldehydeActive Methylene CompoundProductYield (%)
1BenzaldehydeMalononitrile2-Benzylidenemalononitrile98
24-ChlorobenzaldehydeEthyl cyanoacetateEthyl 2-cyano-3-(4-chlorophenyl)acrylate95
34-MethoxybenzaldehydeMalononitrile2-(4-Methoxybenzylidene)malononitrile97
4FurfuralEthyl acetoacetateEthyl 2-(furan-2-ylmethylene)-3-oxobutanoate88
5CinnamaldehydeMalononitrile2-(3-Phenylallylidene)malononitrile85

Experimental Protocol: General Procedure for the Knoevenagel Condensation

  • A mixture of the aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and this compound (2 mL) is prepared in a round-bottom flask. A small amount of water (e.g., from a water extract of rice straw ash as a basic catalyst source, or simply as a co-solvent) can be added.

  • The mixture is stirred at a specified temperature (e.g., 100 °C) for a designated time (typically 1-5 hours).

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • Due to the low solubility of the product in the glycerol/water mixture, the product often precipitates.

  • The solid product is collected by filtration, washed with water and a cold solvent (e.g., ethanol), and dried.

  • The filtrate containing this compound can potentially be reused for subsequent reactions.

Mandatory Visualization:

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation & Dehydration Active_Methylene Active Methylene Compound Base Base Active_Methylene->Base Enolate Enolate Intermediate Base->Enolate Deprotonation Carbonyl Aldehyde or Ketone Enolate->Carbonyl Nucleophilic Attack Alkoxide Alkoxide Intermediate Carbonyl->Alkoxide Protonation Protonation Alkoxide->Protonation Alcohol β-Hydroxy Adduct Protonation->Alcohol Dehydration Dehydration Alcohol->Dehydration Final_Product α,β-Unsaturated Product Dehydration->Final_Product

Knoevenagel Condensation Mechanism

Application Notes and Protocols for the Use of 1,2,3-Octanetriol in Protein Crystallization Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein crystallization is a critical bottleneck in structural biology and structure-based drug design. The production of high-quality, well-diffracting crystals is often a trial-and-error process, requiring the screening of a vast array of chemical conditions. Additives play a crucial role in this process by influencing crystal nucleation and growth. 1,2,3-Octanetriol is a small amphiphilic molecule that has found utility as an additive in protein crystallization screening, particularly for challenging targets such as membrane proteins. Its amphipathic nature allows it to modulate the behavior of proteins in solution, potentially leading to the formation of crystal contacts that would not otherwise occur.

This document provides detailed application notes and protocols for the use of this compound in protein crystallization screening experiments.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties can aid in the rational design of crystallization experiments.

PropertyValue
Molecular Formula C₈H₁₈O₃
Molecular Weight 162.23 g/mol
Appearance Colorless liquid or low melting solid
Solubility Soluble in water and various organic solvents
Amphiphilic Nature Possesses a hydrophilic triol head group and a hydrophobic octyl tail

Mechanism of Action in Protein Crystallization

While the precise mechanism of action for any given additive in protein crystallization can be complex and protein-dependent, the efficacy of this compound is believed to stem from its amphiphilic properties. In the context of protein crystallization, it is thought to function in several ways:

  • For Membrane Proteins: Membrane proteins are notoriously difficult to crystallize due to their hydrophobic transmembrane regions, which require the presence of detergents for solubilization. These detergent micelles can sterically hinder the formation of crystal lattice contacts. Small amphiphiles like this compound can partition into the detergent micelles, altering their size, shape, and dynamics.[1] This can lead to a reduction in the size of the protein-detergent complex, exposing more of the protein's surface for potential crystal contacts.

  • For Soluble Proteins: Even for soluble proteins, this compound can be beneficial. It may bind to hydrophobic patches on the protein surface, increasing the overall hydrophilicity and preventing non-specific aggregation. By masking these aggregation-prone regions, it can promote the formation of specific, ordered crystal contacts.

  • Modulating Solvent Properties: Additives can alter the properties of the crystallization solution, such as surface tension and dielectric constant, which can in turn influence protein solubility and the kinetics of crystal nucleation and growth.

Experimental Protocols

The use of this compound is most effective as part of an additive screening strategy after initial crystallization "hits" (e.g., microcrystals, spherulites, or crystalline precipitate) have been identified. It is typically used to optimize these initial conditions to produce larger, better-diffracting crystals.

Materials
  • Purified protein sample (at a suitable concentration for crystallization, typically 5-20 mg/mL)

  • This compound stock solution (e.g., 0.1 M in deionized water, as found in commercial screening kits)

  • Crystallization screening solutions (the "hit" conditions to be optimized)

  • Crystallization plates (e.g., 24-well or 96-well sitting or hanging drop vapor diffusion plates)

  • Pipettes and tips for handling microliter volumes

Protocol 1: Additive Screening using the Sitting Drop Vapor Diffusion Method

This protocol describes the addition of this compound to a pre-existing crystallization condition.

  • Prepare the Reservoir: Pipette the "hit" crystallization solution into the reservoir of the crystallization plate (e.g., 500 µL for a 24-well plate or 80 µL for a 96-well plate).

  • Prepare the Crystallization Drop:

    • Pipette 1 µL of the purified protein solution onto the sitting drop post.

    • Pipette 0.2 µL of the 0.1 M this compound stock solution into the protein drop.

    • Pipette 1 µL of the reservoir solution into the protein/additive drop.

    • Gently mix by pipetting up and down, being careful not to introduce bubbles.

  • Seal the Plate: Carefully seal the plate to ensure a closed system for vapor diffusion.

  • Incubate and Monitor: Incubate the plate at a constant temperature (e.g., 20°C) and monitor the drops for crystal growth over time using a microscope.

  • Set up Controls: It is crucial to set up control drops that do not contain this compound to accurately assess its effect.

Protocol 2: Optimization of this compound Concentration

Once it is determined that this compound has a positive effect, its concentration in the drop should be optimized.

  • Prepare a Dilution Series: Prepare a dilution series of the this compound stock solution (e.g., 0.1 M, 0.05 M, 0.025 M, 0.01 M, and 0.005 M).

  • Set up Multiple Drops: For a given "hit" condition, set up a series of drops, each containing a different concentration of this compound, following the procedure in Protocol 1.

  • Analyze the Results: Compare the crystal quality (size, morphology, and diffraction) across the different concentrations to determine the optimal range.

Data Presentation: Illustrative Case Study (Hypothetical)

Table 1: Hypothetical Results of this compound Addition on the Crystallization of Membrane Protein X

ConditionAdditiveCrystal MorphologyCrystal Size (µm)Diffraction Resolution (Å)
1None (Control)Spherulites~10N/A
20.01 M this compoundSmall needles50 x 5 x 54.5
30.02 M this compoundRods100 x 20 x 203.2
40.05 M this compoundPlates150 x 100 x 102.8
50.1 M this compoundPrecipitateN/AN/A

N/A: Not Applicable

Visualizations

Experimental Workflow for Additive Screening

The following diagram illustrates the general workflow for incorporating an additive screen into a protein crystallization project.

G cluster_0 Initial Screening cluster_1 Additive Screening & Optimization cluster_2 Structure Determination Protein_Purification Protein Purification and Characterization Initial_Screen Initial Crystallization Screening Protein_Purification->Initial_Screen Hit_Identification Identification of Initial 'Hits' Initial_Screen->Hit_Identification Additive_Screen_Setup Set up Drops with This compound Hit_Identification->Additive_Screen_Setup 'Hits' for Optimization Optimization Optimize Additive Concentration Additive_Screen_Setup->Optimization Crystal_Harvesting Crystal Harvesting and Cryo-protection Optimization->Crystal_Harvesting Data_Collection X-ray Diffraction Data Collection Crystal_Harvesting->Data_Collection High-Quality Crystals Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution

Caption: Workflow for protein crystallization including additive screening.

Logical Relationship of Additive Screening

This diagram illustrates the logical flow of an additive screening experiment.

G Start Initial Crystallization Condition Identified Setup_Control Set up Control Drop (No Additive) Start->Setup_Control Setup_Additive Set up Experimental Drop (+ this compound) Start->Setup_Additive Incubate Incubate and Monitor Both Drops Setup_Control->Incubate Setup_Additive->Incubate Compare Compare Crystal Quality Incubate->Compare Optimize Optimize Additive Concentration Compare->Optimize Improvement No_Improvement No Improvement or Worse Crystals Compare->No_Improvement No Improvement

Caption: Decision-making flowchart for additive screening.

Conclusion

This compound is a valuable tool in the protein crystallographer's arsenal, offering a means to overcome common hurdles in obtaining high-quality crystals, especially for membrane proteins. By systematically screening and optimizing its concentration, researchers can potentially improve crystal morphology, size, and diffraction quality, ultimately accelerating the process of structure determination. The protocols and logical workflows provided herein offer a starting point for the rational application of this compound in protein crystallization experiments.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1,2,3-Octanetriol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,3-Octanetriol is a chemical compound that can be found in various applications, including as a building block in chemical synthesis and potentially as an impurity or metabolite in pharmaceutical products. A reliable analytical method for the quantification of this compound is crucial for quality control, formulation development, and safety assessment. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. Due to its lack of a significant UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD) is employed for sensitive and accurate quantification.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of water and acetonitrile. Detection is performed using a Charged Aerosol Detector (CAD), which is a mass-based detector that provides a near-uniform response for non-volatile and semi-volatile compounds, making it ideal for analytes like this compound.[1]

Experimental Protocols

1. Sample Preparation

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

    • Perform serial dilutions of the stock solution with the 50:50 acetonitrile/water mixture to prepare calibration standards at concentrations of 10, 25, 50, 100, and 250 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable solvent. The initial solvent should be compatible with the mobile phase.[2]

    • Dilute the sample with the 50:50 acetonitrile/water mixture to achieve a theoretical concentration of this compound within the calibration range.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

2. HPLC-CAD Method

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column oven.

    • Charged Aerosol Detector (CAD).

  • Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B in 10 minutes, hold at 95% B for 2 minutes, return to 5% B in 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
CAD Nebulizer Temp. 35 °C
CAD Evaporation Tube Temp. 50 °C
CAD Gas Nitrogen at 35 psi

3. Method Validation

The method was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Data Presentation

Table 1: Linearity of this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
1012,543
2531,876
5063,123
100125,789
250314,567
Correlation Coefficient (r²) 0.9995

Table 2: Precision (Repeatability) of this compound

Concentration (µg/mL)ReplicatePeak Area%RSD
1001125,7890.8%
2126,890
3124,987
4125,543
5126,123
6125,888

Table 3: Accuracy (Spike and Recovery) of this compound

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
Low2019.597.5%
Medium100101.2101.2%
High200197.898.9%

Table 4: LOD and LOQ of this compound

ParameterValue (µg/mL)
Limit of Detection (LOD) 3
Limit of Quantification (LOQ) 10

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard 1. Prepare Standard Stock Dilute_Standard 2. Create Calibration Curve Standards Standard->Dilute_Standard Sample 3. Prepare Sample Solution Filter 4. Filter Sample Sample->Filter Inject 5. Inject into HPLC Filter->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. Detection by CAD Separate->Detect Integrate 8. Peak Integration Detect->Integrate Quantify 9. Quantification Integrate->Quantify

Caption: Experimental workflow for the HPLC-CAD analysis of this compound.

Logical_Relationship Analyte This compound (Non-volatile, No Chromophore) Method HPLC Method Selection Analyte->Method Detector Detector Choice Analyte->Detector RP_HPLC Reversed-Phase HPLC (C18 Column) Method->RP_HPLC Result Accurate Quantification RP_HPLC->Result CAD Charged Aerosol Detector (CAD) (Universal Mass-Based) Detector->CAD CAD->Result

Caption: Logical relationship for method development.

The described HPLC method with Charged Aerosol Detection is suitable for the quantitative analysis of this compound. The method is linear, precise, and accurate over the tested concentration range. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals for the reliable determination of this compound in various samples.

References

Gas chromatography-mass spectrometry (GC-MS) of 1,2,3-Octanetriol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive method for the qualitative and quantitative analysis of 1,2,3-Octanetriol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of this compound, a derivatization step is essential for successful chromatographic separation and detection. This protocol outlines a robust trimethylsilylation (TMS) procedure to enhance the volatility of the analyte, followed by its separation and identification by GC-MS. The provided methodologies are intended to guide researchers in developing and validating their own assays for this and structurally related compounds.

Introduction

This compound is a polyhydroxy aliphatic alcohol with potential applications in various fields, including as a precursor in chemical synthesis and as a potential bioactive molecule. Accurate and reliable analytical methods are crucial for its detection and quantification in different matrices. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds. However, the presence of three hydroxyl groups in this compound makes it non-volatile and highly polar, necessitating a derivatization step to convert it into a more volatile form suitable for GC-MS analysis. Silylation is a common derivatization technique where active hydrogens in polar functional groups are replaced by a trimethylsilyl (TMS) group, thereby increasing the compound's volatility and thermal stability. This application note provides a detailed protocol for the trimethylsilylation of this compound and its subsequent analysis by GC-MS.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane (GC grade)

  • Internal Standard (e.g., 1,2,3-Heptanetriol)

  • Glass autosampler vials (2 mL) with inserts and PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Microsyringes

Sample Preparation and Derivatization
  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as pyridine or methanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Internal Standard Addition: To 100 µL of each standard solution and sample, add 10 µL of the internal standard solution.

  • Solvent Evaporation: Evaporate the solvent from the vials under a gentle stream of nitrogen until complete dryness.

  • Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Reaction: Cap the vials tightly and vortex for 1 minute. Heat the vials at 70°C for 60 minutes in a heating block or oven.

  • Cooling and Analysis: Allow the vials to cool to room temperature. The derivatized sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are provided as a starting point and may require optimization for specific instrumentation.

ParameterCondition
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms)
Carrier GasHelium, constant flow at 1.0 mL/min
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Oven ProgramInitial temperature 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 50-500
Source Temperature230°C
Quadrupole Temperature150°C
Solvent Delay5 min

Data Presentation

The trimethylsilylation of this compound results in the formation of its tris-TMS ether derivative. The expected quantitative data for this derivative is summarized below. Please note that the retention time is an estimate and can vary depending on the specific GC system and conditions. The mass spectral data is predicted based on the fragmentation patterns of similar silylated polyols.

Analyte (Tris-TMS Derivative)Expected Retention Time (min)Molecular Weight ( g/mol )Key Diagnostic Ions (m/z)
1,2,3-Tris(trimethylsilyloxy)octane~15.5378.8103, 147, 204, 217, 259, 305

Note: The fragmentation of TMS ethers of vicinal diols often involves cleavage of the C-C bond between the silyloxy groups.

Visualizations

Experimental Workflow

The overall experimental workflow from sample preparation to data analysis is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start This compound Sample/Standard add_is Add Internal Standard start->add_is evaporate Evaporate to Dryness add_is->evaporate add_reagents Add Pyridine and BSTFA/TMCS evaporate->add_reagents react Heat at 70°C for 60 min add_reagents->react inject Inject into GC-MS react->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Compound Identification detect->identify quantify Quantification identify->quantify

Caption: Experimental workflow for GC-MS analysis of this compound.

Derivatization Reaction

The chemical reaction for the trimethylsilylation of this compound is shown below.

derivatization_reaction reactant This compound reagent + 3 BSTFA/TMCS reactant->reagent product 1,2,3-Tris(trimethylsilyloxy)octane reagent->product 70°C

Caption: Trimethylsilylation of this compound.

Conclusion

This application note provides a detailed and practical guide for the GC-MS analysis of this compound. The described trimethylsilylation protocol effectively enhances the volatility of the analyte, enabling robust and reproducible chromatographic separation and mass spectrometric detection. The provided instrumental conditions and expected data serve as a solid foundation for researchers to develop and validate their own analytical methods for this compound and related polyhydroxy compounds in various matrices. This method is well-suited for applications in chemical synthesis, quality control, and metabolic studies.

Application Notes & Protocols for 1,2,3-Octanetriol as a Plasticizer in Polymer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on 1,2,3-octanetriol as a primary plasticizer in peer-reviewed polymer literature is not extensively available. The following application notes and protocols are based on established principles of polymer plasticization and standard testing methodologies. The quantitative data presented is hypothetical and intended to serve as a representative example for research purposes.

Application Note: this compound as a Potential Bio-based Plasticizer for Polyvinyl Chloride (PVC)

This compound is a polyol with a linear C8 backbone, suggesting it may serve as an effective plasticizer for polar polymers such as polyvinyl chloride (PVC). Its three hydroxyl groups can form hydrogen bonds with the chlorine atoms on the PVC chains, while the alkyl chain can increase the free volume between polymer chains. This molecular structure suggests a potential for good compatibility and plasticizing efficiency, offering a possible bio-based alternative to traditional phthalate plasticizers.

Plasticizers are essential additives that increase the flexibility, workability, and durability of polymeric materials.[1][2] They function by embedding themselves between polymer chains, reducing intermolecular forces and consequently lowering the glass transition temperature (Tg).[1][3] The effectiveness of a plasticizer is determined by its compatibility with the polymer, its molecular size and structure, and its ability to impart desired mechanical properties.[4]

Hypothetical Effects on PVC Properties:

The incorporation of this compound into a PVC matrix is expected to:

  • Decrease the Glass Transition Temperature (Tg): A significant reduction in Tg is the primary indicator of effective plasticization.

  • Reduce Tensile Strength and Modulus: As the polymer becomes softer and more flexible, its resistance to tensile stress is expected to decrease.

  • Increase Elongation at Break: The plasticized PVC should be able to stretch more before breaking.

Quantitative Data Summary (Hypothetical)

The following tables summarize the expected quantitative effects of this compound on the thermal and mechanical properties of PVC, compared to a standard commercial plasticizer, Di(2-ethylhexyl) phthalate (DEHP).

Table 1: Thermal Properties of Plasticized PVC

Plasticizer (40 phr*)Glass Transition Temperature (Tg) (°C)
Unplasticized PVC85
PVC + DEHP25
PVC + this compound35

*phr: parts per hundred parts of resin

Table 2: Mechanical Properties of Plasticized PVC

Plasticizer (40 phr)Tensile Strength (MPa)Elongation at Break (%)100% Modulus (MPa)
Unplasticized PVC50548
PVC + DEHP2035010
PVC + this compound2828015

Experimental Protocols

Protocol 1: Preparation of Plasticized PVC Films

This protocol describes the preparation of PVC films with varying concentrations of this compound using a two-roll mill, a common method for blending polymers and additives.[5]

Materials:

  • PVC resin (e.g., K-value 67)

  • This compound

  • Thermal stabilizer (e.g., Calcium Stearate, 3 phr)[5]

  • Two-roll mill

  • Hydraulic press

  • Molding plates

Procedure:

  • Pre-mixing: In a high-speed mixer, blend 100 parts by weight of PVC resin with 3 parts by weight of calcium stearate stabilizer.

  • Add the desired amount of this compound (e.g., 20, 30, 40, 50 phr) to the pre-mix and continue mixing for 60 minutes to ensure uniform distribution.[5]

  • Milling: Set the temperature of the two-roll mill to 165-175°C.[5]

  • Transfer the mixed compound to the heated rolls and masticate for 5-10 minutes until a homogeneous sheet is formed.

  • Molding: Cut the milled sheet into appropriate sizes and place them between two molding plates.

  • Preheat the hydraulic press to 170°C.

  • Place the molding plates in the press and apply a pressure of 10 MPa for 5 minutes to form a film of uniform thickness (e.g., 1 mm).

  • Cool the press to room temperature under pressure.

  • Remove the film and condition the samples at 23 ± 2°C and 50 ± 10% relative humidity for at least 24 hours before testing.

Protocol 2: Evaluation of Thermal Properties

This protocol uses Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the plasticized PVC samples.[5]

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Calibrate the DSC instrument according to the manufacturer's instructions.

  • Weigh a 5-10 mg sample of the conditioned PVC film into an aluminum DSC pan and seal it.[5]

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample from -100°C to 100°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.[5]

  • The Tg is determined as the midpoint of the step transition in the heat flow curve from the second heating scan.

Protocol 3: Evaluation of Mechanical Properties

This protocol follows the ASTM D2284 standard test method for evaluating the tensile properties of flexible PVC.[1]

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Dumbbell-shaped die for cutting test specimens

Procedure:

  • Use the die to cut at least five dumbbell-shaped specimens from the conditioned PVC film.

  • Measure the thickness and width of the narrow section of each specimen.

  • Set the grip separation and crosshead speed on the UTM (e.g., 50 mm/min).

  • Mount a specimen in the grips of the UTM.

  • Start the test and record the force and elongation until the specimen breaks.

  • From the resulting stress-strain curve, calculate the tensile strength, elongation at break, and modulus of elasticity.[1]

Visualizations

Experimental_Workflow Workflow for Preparation and Testing of Plasticized PVC cluster_prep Film Preparation cluster_test Material Characterization cluster_results Data Output A 1. Pre-mixing: PVC + Stabilizer B 2. Add this compound (Varying phr) A->B C 3. Two-Roll Milling (165-175°C) B->C D 4. Compression Molding (170°C, 10 MPa) C->D E 5. Conditioning (23°C, 50% RH) D->E F Thermal Analysis (DSC) Determine Tg E->F Conditioned Film Sample G Mechanical Testing (UTM) ASTM D2284 E->G Conditioned Film Sample H Glass Transition Temperature F->H I Tensile Strength, Elongation at Break G->I

Caption: Experimental workflow for PVC plasticizer evaluation.

Caption: this compound plasticizing mechanism in PVC.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 1,2,3-Octanetriol in Nonpolar Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for improving the solubility of 1,2,3-octanetriol in nonpolar solvents. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in nonpolar solvents?

This compound possesses three hydroxyl (-OH) groups, which are polar and capable of hydrogen bonding.[1] Nonpolar solvents, such as hexane or toluene, lack the ability to form significant attractive interactions with these polar groups. This mismatch in polarity, often summarized by the principle "like dissolves like," leads to the low solubility of this compound in nonpolar media.

Q2: What are the main strategies to improve the solubility of this compound in nonpolar solvents?

There are three primary approaches to enhance the solubility of this compound in nonpolar solvents:

  • Chemical Modification: Altering the chemical structure of this compound to increase its lipophilicity (nonpolar character). This is typically achieved through esterification or etherification of the hydroxyl groups.

  • Formulation with Solubilizing Agents: Incorporating agents that can bridge the polarity gap between this compound and the nonpolar solvent. This includes the use of co-solvents or surfactants to create microemulsions.

  • Complexation: Encapsulating the this compound molecule within a larger molecule that has a nonpolar exterior. The most common method is the formation of inclusion complexes with cyclodextrins.

Q3: Which approach is best for my application?

The optimal strategy depends on your specific experimental needs:

  • If you require a stable, single-phase solution and can tolerate a permanent modification of the this compound molecule, chemical modification is often the most effective approach.

  • If you need to dissolve the unmodified this compound and your system can accommodate additional components, formulation with solubilizing agents is a suitable choice.

  • If you need to protect the this compound from the solvent or achieve a controlled release, complexation may be the most appropriate method.

Troubleshooting Guides

Issue 1: Low Solubility Persists After Attempting Direct Dissolution

Troubleshooting Steps:

  • Confirm Solvent Polarity: Ensure your solvent is truly nonpolar (e.g., hexane, cyclohexane, toluene).

  • Consider a Co-solvent: The addition of a small amount of a moderately polar solvent (e.g., isopropanol, ethyl acetate) can sometimes improve solubility without significantly altering the overall nonpolar character of the solvent system.

  • Elevate Temperature: Gently heating the mixture may increase solubility. However, be cautious as the solubility may decrease upon cooling, leading to precipitation.

  • Proceed to Advanced Methods: If the above steps are insufficient, you will likely need to employ one of the advanced methods detailed below: chemical modification, microemulsion formation, or inclusion complexation.

Issue 2: Chemical Modification (Esterification/Etherification) Yields are Low

Troubleshooting Steps:

  • Catalyst Selection: Ensure you are using an appropriate catalyst for the reaction. For esterification, acid catalysts (e.g., p-toluenesulfonic acid) or enzymatic catalysts (e.g., lipase) are common. For etherification, acid catalysts or Williamson ether synthesis conditions may be employed.

  • Reaction Conditions: Optimize reaction time and temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Water Removal: For equilibrium-limited reactions like esterification, ensure efficient removal of the water byproduct to drive the reaction to completion. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Purity of Reactants: Use dry solvents and high-purity reactants to avoid side reactions and catalyst deactivation.

Issue 3: Microemulsion is Unstable and Separates into Phases

Troubleshooting Steps:

  • Surfactant and Co-surfactant Ratio: The ratio of surfactant to co-surfactant is critical for the stability of the microemulsion. Systematically vary the ratio to find the optimal composition for your system.

  • Hydrophile-Lipophile Balance (HLB) of Surfactant: The HLB value of the surfactant should be appropriate for forming a water-in-oil or oil-in-water microemulsion, depending on your needs. For dissolving a hydrophilic compound in a nonpolar solvent, a low HLB surfactant is typically required.

  • Component Concentrations: The relative concentrations of the oil phase, aqueous phase (in this case, this compound), and surfactant/co-surfactant mixture are crucial. Construct a pseudo-ternary phase diagram to identify the stable microemulsion region.

  • Temperature Effects: Microemulsion stability can be temperature-sensitive. Ensure your experimental temperature is within the stable range for your formulation.

Data Presentation

Table 1: Comparison of Strategies to Enhance Solubility of this compound in Nonpolar Solvents

StrategyPrincipleExpected Solubility ImprovementKey Considerations
Chemical Modification Covalent modification of hydroxyl groups to increase lipophilicity.HighPermanent change to the molecule. Requires chemical synthesis and purification.
Microemulsion Formation of thermodynamically stable, isotropic dispersions with a surfactant and co-surfactant.Moderate to HighRequires a multi-component system. Stability is dependent on composition and temperature.
Inclusion Complexation Encapsulation of this compound within a host molecule (e.g., cyclodextrin).Low to ModerateLimited by the stoichiometry of the complex. Can alter the reactivity of the guest molecule.

Table 2: Estimated Solubility of this compound and its Derivatives in Toluene at 25°C

CompoundModificationEstimated Solubility (g/L)
This compoundNone< 1
This compound triacetateEsterification> 100
This compound tributyrateEsterification> 200
1,2,3-Tris(methoxymethyl)octaneEtherification> 50

Note: The solubility values are estimates based on the principles of "like dissolves like" and the expected increase in lipophilicity after modification. Actual values may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Esterification of this compound with Acetic Anhydride

Objective: To synthesize this compound triacetate, a more nonpolar derivative.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (as catalyst and solvent)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware

Procedure:

  • In a round-bottom flask, dissolve this compound in pyridine.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding water.

  • Extract the product with diethyl ether.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solution using a rotary evaporator to obtain the crude this compound triacetate.

  • Purify the product by column chromatography if necessary.

Protocol 2: Preparation of a Microemulsion to Solubilize this compound

Objective: To create a stable microemulsion of this compound in a nonpolar solvent.

Materials:

  • This compound

  • Nonpolar solvent (e.g., hexane)

  • Surfactant (e.g., Sorbitan monooleate - Span 80)

  • Co-surfactant (e.g., Ethanol)

  • Vortex mixer

  • Standard glassware

Procedure:

  • Prepare a series of surfactant/co-surfactant mixtures with varying weight ratios (e.g., 1:1, 1:2, 2:1).

  • In a series of vials, add a fixed amount of the nonpolar solvent.

  • To each vial, add a different surfactant/co-surfactant mixture.

  • Titrate each mixture with this compound, vortexing after each addition, until the solution becomes turbid.

  • Record the amount of this compound added to determine the microemulsion region.

  • Construct a pseudo-ternary phase diagram to visualize the stable microemulsion compositions.

Protocol 3: Formation of a this compound-Cyclodextrin Inclusion Complex

Objective: To encapsulate this compound in a cyclodextrin to improve its dispersion in nonpolar media.

Materials:

  • This compound

  • β-Cyclodextrin

  • Deionized water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Freeze-dryer or vacuum oven

  • Mortar and pestle

Procedure:

  • Prepare an aqueous solution of β-cyclodextrin by dissolving it in deionized water with gentle heating and stirring.

  • Prepare a solution of this compound in ethanol.

  • Slowly add the ethanolic solution of this compound to the aqueous β-cyclodextrin solution with continuous stirring.

  • Stir the mixture at room temperature for 24-48 hours.

  • Freeze-dry the resulting solution or evaporate the solvent under vacuum to obtain a solid powder.

  • Wash the powder with a small amount of a non-solvent for the complex (e.g., diethyl ether) to remove any uncomplexed this compound.

  • Dry the final product under vacuum.

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubilization Strategies cluster_methods Experimental Methods cluster_outcome Desired Outcome problem Poor Solubility of This compound in Nonpolar Solvent chem_mod Chemical Modification problem->chem_mod microemulsion Microemulsion Formation problem->microemulsion complexation Inclusion Complexation problem->complexation ester Esterification chem_mod->ester ether Etherification chem_mod->ether surfactant Surfactant/ Co-surfactant System microemulsion->surfactant cyclo Cyclodextrin Encapsulation complexation->cyclo outcome Homogeneous Nonpolar Solution ester->outcome ether->outcome surfactant->outcome cyclo->outcome

Caption: Decision workflow for improving this compound solubility.

esterification_process start Start: this compound + Pyridine add_anhydride Add Acetic Anhydride (Ice Bath) start->add_anhydride react Stir at Room Temp (12-24h) add_anhydride->react quench Quench with Water react->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer (HCl, NaHCO3, Brine) extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify (Column Chromatography) concentrate->purify end End: this compound Triacetate purify->end

Caption: Workflow for the esterification of this compound.

microemulsion_pathway cluster_components System Components cluster_process Formation Process cluster_structure Resulting Structure octanetriol This compound (Hydrophilic Phase) mixing Vigorous Mixing octanetriol->mixing solvent Nonpolar Solvent (Lipophilic Phase) solvent->mixing surfactant Surfactant + Co-surfactant surfactant->mixing self_assembly Spontaneous Self-Assembly mixing->self_assembly microemulsion Thermodynamically Stable Microemulsion self_assembly->microemulsion droplets Nanometer-sized Droplets of Octanetriol dispersed in Nonpolar Solvent microemulsion->droplets Contains

References

Technical Support Center: 1,2,3-Octanetriol Stability in Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3-octanetriol. The following information addresses common issues related to the degradation of this vicinal triol in acidic environments and offers strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows signs of degradation after exposure to acidic conditions. What is the likely cause?

A1: The primary cause of this compound degradation in acidic conditions is an acid-catalyzed rearrangement known as the pinacol rearrangement. This reaction is common for vicinal diols (1,2-diols) and leads to the formation of ketones or aldehydes, altering the chemical structure and properties of your compound.

Q2: What is the pinacol rearrangement and how does it affect this compound?

A2: The pinacol rearrangement is a reaction in which a 1,2-diol is converted to a carbonyl compound. The mechanism involves the protonation of one of the hydroxyl groups by an acid, followed by the loss of a water molecule to form a carbocation. A subsequent 1,2-hydride or 1,2-alkyl shift results in a more stable carbocation, which then rearranges to form a ketone or aldehyde. In the case of this compound, this rearrangement will lead to the formation of various keto-alcohols, fundamentally changing the molecule.

Q3: At what pH range is this compound susceptible to acid-catalyzed degradation?

Q4: Are there any other potential degradation pathways in acidic conditions?

A4: Besides the pinacol rearrangement, prolonged exposure to strong acids and high temperatures can lead to dehydration reactions, resulting in the formation of unsaturated alcohols or dienes. Oxidative cleavage can also occur, but this typically requires the presence of an oxidizing agent in addition to the acid.[2]

Troubleshooting Guides

Issue 1: Unexpected analytical results (e.g., new peaks in NMR or LC-MS) after an acidic workup.
  • Possible Cause: Acid-catalyzed rearrangement of this compound.

  • Troubleshooting Steps:

    • Confirm Degradation: Re-analyze a sample of your starting material to ensure its purity. Compare the analytical data with the sample that has been exposed to acidic conditions.

    • Neutralize Promptly: After your reaction or process in acidic conditions is complete, immediately neutralize the mixture to a pH of ~7 to quench the acid-catalyzed degradation.

    • Use a Protecting Group: If the acidic conditions are essential for your experimental step, consider protecting the diol functionality of this compound beforehand. The most common method is the formation of a cyclic acetal, such as an acetonide.[3][4]

Issue 2: Low yield of a reaction where this compound is a starting material in an acidic medium.
  • Possible Cause: Consumption of the starting material through degradation via pinacol rearrangement.

  • Troubleshooting Steps:

    • Reaction Condition Optimization:

      • Temperature: Lower the reaction temperature. Acid-catalyzed rearrangements are often accelerated at higher temperatures.

      • Acid Strength: Use the mildest acid catalyst possible that still allows for your desired reaction to proceed.

      • Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of this compound to the acidic environment.

    • Protecting Group Strategy: Implement a protection-deprotection sequence for the diol moiety. This involves:

      • Protecting the 1,2-diol of this compound as a cyclic acetal.

      • Performing your desired reaction under acidic conditions.

      • Deprotecting the acetal to regenerate the diol.

Issue 3: Difficulty in scaling up a reaction involving this compound in the presence of acid.
  • Possible Cause: Inefficient heat transfer in larger scale reactions can lead to localized "hot spots," accelerating the degradation of this compound. Mixing efficiency can also be a factor.

  • Troubleshooting Steps:

    • Improve Heat Management: Ensure efficient stirring and use a reaction vessel with a high surface area-to-volume ratio to maintain a uniform temperature.

    • Controlled Addition: Add the acid slowly to the reaction mixture to control any exotherms.

    • Re-evaluate Protection Strategy: For large-scale synthesis, the use of a robust protecting group is highly recommended to ensure reproducibility and high yields.

Experimental Protocols

Protocol 1: Protection of this compound as an Acetonide

This protocol describes the formation of a cyclic acetal (an acetonide) to protect the 1,2-diol functionality of this compound.

Materials:

  • This compound

  • 2,2-Dimethoxypropane or Acetone

  • Anhydrous Toluene (if using acetone)

  • Catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, CSA) or a Lewis acid.

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dean-Stark apparatus (if using acetone and toluene)

Procedure:

  • Dissolve this compound in anhydrous acetone or a mixture of acetone and anhydrous toluene.

  • Add a catalytic amount of the acid catalyst (e.g., p-toluenesulfonic acid).

  • If using 2,2-dimethoxypropane, stir the reaction at room temperature. The reaction is typically complete within a few hours.

  • If using acetone and toluene, reflux the mixture with a Dean-Stark apparatus to remove the water formed during the reaction.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the catalyst by adding a mild base (e.g., triethylamine or sodium bicarbonate).

  • Remove the solvent under reduced pressure.

  • Purify the resulting acetonide-protected this compound by column chromatography.

Protocol 2: Deprotection of the Acetonide Group

This protocol describes the removal of the acetonide protecting group to regenerate this compound.

Materials:

  • Acetonide-protected this compound

  • Aqueous acidic solution (e.g., 1 M HCl, aqueous acetic acid)

  • Organic solvent (e.g., tetrahydrofuran, methanol)

Procedure:

  • Dissolve the acetonide-protected this compound in a suitable organic solvent.

  • Add the aqueous acidic solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the deprotected this compound.

Data Presentation

Table 1: Common Protecting Groups for 1,2-Diols and their Stability

Protecting GroupFormation ConditionsStabilityDeprotection Conditions
Acetonide Acetone or 2,2-dimethoxypropane, acid catalystStable to bases, nucleophiles, and reducing agents.[4]Mild aqueous acid (e.g., AcOH/H₂O, dilute HCl).[5]
Benzylidene Acetal Benzaldehyde, acid catalystStable to bases, nucleophiles, and many oxidizing/reducing agents.Acidic hydrolysis, hydrogenolysis (e.g., H₂, Pd/C).[6]

Visualizations

degradation_pathway Octanetriol This compound Protonated_Diol Protonated Diol Octanetriol->Protonated_Diol + H⁺ (Acidic Conditions) Carbocation Carbocation Intermediate Protonated_Diol->Carbocation - H₂O Rearranged_Product Rearranged Product (Ketone/Aldehyde) Carbocation->Rearranged_Product Pinacol Rearrangement

Caption: Acid-catalyzed degradation pathway of this compound.

experimental_workflow cluster_protection Protection Step cluster_reaction Reaction in Acidic Conditions cluster_deprotection Deprotection Step Start This compound Protect React with Acetone/Acid Catalyst Start->Protect Protected Acetonide-Protected this compound Protect->Protected Reaction Perform Desired Synthesis Protected->Reaction Product_Protected Protected Product Reaction->Product_Protected Deprotect Aqueous Acid Treatment Product_Protected->Deprotect Final_Product Final Product with Free Diol Deprotect->Final_Product

Caption: Workflow for using a protecting group strategy.

troubleshooting_logic Degradation Degradation of this compound Observed? Optimize Optimize Conditions: - Lower Temperature - Milder Acid - Shorter Time Degradation->Optimize Yes No_Issue No Degradation Observed Degradation->No_Issue No Protect Use Protecting Group Strategy Optimize->Protect Degradation Persists Issue_Resolved Issue Resolved Optimize->Issue_Resolved Degradation Mitigated Protect->Issue_Resolved

References

Technical Support Center: Optimizing Reactions with 1,2,3-Octanetriol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions where 1,2,3-Octanetriol is used as a reactant.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites of this compound?

A1: this compound possesses three hydroxyl (-OH) groups on adjacent carbons (a vicinal triol). These hydroxyl groups are the primary reactive sites. The primary hydroxyl group at the C1 position is generally more reactive than the two secondary hydroxyl groups at the C2 and C3 positions due to less steric hindrance.

Q2: What are the most common reactions involving this compound?

A2: Due to its polyol nature, this compound is a versatile reactant in a variety of organic syntheses. Common reactions include:

  • Esterification/Transesterification: To produce mono-, di-, or tri-esters. These esters have applications as biolubricants, plasticizers, and in cosmetics.[1]

  • Etherification (e.g., Williamson Ether Synthesis): To form ethers, which can be used as intermediates in the synthesis of more complex molecules.

  • Acetal/Ketal Formation: The 1,2- and 1,3-diol moieties can be used as protecting groups for aldehydes and ketones.

  • Oxidation: The hydroxyl groups can be oxidized to aldehydes, ketones, or carboxylic acids, depending on the reagent and reaction conditions.

  • Polymerization: It can be used as a monomer or cross-linking agent in the synthesis of polymers like polyesters and polyurethanes.

Q3: How can I achieve selective reaction at one hydroxyl group of this compound?

A3: Achieving selectivity can be challenging due to the presence of three hydroxyl groups. Strategies include:

  • Use of Protecting Groups: Selectively protecting two of the three hydroxyl groups is a common strategy. For vicinal diols, acetonides or benzylidene acetals can be used to protect the 1,2- or 2,3-diols, leaving the remaining hydroxyl group free for reaction.[2][3]

  • Stoichiometric Control: Carefully controlling the stoichiometry of the reagents can favor mono-substitution, especially at the more reactive primary hydroxyl group.

  • Enzymatic Catalysis: Lipases can exhibit high regioselectivity in the esterification of polyols, often favoring the primary hydroxyl group.[1]

Q4: What are typical solvents and catalysts used in reactions with this compound?

A4: The choice of solvent and catalyst is highly dependent on the specific reaction.

  • Solvents: For esterification, a non-polar solvent that allows for azeotropic removal of water (e.g., toluene, xylene) is often used. For etherification, polar aprotic solvents like THF, DMF, or DMSO are common.[4]

  • Catalysts: Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) are frequently used for esterification.[5][6] For ether synthesis, a strong base (e.g., NaH, K₂CO₃) is required to deprotonate the alcohol.[7]

Troubleshooting Guides

Issue 1: Low Yield in Esterification Reactions
Potential Cause Troubleshooting Steps
Incomplete Reaction 1. Increase Reaction Time: Monitor the reaction progress using TLC or GC to ensure it has gone to completion. 2. Increase Temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions or degradation. Optimal temperatures for polyol esterification are often in the range of 120-180°C.[1] 3. Increase Catalyst Loading: If using an acid catalyst, a slight increase in its concentration may improve the reaction rate.
Equilibrium Limitation 1. Remove Water: Esterification is a reversible reaction. Use a Dean-Stark apparatus or molecular sieves to remove the water byproduct and drive the equilibrium towards the product side.[6] 2. Use Excess Reactant: Employing an excess of one of the reactants (either the carboxylic acid or this compound) can shift the equilibrium.
Steric Hindrance 1. Choose a Less Bulky Reagent: If the carboxylic acid is sterically hindered, consider using a less bulky derivative. 2. Use a More Active Catalyst: A stronger acid catalyst might be necessary to overcome the activation energy barrier.
Issue 2: Formation of Multiple Products (Mixture of Mono-, Di-, and Tri-substituted Products)
Potential Cause Troubleshooting Steps
Lack of Selectivity 1. Stoichiometric Control: For mono-substitution, use a 1:1 molar ratio of this compound to the other reactant. For tri-substitution, use a significant excess of the other reactant (e.g., a 4:1 molar ratio of acid to triol has been shown to be effective for tri-ester synthesis).[1] 2. Protecting Groups: To obtain a specific di- or mono-substituted product, protect the other hydroxyl groups before the reaction. For example, an acetonide can protect the 1,2-diol, allowing for selective reaction at the C3 hydroxyl group.[2][8]
Reaction Conditions Too Harsh 1. Lower Temperature: High temperatures can lead to decreased selectivity. Try running the reaction at a lower temperature. 2. Milder Catalyst: Use a milder catalyst to have better control over the reaction.
Issue 3: Side Reactions and Product Degradation
Potential Cause Troubleshooting Steps
Oxidative Cleavage of Vicinal Diol 1. Avoid Strong Oxidizing Agents: Under certain conditions, vicinal diols can be cleaved by strong oxidizing agents like periodic acid (HIO₄) or lead tetraacetate.[9][10] Ensure your reaction conditions are free from such reagents unless this cleavage is the desired outcome. 2. Inert Atmosphere: If oxidation is suspected, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Dehydration 1. Control Temperature: At high temperatures and in the presence of a strong acid, polyols can undergo dehydration to form unsaturated compounds or ethers. Maintain the temperature at the optimal level for the desired reaction.
Polymerization 1. Control Stoichiometry: Uncontrolled polymerization can occur if the stoichiometry is not carefully managed, especially in reactions intended to form polyesters or polyurethanes.

Experimental Protocols

Representative Protocol: Synthesis of this compound Triacetate (Esterification)

This protocol describes a general procedure for the esterification of this compound with acetic anhydride to form the triacetate.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (as catalyst and solvent)

  • Diethyl ether

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in pyridine (5-10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (3.5 equivalents) to the solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and wash with 1 M HCl to remove the pyridine.

  • Wash the organic layer successively with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant This compound Setup Reaction Setup (Inert Atmosphere, Temperature Control) Reactant->Setup Reagent Reagent (e.g., Acid Chloride) Addition Reagent Addition Reagent->Addition Solvent Solvent Selection Solvent->Setup Catalyst Catalyst Selection Catalyst->Setup Setup->Addition Monitoring Reaction Monitoring (TLC, GC, etc.) Addition->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography, Distillation) Extraction->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization Yield Yield Calculation Characterization->Yield

Caption: General experimental workflow for reactions involving this compound.

Troubleshooting_Logic Start Low Product Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Equilibrium Equilibrium Limitation? IncompleteReaction->Equilibrium No IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp Yes SideReaction Side Reactions? Equilibrium->SideReaction No RemoveWater Remove Water Byproduct Equilibrium->RemoveWater Yes UseExcessReagent Use Excess Reagent Equilibrium->UseExcessReagent ModifyConditions Modify Conditions (Temp, Catalyst) SideReaction->ModifyConditions Yes ProtectingGroups Consider Protecting Groups SideReaction->ProtectingGroups RemoveWater->SideReaction UseExcessReagent->SideReaction

Caption: Troubleshooting decision tree for low yield in this compound reactions.

References

Troubleshooting guide for 1,2,3-Octanetriol synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,2,3-Octanetriol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes to this compound?

This compound is typically synthesized from an allylic alcohol precursor, such as 1-octen-3-ol, through dihydroxylation of the double bond. The two main stereoselective methods are:

  • Sharpless Asymmetric Dihydroxylation: This method yields syn-1,2,3-triols with high enantioselectivity. It employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand.

  • Molybdenum-Catalyzed anti-Dihydroxylation: This route produces anti-1,2,3-triols, also with excellent stereocontrol. It utilizes a molybdenum catalyst and an oxidant like hydrogen peroxide.

Q2: What are the most common side reactions observed during the synthesis of this compound?

The most frequently encountered side reactions include:

  • Over-oxidation: The newly formed diol can be further oxidized to form α-hydroxy ketones or even lead to cleavage of the carbon-carbon bond, resulting in shorter-chain aldehydes or carboxylic acids.

  • Formation of undesired stereoisomers: Incomplete stereocontrol can lead to a mixture of diastereomers or a lower enantiomeric excess of the desired product.

  • Incomplete reaction: The starting material, 1-octen-3-ol, may not be fully consumed, leading to a mixture of the starting alkene and the desired triol.

  • Byproduct from the catalyst or reagents: Side reactions involving the catalyst, oxidant, or other additives can introduce impurities into the final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Problem 1: Low Yield of this compound

Potential Cause Suggested Solution
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor the progress by TLC or GC to ensure the complete consumption of the starting material. - Temperature: Ensure the reaction is conducted at the optimal temperature for the specific method. For Sharpless dihydroxylation, low temperatures (e.g., 0 °C to room temperature) are typical. - Catalyst Activity: The osmium tetroxide or molybdenum catalyst may have degraded. Use fresh or properly stored catalyst.
Product Degradation - Over-oxidation: Use a milder oxidant or reduce the amount of oxidant used. Quench the reaction promptly once the starting material is consumed. - Work-up Conditions: Avoid harsh acidic or basic conditions during the work-up procedure, as this can lead to degradation of the triol.
Sub-optimal Reagent Stoichiometry - Co-oxidant: Ensure the correct stoichiometric amount of the co-oxidant (e.g., NMO for Upjohn dihydroxylation, or K₃[Fe(CN)₆] for Sharpless dihydroxylation) is used to efficiently regenerate the catalyst.

Problem 2: Poor Stereoselectivity (Low ee or dr)

Potential Cause Suggested Solution
Ligand Issues (Sharpless Dihydroxylation) - Ligand Purity: Use a high-purity chiral ligand. Impurities can significantly impact enantioselectivity. - Ligand Loading: Ensure the correct catalyst-to-ligand ratio is used as specified in the protocol.
Second Catalytic Cycle (Sharpless Dihydroxylation) A competing, non-enantioselective dihydroxylation can occur if the concentration of the alkene is too high.[1] - Alkene Concentration: Maintain a low concentration of the 1-octen-3-ol substrate. This can be achieved by slow addition of the alkene to the reaction mixture.
Reaction Temperature - Temperature Control: Maintain the recommended reaction temperature. Deviations can lead to a decrease in stereoselectivity.
Substrate Control (Mo-catalyzed dihydroxylation) The stereochemistry of the starting allylic alcohol can influence the diastereoselectivity of the anti-dihydroxylation. Ensure the stereochemical purity of the 1-octen-3-ol starting material.

Problem 3: Formation of Over-oxidation Byproducts (e.g., α-hydroxy ketones)

Potential Cause Suggested Solution
Excess Oxidant - Stoichiometry: Carefully control the stoichiometry of the oxidant. Use the minimum amount required for the complete conversion of the starting material.
Reaction Conditions - Temperature: Running the reaction at a lower temperature can sometimes minimize over-oxidation. - Reaction Time: Do not let the reaction run for an extended period after the starting material has been consumed.
Choice of Oxidant - Milder Oxidants: In some cases, using a milder re-oxidant system can help to prevent over-oxidation.

Experimental Protocols

Sharpless Asymmetric Dihydroxylation of 1-octen-3-ol (Illustrative Protocol)

This protocol is a general representation and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add a mixture of tert-butanol and water (1:1).

  • Add Reagents: Add AD-mix-β (containing K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃). Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Substrate Addition: Slowly add 1-octen-3-ol to the reaction mixture.

  • Reaction Monitoring: Stir the reaction vigorously at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by adding solid sodium sulfite and stir for one hour.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of this compound check_completion Check Reaction Completion (TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes cause_incomplete Potential Causes: - Insufficient time - Low temperature - Inactive catalyst incomplete->cause_incomplete check_byproducts Analyze for Byproducts (NMR/MS) complete->check_byproducts solution_incomplete Solutions: - Increase reaction time - Optimize temperature - Use fresh catalyst cause_incomplete->solution_incomplete overoxidation Over-oxidation Products Detected check_byproducts->overoxidation Yes no_overoxidation Minimal Over-oxidation check_byproducts->no_overoxidation No cause_overoxidation Potential Causes: - Excess oxidant - High temperature overoxidation->cause_overoxidation workup_issue Investigate Work-up Procedure no_overoxidation->workup_issue solution_overoxidation Solutions: - Reduce oxidant amount - Lower reaction temperature cause_overoxidation->solution_overoxidation sharpless_cycle OsVIII Os(VIII)-Ligand Complex Cycloaddition [3+2] Cycloaddition OsVIII->Cycloaddition Alkene 1-Octen-3-ol Alkene->Cycloaddition OsmateEster Osmate(VI) Ester Intermediate Cycloaddition->OsmateEster Hydrolysis Hydrolysis OsmateEster->Hydrolysis Triol This compound Hydrolysis->Triol OsVI Os(VI) Hydrolysis->OsVI Reoxidation Re-oxidation (Co-oxidant) OsVI->Reoxidation Reoxidation->OsVIII

References

Technical Support Center: Purification of Crude 1,2,3-Octanetriol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude 1,2,3-Octanetriol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this vicinal triol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via dihydroxylation of 1-octene?

A1: Crude this compound synthesized from 1-octene, for instance, via Sharpless asymmetric dihydroxylation, typically contains a variety of impurities. These can include unreacted 1-octene, the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL), the co-oxidant and its reduced form (e.g., potassium ferricyanide/ferrocyanide), and residual osmium species. Byproducts from the hydrolysis of the intermediate osmate ester may also be present.

Q2: What is a general workflow for the purification of crude this compound?

A2: A typical purification workflow starts with an initial workup to remove the bulk of inorganic salts and water-soluble impurities. This is usually followed by a chromatographic method, such as flash column chromatography, to separate the polar triol from non-polar and moderately polar organic impurities. For achieving high purity, subsequent purification steps like recrystallization or vacuum distillation may be employed.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: The purity of this compound can be effectively assessed using a combination of techniques. Thin-Layer Chromatography (TLC) is a quick method to monitor the progress of purification. For quantitative analysis of purity, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and detection of impurities.

Q4: Is this compound amenable to distillation?

A4: Due to its multiple hydroxyl groups, this compound has a high boiling point and is prone to decomposition at elevated temperatures. Therefore, simple distillation at atmospheric pressure is generally not suitable. However, vacuum distillation can be a viable option to purify this compound by lowering its boiling point.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of purified this compound after column chromatography. 1. Co-elution with impurities: The chosen eluent system may not be optimal for separating the triol from impurities with similar polarity. 2. Adsorption onto silica gel: Highly polar compounds like triols can irreversibly adsorb to the silica gel stationary phase. 3. Decomposition on silica gel: The acidic nature of silica gel might cause degradation of the triol.1. Optimize the eluent system: Perform a thorough TLC analysis with a range of solvent systems. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. Consider using a ternary solvent system (e.g., hexane/ethyl acetate/methanol). 2. Use a different stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., diol-functionalized silica). 3. Deactivate the silica gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine in the eluent to neutralize acidic sites.
The purified this compound is contaminated with a non-polar impurity (e.g., 1-octene). Ineffective initial separation: The initial fractions from the column may not have been collected and analyzed carefully, leading to contamination with early-eluting non-polar compounds.Improve chromatographic separation: Start the elution with a very non-polar solvent (e.g., pure hexane) to ensure all non-polar impurities are completely washed off the column before the desired product begins to elute. Monitor the elution closely with TLC.
The purified this compound contains residual chiral ligand. Similar polarity to the product: The chiral ligand may have a polarity that is close to that of this compound in the chosen eluent system.Adjust eluent polarity: A fine-tuned gradient elution can often resolve compounds with close polarities. Alternatively, a different chromatographic technique, such as preparative HPLC with a different stationary phase, might be necessary for complete separation.
Difficulty in removing inorganic salts. Incomplete initial workup: The initial aqueous workup may not have been sufficient to remove all the inorganic salts from the crude product.Thorough aqueous wash: Perform multiple extractions with deionized water or a brine solution during the initial workup. Ensure complete phase separation to avoid carrying over aqueous phase with the organic layer.
Product degradation during vacuum distillation. 1. Temperature too high: Even under vacuum, the distillation temperature might be high enough to cause decomposition. 2. Presence of acidic or basic impurities: These can catalyze decomposition at elevated temperatures.1. Use a higher vacuum: A lower pressure will further decrease the boiling point of the triol, allowing for distillation at a lower temperature. 2. Pre-purify the material: Use column chromatography to remove acidic or basic impurities before attempting distillation.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of crude this compound from non-polar and moderately polar impurities.

1. Preparation of the Column:

  • A glass chromatography column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • A layer of sand is added on top of the silica gel to prevent disturbance of the stationary phase during sample loading and solvent addition.

2. Sample Preparation and Loading:

  • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • The dissolved sample is carefully loaded onto the top of the silica gel column.

3. Elution:

  • The elution is started with a non-polar solvent (e.g., 100% hexane) to elute non-polar impurities like unreacted 1-octene.

  • The polarity of the eluent is gradually increased by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient. A typical gradient could be from 100% hexane to a mixture of hexane/ethyl acetate (e.g., 1:1), followed by pure ethyl acetate, and finally a small percentage of methanol in ethyl acetate if the product is very polar.

  • Fractions are collected throughout the elution process.

4. Analysis of Fractions:

  • Each fraction is analyzed by TLC to identify the fractions containing the pure this compound.

  • A suitable TLC stain (e.g., potassium permanganate or ceric ammonium molybdate) is used for visualization, as the triol is not UV-active.

5. Product Isolation:

  • The fractions containing the pure product are combined.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This protocol is suitable for further purifying this compound that is already of moderate to high purity.

1. Solvent Selection:

  • The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • A solvent pair, such as ethyl acetate/hexane or methanol/diethyl ether, can also be effective.

2. Dissolution:

  • The partially purified this compound is placed in a flask.

  • The chosen solvent is added portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

3. Crystallization:

  • The hot solution is allowed to cool slowly to room temperature.

  • Slow cooling promotes the formation of pure crystals, while rapid cooling can lead to the precipitation of impurities.

  • The flask can then be placed in an ice bath to maximize the yield of crystals.

4. Isolation and Drying of Crystals:

  • The crystals are collected by vacuum filtration.

  • The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • The purified crystals are then dried under vacuum to remove any residual solvent.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification Technique Typical Purity Achieved Typical Yield Key Advantages Key Disadvantages
Flash Column Chromatography 90-98%60-80%Effective for separating a wide range of impurities.Can be time-consuming; potential for product loss on the column.
Recrystallization >99%70-90% (of the material being recrystallized)Can yield very high purity product; relatively simple setup.Requires a suitable solvent; may not be effective for removing all types of impurities.
Vacuum Distillation >98%50-70%Good for removing non-volatile impurities.Risk of thermal decomposition; requires specialized equipment.

Mandatory Visualizations

PurificationWorkflow Crude Crude this compound (from synthesis workup) Chromatography Flash Column Chromatography (e.g., Silica Gel, Hexane/EtOAc gradient) Crude->Chromatography TLC_Analysis TLC Analysis of Fractions Chromatography->TLC_Analysis Pure_Fractions Combine Pure Fractions TLC_Analysis->Pure_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Pure_Fractions->Solvent_Removal Purified_Product Purified this compound Solvent_Removal->Purified_Product Further_Purification Optional Further Purification Purified_Product->Further_Purification Recrystallization Recrystallization Further_Purification->Recrystallization If solid Vacuum_Distillation Vacuum Distillation Further_Purification->Vacuum_Distillation If liquid High_Purity_Product High Purity this compound Recrystallization->High_Purity_Product Vacuum_Distillation->High_Purity_Product

Caption: A general experimental workflow for the purification of crude this compound.

TroubleshootingTree Start Low Purity after Column Chromatography Impurity_Type Identify Impurity Type (e.g., TLC, NMR) Start->Impurity_Type NonPolar Non-Polar Impurity (e.g., 1-octene) Impurity_Type->NonPolar Non-Polar Polar_Similar Impurity with Similar Polarity (e.g., chiral ligand) Impurity_Type->Polar_Similar Similar Polarity Inorganic Inorganic Salts Impurity_Type->Inorganic Inorganic Solution_NonPolar Solution: - Start with 100% non-polar eluent. - Collect and discard initial fractions. NonPolar->Solution_NonPolar Solution_PolarSimilar Solution: - Use a shallower gradient. - Try a different stationary phase (e.g., Alumina). - Consider preparative HPLC. Polar_Similar->Solution_PolarSimilar Solution_Inorganic Solution: - Perform thorough aqueous workup  before chromatography. Inorganic->Solution_Inorganic

Caption: A troubleshooting decision tree for low purity of this compound after column chromatography.

References

Technical Support Center: 1,2,3-Octanetriol Sample Dehydration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on how to effectively remove water from 1,2,3-octanetriol samples. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols for common dehydration techniques.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove water from my this compound sample?

A1: this compound, like other polyols, is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] The presence of water can interfere with subsequent chemical reactions, alter the physical properties of the sample, and affect the quality and consistency of final products, such as polyurethanes.

Q2: What is the most accurate method to determine the water content in my sample?

A2: Karl Fischer titration is the industry-standard and most accurate method for determining the water content in polyols.[2] It is a highly specific and precise technique that can quantify water content from parts per million (ppm) to 100%. ASTM D6304 is a relevant standard method for this analysis, particularly for viscous samples.[2]

Q3: Can I use standard drying agents like anhydrous sodium sulfate or magnesium sulfate?

A3: While these agents are commonly used for drying organic solvents, their efficiency in viscous polyols like this compound can be limited due to slow diffusion of water molecules to the surface of the drying agent. Vigorous stirring is essential to improve contact. For achieving very low water content, other methods are generally more effective.

Q4: Are 3A molecular sieves a good option for drying this compound?

A4: Yes, 3A molecular sieves are an excellent choice for drying polar organic liquids, including alcohols and polyols. The 3Å pore size is ideal for selectively adsorbing small water molecules while excluding the larger this compound molecules. They are capable of reducing water content to very low levels.

Q5: Is lyophilization (freeze-drying) suitable for removing water from this compound?

A5: Lyophilization can be challenging for samples containing high concentrations of glycerol-like compounds such as this compound.[3] These compounds can act as cryoprotectants and may lead to an incompletely dried, sticky, or collapsed final product.[4] This method is more suitable for dilute aqueous solutions of a substance that is solid when dry.

Troubleshooting Common Issues

Problem Possible Cause(s) Suggested Solution(s)
Inaccurate Karl Fischer titration results. - Incomplete dissolution of the viscous sample in the KF reagent.- Side reactions with impurities in the sample.- Use a co-solvent to improve sample solubility.- Employ a Karl Fischer oven to vaporize the water from the sample without dissolving the entire matrix in the reagent.[2]
Drying with molecular sieves is ineffective. - The molecular sieves were not properly activated (still contain water).- Insufficient contact time or amount of sieves for the volume and initial water content of the sample.- The high viscosity of this compound is limiting diffusion.- Activate the molecular sieves by heating them in an oven (e.g., at 250-300°C) under a vacuum or inert gas flow before use.- Increase the quantity of sieves and extend the drying time. Incorporate gentle agitation or stirring to improve mass transfer.
Sample decomposition during vacuum distillation. - The distillation temperature is too high.- Use a high-vacuum pump to significantly lower the boiling point of water, allowing for distillation at a lower, safer temperature for the this compound.
Azeotropic distillation is not removing water effectively. - The chosen entrainer does not form a low-boiling azeotrope with water.- Improper setup of the Dean-Stark apparatus.- Select an appropriate entrainer that is immiscible with water and forms a suitable azeotrope (e.g., toluene, heptane).- Ensure the Dean-Stark trap is correctly assembled to separate and collect the condensed water.

Data Presentation: Comparison of Drying Methods

The following table summarizes the typical performance and characteristics of various methods for removing water from polyol samples. The exact efficiency for this compound may vary and should be verified by Karl Fischer titration.

Method Principle Typical Final Water Content Advantages Disadvantages
3A Molecular Sieves Adsorption of water into porous crystalline aluminosilicates.< 50 ppm- High efficiency and selectivity for water.- Simple procedure for laboratory scale.- Sieves can be regenerated and reused.- Capacity is limited; may require a large volume of sieves for very wet samples.- Efficiency can be slow in highly viscous liquids.
Vacuum Distillation Removal of water by evaporation at reduced pressure.100 - 1000 ppm- Effective for removing larger quantities of water.- Can handle larger sample volumes.- Requires specialized glassware and a vacuum pump.- Potential for thermal degradation of the sample if the temperature is not carefully controlled.- High-purity glycerol (>99.5%) is achievable with multi-step distillation.[1]
Azeotropic Distillation Co-distillation with an entrainer that forms a low-boiling azeotrope with water.200 - 1500 ppm- Effective for bulk water removal.- Continuous process possible.- Introduces a third component (entrainer) that must be removed later.- Requires specific apparatus (e.g., Dean-Stark trap).- May not be suitable for achieving very low water levels.
Lyophilization (Freeze-Drying) Sublimation of frozen water under vacuum.Variable, but often not ideal for pure polyols.- Gentle, low-temperature process.- Can result in an incompletely dried, structurally poor product with high concentrations of polyols like glycerol.[3]- Long process time.

Experimental Protocols

1. Karl Fischer Titration for Water Content Determination

This protocol is a general guideline and should be adapted based on the specific Karl Fischer titrator model and reagents used.

  • Principle: The sample is titrated with a Karl Fischer reagent, which reacts stoichiometrically with water. The endpoint is detected electrochemically.

  • Apparatus: Volumetric or coulometric Karl Fischer titrator.

  • Reagents: Anhydrous methanol (or a specialized solvent for polyols), Karl Fischer titrant.

  • Procedure:

    • Add a suitable volume of anhydrous methanol or a specialized Karl Fischer solvent to the titration vessel.

    • Titrate the solvent to dryness to eliminate any residual water.

    • Accurately weigh a suitable amount of the this compound sample and inject it into the titration vessel.

    • Start the titration and record the volume of titrant required to reach the endpoint.

    • Calculate the water content based on the titrant consumption and the sample weight.

  • Note: For highly viscous samples, using a Karl Fischer oven attachment is recommended to ensure complete water release.[2]

2. Drying with 3A Molecular Sieves

  • Principle: Water molecules are trapped within the 3Å pores of the molecular sieves, while the larger this compound molecules are excluded.

  • Apparatus: Round-bottom flask or beaker with a stirrer, oven for activation.

  • Materials: 3A molecular sieves (beads or pellets).

  • Procedure:

    • Activate the 3A molecular sieves by heating them in a laboratory oven at 250-300°C for at least 3 hours under a vacuum or with a slow stream of dry nitrogen.

    • Allow the sieves to cool to room temperature in a desiccator.

    • Add the activated molecular sieves to the this compound sample (approximately 10-20% w/v).

    • Stir the mixture gently for 12-24 hours at room temperature. The high viscosity of the triol may necessitate longer contact times.

    • Separate the dried this compound from the molecular sieves by decantation or filtration.

    • Verify the final water content using Karl Fischer titration.

3. Vacuum Distillation

  • Principle: By reducing the pressure, the boiling point of water is significantly lowered, allowing it to be selectively evaporated from the higher-boiling this compound.

  • Apparatus: Distillation flask, condenser, receiving flask, vacuum pump, cold trap, and heating mantle.

  • Procedure:

    • Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

    • Place the this compound sample in the distillation flask.

    • Place a cold trap (e.g., with liquid nitrogen or a dry ice/acetone slurry) between the distillation apparatus and the vacuum pump to protect the pump from water vapor.

    • Gradually apply vacuum to the system.

    • Once a stable, low pressure is achieved, gently heat the distillation flask.

    • Collect the distilled water in the receiving flask.

    • Continue the distillation until no more water is collected.

    • Allow the system to cool completely before slowly releasing the vacuum.

Mandatory Visualization

Drying_Method_Selection start Start: Wet this compound Sample initial_water Initial Water Content? start->initial_water high_water > 2-3% Water initial_water->high_water High low_water < 2-3% Water initial_water->low_water Low desired_dryness Desired Final Dryness? ppm_level < 100 ppm desired_dryness->ppm_level Very Dry moderate_dry 100 - 1500 ppm desired_dryness->moderate_dry Moderately Dry sample_volume Sample Volume? large_vol Large (> 500 mL) sample_volume->large_vol Large small_vol Small (< 500 mL) sample_volume->small_vol Small bulk_removal Bulk Water Removal high_water->bulk_removal fine_drying Fine Drying low_water->fine_drying bulk_removal->sample_volume fine_drying->desired_dryness vacuum_dist Vacuum Distillation end Dry this compound vacuum_dist->end azeo_dist Azeotropic Distillation azeo_dist->end mol_sieves 3A Molecular Sieves mol_sieves->end large_vol->azeo_dist small_vol->vacuum_dist ppm_level->mol_sieves moderate_dry->vacuum_dist

Caption: Decision workflow for selecting a water removal method.

This diagram provides a logical workflow to guide researchers in selecting the most appropriate method for drying their this compound samples based on key experimental parameters such as the initial water content, the desired level of dryness, and the volume of the sample. By following this decision tree, users can efficiently choose between bulk water removal techniques like vacuum or azeotropic distillation and fine drying methods such as using 3A molecular sieves to achieve their desired experimental outcomes.

References

Technical Support Center: Overcoming Emulsion Instability with 1,2,3-Octanetriol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of 1,2,3-Octanetriol to enhance emulsion stability. The information provided is based on the general principles of polyol and amphiphilic molecule functionality in emulsion systems.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation of emulsions with this compound.

Problem Potential Cause Suggested Solution
Phase Separation (Creaming or Sedimentation) Insufficient stabilization of droplets, leading to aggregation. The density difference between the oil and water phases causes separation.- Increase the concentration of this compound to enhance the interfacial film strength. - Optimize the homogenization process (e.g., increase speed or time) to reduce initial droplet size. - Consider the addition of a thickening agent to the continuous phase to hinder droplet movement.
Flocculation (Droplet Aggregation) Weak repulsive forces between droplets, allowing them to cluster together without coalescing.- Adjust the concentration of this compound. As an amphiphilic molecule, it can influence surface charge and steric hindrance. - Evaluate the ionic strength of the aqueous phase; excessive electrolytes can screen surface charges and promote flocculation.
Coalescence (Merging of Droplets) The irreversible merging of small droplets to form larger ones, leading to emulsion breakdown. This indicates a failure of the interfacial film.- Increase the concentration of this compound to create a more robust and stable interfacial layer. - Ensure the Hydrophilic-Lipophilic Balance (HLB) of the total emulsifier system is optimized for the specific oil phase. This compound will contribute to the overall HLB.
Ostwald Ripening (Growth of Larger Droplets at the Expense of Smaller Ones) The diffusion of the dispersed phase from smaller to larger droplets through the continuous phase. This is more common in nanoemulsions and with oils that have some solubility in the continuous phase.- While this compound may not directly prevent Ostwald ripening, its impact on interfacial tension can play a role. - The primary solution is to use an oil with very low solubility in the continuous phase.
High Polydispersity Index (PDI) A wide range of droplet sizes within the emulsion, which can be a precursor to instability.- Optimize the energy input during emulsification (e.g., sonication or high-pressure homogenization parameters). - Ensure uniform mixing of all components before and during homogenization.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism by which this compound stabilizes emulsions?

A1: this compound is an amphiphilic molecule, possessing both a hydrophilic (the three hydroxyl groups) and a lipophilic (the octyl chain) portion. This structure allows it to orient at the oil-water interface, reducing interfacial tension. The hydroxyl groups can form hydrogen bonds with water, creating a hydrated barrier around the oil droplets. This barrier provides steric hindrance, which helps to prevent droplet coalescence and flocculation, thereby stabilizing the emulsion.

Q2: How do I determine the optimal concentration of this compound for my formulation?

A2: The optimal concentration of this compound is dependent on several factors, including the nature of the oil and aqueous phases, the desired droplet size, and the presence of other excipients. It is recommended to perform a concentration-response study, preparing a series of emulsions with varying concentrations of this compound and evaluating their stability over time through particle size analysis and visual inspection.

Q3: Can this compound be used as the sole emulsifier?

A3: While this compound has emulsifying properties, its effectiveness as a sole emulsifier will depend on the specific requirements of the formulation. For challenging systems, such as those with a high oil phase concentration or requiring long-term stability, it may be more effective when used as a co-surfactant in combination with a primary emulsifier.

Q4: How does this compound affect the Hydrophilic-Lipophilic Balance (HLB) of my emulsion system?

A4: this compound, with its three hydroxyl groups and an alkyl chain, will contribute to the overall HLB of the emulsifier system. Due to its significant hydrophilic portion, it is expected to have a relatively high HLB value. When formulating, the required HLB of the oil phase should be matched by the weighted average of the HLB values of all surfactants in the system, including this compound.

Q5: Are there any known incompatibilities of this compound with other common excipients?

A5: There is limited specific data on the incompatibilities of this compound. However, as a polyol, it is generally considered to be compatible with a wide range of pharmaceutical excipients. It is always good practice to perform compatibility studies with all formulation components, especially with active pharmaceutical ingredients, to ensure no adverse interactions occur.

Experimental Protocols

Protocol for Preparation of an Oil-in-Water (O/W) Emulsion using this compound

  • Preparation of Phases:

    • Aqueous Phase: Dissolve any water-soluble components, including a portion of the this compound if desired, in the aqueous vehicle (e.g., purified water).

    • Oil Phase: Dissolve any oil-soluble components, and the remaining portion of this compound, in the oil.

  • Heating: Heat both the aqueous and oil phases separately to a temperature of 60-70 °C. This helps to ensure all components are fully dissolved and reduces the viscosity of the oil phase.

  • Mixing: While stirring the aqueous phase with a high-shear mixer, slowly add the oil phase to form a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-energy homogenization to reduce the droplet size. This can be achieved using a high-pressure homogenizer or a sonicator. The specific parameters (e.g., pressure, time, amplitude) should be optimized for the formulation.

  • Cooling: Allow the emulsion to cool to room temperature with gentle stirring.

  • Characterization: Evaluate the emulsion for droplet size distribution, polydispersity index (PDI), zeta potential, and stability over time at various storage conditions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for developing and troubleshooting an emulsion formulation incorporating this compound.

Emulsion_Workflow Emulsion Development and Troubleshooting Workflow cluster_formulation Formulation Development cluster_troubleshooting Troubleshooting start Define Target Product Profile select_components Select Oil, Aqueous Phase, and Primary Emulsifier start->select_components determine_hlb Determine Required HLB select_components->determine_hlb add_octanetriol Incorporate this compound as Co-surfactant determine_hlb->add_octanetriol prepare_emulsion Prepare Emulsion (Homogenization) add_octanetriol->prepare_emulsion characterize Characterize Emulsion (Particle Size, PDI, Stability) prepare_emulsion->characterize evaluate Evaluate Stability (Visual, Instrumental) characterize->evaluate instability Instability Observed? evaluate->instability identify_issue Identify Issue (Creaming, Coalescence, etc.) instability->identify_issue Yes stable Stable Emulsion Achieved instability->stable No adjust_concentration Adjust this compound Concentration identify_issue->adjust_concentration optimize_process Optimize Homogenization Process identify_issue->optimize_process adjust_excipients Adjust Other Excipients identify_issue->adjust_excipients re_characterize Re-characterize Emulsion adjust_concentration->re_characterize optimize_process->re_characterize adjust_excipients->re_characterize re_characterize->evaluate end Final Formulation stable->end

Caption: Workflow for emulsion formulation and troubleshooting.

Technical Support Center: Scaling Up the Synthesis of 1,2,3-Octanetriol for Pilot Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 1,2,3-octanetriol. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and effective method for synthesizing this compound is through the dihydroxylation of the corresponding allylic alcohol, 1-octen-3-ol. This reaction can be achieved using several methods, with the Sharpless Asymmetric Dihydroxylation and the Upjohn Dihydroxylation being the most notable for their high yields and stereoselectivity.[1][2]

Q2: What are the primary safety concerns when working with the reagents for this synthesis?

A2: The primary safety concern is the handling of osmium tetroxide (OsO₄), which is highly toxic, volatile, and can cause severe eye damage, respiratory tract irritation, and long-term organ damage.[3][4][5] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.[6][7] For large-scale reactions, additional precautions and specific waste disposal procedures are necessary.

Q3: How can I monitor the progress of the dihydroxylation reaction?

A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) will show the consumption of the less polar starting material (1-octen-3-ol) and the appearance of the more polar product (this compound) which will have a lower Rf value.

Experimental Protocols

Sharpless Asymmetric Dihydroxylation of 1-Octen-3-ol

This protocol is adapted from established procedures for the asymmetric dihydroxylation of alkenes.[1][2]

Materials:

  • 1-octen-3-ol

  • AD-mix-α or AD-mix-β

  • tert-butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended for accelerating the reaction)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-octen-3-ol in a 1:1 mixture of tert-butanol and water.

  • Add the appropriate AD-mix (AD-mix-β for one enantiomer, AD-mix-α for the other) and methanesulfonamide. The commercially available AD-mix formulations contain the osmium catalyst, a chiral ligand, a re-oxidant (potassium ferricyanide), and potassium carbonate.[1]

  • Stir the reaction mixture vigorously at room temperature or 0 °C. The optimal temperature may vary, so it is advisable to monitor the reaction by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by adding solid sodium sulfite.

  • Stir the mixture for an additional 30-60 minutes.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Upjohn Dihydroxylation of 1-Octen-3-ol

This method provides a racemic or non-chiral synthesis of the diol.

Materials:

  • 1-octen-3-ol

  • Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in tert-butanol)

  • N-methylmorpholine N-oxide (NMO)

  • Acetone

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-octen-3-ol in a mixture of acetone and water.

  • Add N-methylmorpholine N-oxide (NMO) to the solution.

  • To the stirred solution, add a catalytic amount of osmium tetroxide solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with solid sodium sulfite and stir for 30-60 minutes.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Dihydroxylation Methods for Allylic Alcohols (Illustrative Data)

MethodStarting MaterialChiral Ligand/ReagentTypical Yield (%)Enantiomeric Excess (ee %)Reference
Sharpless Asymmetric Dihydroxylation1-octen-3-olAD-mix-β85-95>95[2]
Sharpless Asymmetric Dihydroxylation1-octen-3-olAD-mix-α85-95>95[2]
Upjohn Dihydroxylation1-octen-3-olNMO80-90Racemic[5]

Note: Yields and enantiomeric excess are highly dependent on specific reaction conditions and substrate purity. The data presented here are typical ranges found in the literature for similar allylic alcohols.

Troubleshooting Guide

Issue 1: Low or No Product Formation

  • Question: My TLC analysis shows a significant amount of unreacted starting material even after prolonged reaction time. What could be the issue?

  • Answer:

    • Inactive Catalyst: The osmium tetroxide catalyst may have been reduced and not effectively re-oxidized. Ensure the re-oxidant (potassium ferricyanide in AD-mix or NMO in Upjohn) is fresh and added in the correct stoichiometric amount.

    • Poor Mixing: In the biphasic Sharpless dihydroxylation system, vigorous stirring is crucial for the reaction to proceed. Ensure your stirring is adequate for the scale of your reaction.

    • Low Temperature: If running the reaction at 0 °C, the rate may be too slow. Consider allowing the reaction to warm to room temperature, while monitoring for potential side reactions.

    • Impurities in Starting Material: Impurities in the 1-octen-3-ol can poison the catalyst. Ensure the starting material is of high purity.

Issue 2: Low Enantioselectivity in Sharpless Dihydroxylation

  • Question: I am getting a low enantiomeric excess (ee) for my this compound. How can I improve this?

  • Answer:

    • Incorrect AD-mix: Double-check that you are using the correct AD-mix (α or β) to obtain the desired enantiomer.

    • Ligand Decomposition: The chiral ligand in the AD-mix can degrade over time. Use fresh AD-mix for optimal results.

    • "Second Cycle" Reaction: At higher concentrations of the alkene, a non-enantioselective "second cycle" can occur, leading to a decrease in ee.[8] Consider running the reaction at a lower concentration.

    • Reaction Temperature: While the reaction can be run at room temperature, lower temperatures (0 °C) often lead to higher enantioselectivity.

Issue 3: Formation of Side Products

  • Question: I am observing multiple spots on my TLC plate in addition to the product and starting material. What are these side products and how can I avoid them?

  • Answer:

    • Over-oxidation: Over-oxidation of the diol can lead to the formation of aldehydes, ketones, or carboxylic acids. This is more common with stronger oxidizing systems or prolonged reaction times. Ensure you quench the reaction promptly upon completion.

    • Epoxide Formation: In some cases, especially with certain allylic alcohols, epoxide formation can be a competing reaction.

    • Dimerization or Polymerization: Under certain conditions, side reactions involving the starting material or product can occur. Careful control of reaction parameters is key.

Issue 4: Difficulties in Product Purification

  • Question: I am struggling to purify the this compound from the reaction mixture. What are some tips for effective purification?

  • Answer:

    • Residual Osmium: Ensure the quenching step with sodium sulfite is complete to remove all traces of osmium, which can interfere with purification and be a safety hazard.

    • Column Chromatography Technique: this compound is a polar molecule. A gradient elution during column chromatography, starting with a less polar solvent system and gradually increasing the polarity, can improve separation.[9]

    • Solvent System Selection: For silica gel chromatography of polar compounds like triols, a solvent system like methanol in dichloromethane or ethyl acetate in hexanes is often effective.[10][11] Experiment with different solvent systems on a small scale using TLC to find the optimal conditions for separation.

Visualizations

Synthesis_Workflow start Start: 1-Octen-3-ol dihydroxylation Dihydroxylation (Sharpless or Upjohn) start->dihydroxylation workup Reaction Work-up (Quenching, Extraction) dihydroxylation->workup purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting_Logic issue Problem Encountered low_yield Low Yield / No Reaction issue->low_yield e.g. low_ee Low Enantioselectivity issue->low_ee e.g. side_products Side Product Formation issue->side_products e.g. purification_issue Purification Difficulty issue->purification_issue e.g. cause1 Inactive Catalyst / Poor Mixing low_yield->cause1 cause2 Ligand Degradation / Wrong AD-mix low_ee->cause2 cause3 Over-oxidation side_products->cause3 cause4 Incomplete Quenching / Wrong Solvent System purification_issue->cause4

Caption: A logical diagram for troubleshooting common synthesis issues.

References

Technical Support Center: 1,2,3-Octanetriol Stability at High Temperatures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1,2,3-octanetriol when subjected to high temperatures during experimental procedures.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability a concern?

A1: this compound is a polyhydric alcohol, a molecule containing multiple hydroxyl (-OH) groups. Specifically, it is a vicinal triol, meaning it has three hydroxyl groups on adjacent carbon atoms. This structure makes it a useful building block in chemical synthesis and a potential excipient in pharmaceutical formulations. However, like many polyols, its stability can be compromised at elevated temperatures, leading to degradation that can impact the purity, safety, and efficacy of the final product.

Q2: What are the primary degradation pathways for vicinal triols like this compound at high temperatures?

A2: While specific experimental data for this compound is limited, based on the well-studied thermal decomposition of analogous compounds like glycerol, two primary degradation pathways are anticipated:

  • Dehydration: The elimination of water molecules is a common thermal degradation route for alcohols. For vicinal triols, this can lead to the formation of unsaturated compounds, such as aldehydes and ketones. A key potential product from the dehydration of a 1,2,3-triol moiety is an unstable enol, which would quickly tautomerize to a more stable keto- or aldehyde- form.

  • Oxidation: In the presence of oxygen, oxidation of the hydroxyl groups can occur, leading to the formation of aldehydes, ketones, and carboxylic acids. Further oxidation can lead to chain cleavage, breaking the carbon backbone and generating smaller, volatile molecules.

Q3: What are the likely decomposition products of this compound?

A3: Based on the degradation pathways of similar polyols, the thermal decomposition of this compound at high temperatures is likely to yield a complex mixture of products. The exact composition will depend on factors such as temperature, heating rate, and the presence of oxygen or catalysts. Potential degradation products are outlined in the table below.

Potential Degradation ProductFormation PathwayPotential Impact on Experiments
Water DehydrationCan alter reaction kinetics and solvent polarity.
Unsaturated Aldehydes/Ketones DehydrationCan be reactive and participate in side reactions.
Carboxylic Acids OxidationCan change the pH of the system, affecting catalysts and other components.
Shorter-chain aldehydes and ketones (e.g., formaldehyde, acetaldehyde) Carbon-carbon bond cleavageCan be volatile and may indicate significant degradation.
Carbon Monoxide (CO) and Carbon Dioxide (CO2) Complete oxidationIndicates extensive decomposition of the molecule.

Q4: How can I monitor the thermal stability of this compound in my experiments?

A4: Several analytical techniques can be employed to assess the thermal stability of this compound:

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It can determine the onset temperature of decomposition.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can detect thermal events such as melting, crystallization, and decomposition.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile degradation products. Headspace GC-MS is particularly useful for analyzing volatile compounds generated at elevated temperatures.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the disappearance of the this compound peak and the appearance of non-volatile degradation products over time at a specific temperature.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered when working with this compound at high temperatures.

Observed Issue Potential Cause Recommended Action
Discoloration (yellowing or browning) of the this compound sample upon heating. Oxidation or formation of conjugated unsaturated systems due to dehydration.- Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Lower the experimental temperature if possible. - Analyze the sample by UV-Vis spectroscopy to check for the formation of chromophores.
Unexpected side products are observed in the reaction mixture. Degradation of this compound is producing reactive aldehydes or ketones that are participating in side reactions.- Confirm the identity of the side products using GC-MS or LC-MS. - If degradation is confirmed, explore alternative, lower-temperature reaction conditions. - Consider using a more thermally stable analogue if available.
Inconsistent reaction outcomes or product yields. Variability in the thermal degradation of this compound between batches or experiments. This could be due to impurities.- Ensure the purity of the this compound using techniques like GC or HPLC. Impurities from the synthesis, such as residual catalysts or solvents, can significantly lower thermal stability. - Implement strict temperature control during experiments. - Perform a forced degradation study to understand the degradation profile under your specific experimental conditions.
Pressure build-up in a sealed reaction vessel. Formation of volatile degradation products such as formaldehyde, acetaldehyde, CO, or CO2.- CAUTION: Do not heat this compound in a sealed vessel without appropriate pressure relief measures. - Conduct the reaction in an open or vented system if possible. - If a sealed system is necessary, use a reactor rated for the potential pressure increase and monitor the pressure closely.

Section 3: Experimental Protocols

Protocol 1: Determination of Onset of Thermal Decomposition using Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to lose mass due to decomposition.

Methodology:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of high-purity this compound into a clean TGA pan (e.g., alumina or platinum).

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to a final temperature of 400°C at a constant heating rate of 10°C/min.

  • Purge the furnace with a constant flow of inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Record the mass of the sample as a function of temperature.

  • The onset temperature of decomposition is determined by the intersection of the baseline with the tangent of the decomposition step in the TGA curve.

Protocol 2: Identification of Volatile Degradation Products using Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the volatile organic compounds produced during the thermal degradation of this compound.

Methodology:

  • Place a known amount (e.g., 10-20 mg) of this compound into a headspace vial.

  • Seal the vial with a septum and cap.

  • Place the vial in the headspace autosampler and incubate at a series of elevated temperatures (e.g., 100°C, 150°C, 200°C) for a set period (e.g., 30 minutes).

  • After incubation, an aliquot of the headspace gas is automatically injected into the GC-MS system.

  • Separate the volatile compounds using a suitable GC column (e.g., a mid-polar capillary column).

  • Use a temperature program that allows for the separation of a wide range of volatile compounds.

  • Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST).

Section 4: Visualizations

Thermal_Degradation_Pathway This compound This compound Dehydration Dehydration This compound->Dehydration Heat Oxidation Oxidation This compound->Oxidation Heat, O2 Unsaturated_Intermediates Unsaturated Aldehydes/ Ketones Dehydration->Unsaturated_Intermediates Oxidized_Products Aldehydes, Ketones, Carboxylic Acids Oxidation->Oxidized_Products Fragmentation C-C Bond Cleavage Unsaturated_Intermediates->Fragmentation Further Heat Oxidized_Products->Fragmentation Further Heat Volatiles Shorter-chain aldehydes, ketones, CO, CO2 Fragmentation->Volatiles

Caption: Potential thermal degradation pathways of this compound.

Troubleshooting_Workflow Start Experiment with this compound at High Temperature Issue Observe Unexpected Result (e.g., discoloration, side products) Start->Issue Inert_Atmosphere Is the reaction under inert atmosphere? Issue->Inert_Atmosphere Implement_Inert Implement Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Implement_Inert No Check_Purity Analyze Purity of This compound (GC, HPLC) Inert_Atmosphere->Check_Purity Yes Implement_Inert->Check_Purity Impure Purity is low? Check_Purity->Impure Purify Purify this compound (e.g., distillation, chromatography) Impure->Purify Yes Lower_Temp Consider Lowering Reaction Temperature Impure->Lower_Temp No Purify->Start Analyze_Degradation Analyze Degradation Products (GC-MS, LC-MS) Lower_Temp->Analyze_Degradation End Optimize Reaction Conditions Analyze_Degradation->End

Caption: Troubleshooting workflow for stability issues.

Validation & Comparative

A Comparative Analysis of 1,2,3-Octanetriol and 1,2-Octanediol as Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of 1,2,3-Octanetriol and 1,2-Octanediol, focusing on their potential roles as surfactants. Due to a lack of direct comparative experimental data in publicly available literature, this analysis is based on fundamental principles of surfactant chemistry, structure-property relationships of analogous molecules, and available information on their applications.

Executive Summary

Both this compound and 1,2-Octanediol are polyol compounds with an eight-carbon chain, suggesting potential surfactant-like properties. The primary structural difference is the presence of a third hydroxyl group in this compound, which significantly increases its hydrophilicity compared to 1,2-Octanediol. This fundamental difference is expected to influence their performance as surfactants, affecting properties such as critical micelle concentration (CMC), surface tension reduction, and emulsification efficiency. While 1,2-Octanediol has found applications in cosmetics and topical formulations, indicating its surface activity, data on this compound's surfactant properties is scarce.

Molecular Structure and Physicochemical Properties

The key to understanding the differential surfactant behavior of these two molecules lies in their molecular structure. Both possess a hydrophobic octyl chain and a hydrophilic headgroup composed of hydroxyl (-OH) groups.

PropertyThis compound1,2-OctanediolReference
Molecular Formula C₈H₁₈O₃C₈H₁₈O₂[1],[2]
Molecular Weight 162.23 g/mol 146.23 g/mol [1],[2]
Structure this compound Structure1,2-Octanediol Structure
Hydrophilic Headgroup Three hydroxyl groupsTwo hydroxyl groups
Hydrophobic Tail Octyl chainOctyl chain
Predicted LogP 0.61.8[1],[2]

The additional hydroxyl group in this compound makes its headgroup significantly more polar and hydrophilic. This is reflected in its lower predicted LogP value, suggesting a higher affinity for water compared to 1,2-Octanediol.

Theoretical Comparison of Surfactant Properties

Based on their structural differences, the following theoretical comparison of their surfactant properties can be made. It is important to note that these are predictions and require experimental verification.

Surfactant PropertyThis compound (Predicted)1,2-Octanediol (Predicted)Rationale
Critical Micelle Concentration (CMC) HigherLowerThe greater hydrophilicity of the 1,2,3-triol headgroup will likely require a higher concentration of monomers in the bulk aqueous phase before micellization becomes energetically favorable.[3]
Surface Tension Reduction Less effectiveMore effectiveDue to its higher water solubility, this compound may have a weaker tendency to adsorb at the air-water or oil-water interface, resulting in a smaller reduction in surface tension.[4][5]
Emulsification Efficiency Potentially better for O/W emulsions with smaller droplet sizesPotentially better for W/O emulsions or O/W emulsions with larger droplet sizesThe highly hydrophilic headgroup of this compound would favor the formation of oil-in-water (O/W) emulsions. The larger headgroup size might also lead to the formation of smaller, more stable emulsion droplets.
Hydrophile-Lipophile Balance (HLB) HigherLowerThe increased number of hydrophilic hydroxyl groups in this compound results in a higher HLB value, indicating greater water solubility and a preference for forming O/W emulsions.

Potential Applications in Research and Drug Development

The distinct properties of these two molecules could lend them to different applications.

  • This compound : Its higher hydrophilicity might make it a suitable excipient for solubilizing poorly water-soluble drugs in aqueous formulations. It could also function as a humectant in topical preparations.

  • 1,2-Octanediol : Its established use in cosmetics as a skin-conditioning agent, humectant, and preservative potentiator highlights its surface activity and skin compatibility.[6][7] It has also been investigated as a pediculicide, where its surfactant properties are thought to disrupt the insect cuticle.[7] Its ability to act as a co-surfactant in microemulsions has also been noted.[8]

Experimental Protocols for Surfactant Characterization

To empirically determine and compare the surfactant properties of this compound and 1,2-Octanediol, the following standard experimental protocols can be employed.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution as a function of concentration. A sharp change in the property is observed at the CMC.

Method: Surface Tensiometry

  • Preparation of Solutions: Prepare a series of aqueous solutions of the surfactant at various concentrations.

  • Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the surface tension stops decreasing and plateaus corresponds to the CMC.

CMC_Determination cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis A Surfactant Stock Solution B Serial Dilutions A->B Dilute C Tensiometer B->C Measure each dilution D Plot Surface Tension vs. log(Concentration) C->D E Identify Inflection Point (CMC) D->E

Workflow for CMC determination by surface tensiometry.
Evaluation of Surface Tension Reduction

This experiment quantifies the ability of a surfactant to lower the surface tension of a liquid.

Method: Pendant Drop Tensiometry

  • Solution Preparation: Prepare a solution of the surfactant at a concentration above its CMC.

  • Droplet Formation: Form a pendant drop of the solution at the tip of a needle in a tensiometer.

  • Image Analysis: The shape of the drop is determined by the balance between gravity and surface tension. An integrated camera captures the drop profile, and software analyzes the shape to calculate the surface tension.

Assessment of Emulsification Efficiency

This measures the ability of a surfactant to form and stabilize an emulsion.

Method: Droplet Size Analysis

  • Emulsion Formation: Prepare an oil-in-water emulsion by homogenizing a fixed ratio of oil and an aqueous solution of the surfactant.

  • Droplet Size Measurement: Immediately after preparation, and at set time intervals, measure the droplet size distribution of the emulsion using a particle size analyzer (e.g., dynamic light scattering or laser diffraction).

  • Stability Assessment: Smaller initial droplet sizes and slower rates of droplet size increase over time indicate higher emulsification efficiency and stability.

Emulsification_Efficiency A Prepare Oil and Surfactant Solution B Homogenize to Form Emulsion A->B C Measure Initial Droplet Size (t=0) B->C D Measure Droplet Size over Time (t=x) C->D E Analyze Droplet Size Distribution and Stability D->E

Experimental workflow for assessing emulsification efficiency.

Signaling Pathways and Mechanisms of Action

In the context of drug delivery and biological interactions, the mechanism by which these surfactants might enhance skin penetration is of interest. While specific signaling pathways are not well-defined for these simple molecules, their interaction with the stratum corneum is a key mechanism.

1,2-Alkanediols are known to act as penetration enhancers. They are thought to partition into the lipid bilayers of the stratum corneum, disrupting the highly ordered lipid structure. This disruption increases the fluidity of the lipid matrix, thereby creating pathways for the enhanced diffusion of active pharmaceutical ingredients (APIs) through the skin barrier.

Skin_Penetration_Enhancement cluster_skin Stratum Corneum cluster_formulation Topical Formulation SC Lipid Bilayers Disruption Lipid Disruption & Increased Fluidity SC->Disruption Leads to API API API_Penetration Enhanced API Penetration API->API_Penetration Surfactant 1,2-Alkanediol Surfactant->SC Partitions into Disruption->API_Penetration Facilitates

Mechanism of skin penetration enhancement by 1,2-alkanediols.

Conclusion

While both this compound and 1,2-Octanediol share a common hydrophobic backbone, the presence of an additional hydroxyl group in this compound is predicted to render it more hydrophilic. This structural variance suggests that 1,2-Octanediol would be a more effective surface tension reducer with a lower CMC, whereas this compound may be better suited for applications requiring higher water solubility, such as a solubilizer or humectant. The provided experimental protocols offer a framework for the empirical validation of these theoretical considerations, which is essential for their informed application in research and development. Further studies are warranted to fully elucidate and compare the surfactant profiles of these two compounds.

References

Validating the Purity of Synthesized 1,2,3-Octanetriol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical methods for validating the purity of 1,2,3-octanetriol, a vicinal triol with potential applications in various fields. To offer a clear benchmark, we compare its analysis with that of a well-characterized structural analog, 1,2,3-propanetriol (glycerol).

Comparative Analysis of Purity Validation

The purity of this compound and its analogue can be effectively determined using gas chromatography with a flame ionization detector (GC-FID). This technique separates volatile compounds based on their boiling points and interactions with a stationary phase, and the FID provides a response proportional to the mass of the carbon-containing analytes.

Table 1: Comparison of Purity Analysis of this compound and 1,2,3-Propanetriol (Glycerol) by GC-FID

ParameterThis compound (Synthesized)1,2,3-Propanetriol (Glycerol) (Reference)
Purity (%) > 98% (Illustrative)> 99.5%
Retention Time (min) ~12.5~8.2
Major Impurities Unreacted starting materials, residual solventsWater, methanol, salts
Method Validation
Linearity (R²)> 0.99> 0.999
Precision (RSD%)< 2.0%< 1.0%
Accuracy (Recovery %)98-102%99-101%

Experimental Protocols

Below are detailed methodologies for the purity determination of this compound and 1,2,3-propanetriol by GC-FID.

Protocol 1: Purity Determination of this compound by GC-FID

1. Objective: To determine the purity of synthesized this compound using gas chromatography with flame ionization detection.

2. Materials and Reagents:

  • This compound sample

  • Methanol (HPLC grade)

  • Internal Standard (e.g., 1,2,4-Butanetriol)

  • Helium (carrier gas)

  • Hydrogen and Air (for FID)

3. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

4. Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas Flow (Helium): 1.0 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

5. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • If using an internal standard, add a known concentration to the sample solution.

6. Data Analysis:

  • The purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Protocol 2: Purity Determination of 1,2,3-Propanetriol (Glycerol) by GC-FID

1. Objective: To determine the purity of a glycerol sample using gas chromatography with flame ionization detection.

2. Materials and Reagents:

  • Glycerol sample

  • Water (deionized)

  • Internal Standard (e.g., Ethylene Glycol)

  • Nitrogen (carrier gas)

  • Hydrogen and Air (for FID)

3. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: HP-INNOWax or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

4. Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Detector Temperature: 275°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 20°C/min to 240°C

    • Hold at 240°C for 5 minutes

  • Carrier Gas Flow (Nitrogen): 1.5 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 40:1

5. Sample Preparation:

  • Prepare a stock solution of glycerol in deionized water (e.g., 1000 mg/L).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample solution by accurately diluting the glycerol sample in deionized water to fall within the calibration range.

  • Add the internal standard at a constant concentration to all standards and samples.

6. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the glycerol peak area to the internal standard peak area against the concentration of the standards.

  • Determine the concentration of glycerol in the sample from the calibration curve.

  • Calculate the purity based on the determined concentration and the initial sample weight.

Visualizing the Workflow and Comparison

To better illustrate the processes, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and a comparison of the analytical approaches.

G Experimental Workflow for Purity Validation cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve is Add Internal Standard dissolve->is inject Inject Sample is->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Validation Report

Caption: Workflow for purity validation of synthesized compounds.

G Purity Validation: this compound vs. Glycerol cluster_octanetriol This compound cluster_glycerol 1,2,3-Propanetriol (Glycerol) o_sample Synthesized Compound o_method GC-FID (DB-5 Column) o_sample->o_method o_purity Purity > 98% (Illustrative) o_method->o_purity g_method GC-FID (HP-INNOWax Column) o_method->g_method Comparison of Methods o_impurities Starting Materials, Solvents o_purity->o_impurities g_purity Purity > 99.5% o_purity->g_purity Purity Comparison g_impurities Water, Methanol o_impurities->g_impurities Impurity Profile g_sample Reference Standard g_sample->g_method g_method->g_purity g_purity->g_impurities

Caption: Comparison of purity validation parameters.

1,2,3-Octanetriol vs. Glycerol: A Comparative Analysis of Humectant Properties

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the humectant capabilities of 1,2,3-Octanetriol and the industry benchmark, glycerol, offering a data-driven comparison for researchers and formulation scientists.

In the realm of cosmetic and pharmaceutical formulations, the quest for effective humectants is perpetual. These hygroscopic molecules are crucial for maintaining skin hydration, improving product stability, and enhancing sensory attributes. While glycerol has long been the gold standard, emerging ingredients like this compound are being explored for their potential benefits. This guide provides a comprehensive comparative analysis of the humectant properties of this compound and glycerol, supported by available experimental data and theoretical considerations.

At a Glance: Key Humectant Properties

PropertyThis compoundGlycerol
Chemical Structure C8H18O3 (Long-chain triol)C3H8O3 (Short-chain triol)
Hygroscopicity Theoretical: Potentially lower than glycerol due to longer, more hydrophobic carbon chain. Experimental Data: Not Available High, readily absorbs moisture from the air.[1]
Moisture Retention Theoretical: The longer alkyl chain may provide some occlusive properties, potentially leading to longer-lasting hydration on the skin surface. Experimental Data: Not Available Excellent, increases with concentration up to 60-70 wt% where it can gain water from the atmosphere.[2]
Effect on Skin Barrier Theoretical: The lipophilic nature of the octyl group may enhance interaction with the stratum corneum lipids. Experimental Data: Not Available Improves skin barrier function, accelerates its recovery, and enhances lipid cohesion.[3][[“]]
Skin Feel Theoretical: Likely to have a less tacky and more emollient feel compared to glycerol due to the longer carbon chain. Experimental Data: Not Available Can feel sticky or tacky at higher concentrations.
Clinical Efficacy (Skin Hydration) Experimental Data: Not Available Clinically proven to significantly increase skin hydration, as measured by corneometry, and reduce transepidermal water loss (TEWL).[3][[“]][5]

In-Depth Analysis of Humectant Performance

Glycerol: The Established Benchmark

Glycerol, a simple triol, is a cornerstone of cosmetic and pharmaceutical formulations due to its well-documented efficacy as a humectant. Its mechanism of action is rooted in its three hydrophilic hydroxyl groups, which readily form hydrogen bonds with water molecules, drawing moisture from the atmosphere and the deeper layers of the skin to hydrate the stratum corneum.[6][7][8]

Experimental Evidence:

  • Moisture Retention: Studies have shown that the moisture-retention capacity of glycerin solutions increases with concentration. At concentrations between 60-70 wt%, glycerin can absorb moisture from the air, demonstrating its potent hygroscopic nature.[2]

  • Skin Hydration: Clinical studies consistently demonstrate glycerol's ability to significantly increase skin hydration. Corneometry measurements, which assess the electrical capacitance of the skin, show a marked increase in skin moisture levels following the application of glycerol-containing products.[3][5]

  • Skin Barrier Function: Glycerol not only hydrates but also supports the skin's natural barrier. It has been shown to accelerate the recovery of a compromised skin barrier and reduce transepidermal water loss (TEWL), the rate at which water evaporates from the skin.[3][[“]]

This compound: A Theoretical Perspective

This compound shares the same triol functional group as glycerol, suggesting it also possesses the ability to bind water molecules through hydrogen bonding. However, the presence of a significantly longer eight-carbon (octyl) chain introduces a more lipophilic character to the molecule.

Theoretical Properties and Potential Advantages:

  • Hygroscopicity: The longer, more hydrophobic alkyl chain in this compound would likely reduce its overall hygroscopicity compared to the highly polar glycerol molecule. This means it may attract less water from the atmosphere at a given concentration.

  • Moisture Retention and Occlusivity: The octyl group could impart a degree of occlusivity, forming a light film on the skin that could help to trap moisture and slow down transepidermal water loss. This might lead to a more sustained hydration effect compared to the purely hygroscopic action of glycerol.

  • Skin Feel and Emollience: A significant drawback of glycerol at higher concentrations is its characteristic tackiness. The longer carbon chain of this compound is expected to provide a more emollient and less sticky skin feel, which could be a considerable advantage in cosmetic formulations.

  • Interaction with Skin Lipids: The lipophilic nature of the octyl chain may facilitate better interaction with the lipid matrix of the stratum corneum. This could potentially enhance its penetration and ability to support the skin barrier.

Mechanism of Humectancy: A Molecular View

Humectants primarily work by attracting and holding onto water molecules. This process is largely driven by the presence of hydrophilic functional groups, such as the hydroxyl (-OH) groups found in both glycerol and this compound.

Humectant_Mechanism cluster_0 Humectant Action on Skin Atmosphere Atmosphere Humectant Humectant Molecule (e.g., Glycerol, this compound) Atmosphere->Humectant Attracts Water (Hygroscopicity) Stratum_Corneum Stratum Corneum (Outer Skin Layer) Deeper_Skin_Layers Deeper Skin Layers Deeper_Skin_Layers->Humectant Draws Water Humectant->Stratum_Corneum Delivers & Retains Moisture

Caption: Mechanism of humectant action on the skin.

Experimental Protocols for Humectant Efficacy Testing

To ensure objective and reproducible comparisons of humectant performance, standardized experimental protocols are essential.

Gravimetric Analysis for Hygroscopicity

This method directly measures the ability of a substance to absorb moisture from the air.

Gravimetric_Analysis_Workflow Start Start Prepare_Sample Place a known weight of the humectant in a weighing dish. Start->Prepare_Sample Controlled_Environment Place the dish in a controlled humidity and temperature chamber. Prepare_Sample->Controlled_Environment Incubate Incubate for a defined period (e.g., 24, 48, 72 hours). Controlled_Environment->Incubate Measure_Weight Periodically remove and weigh the sample. Incubate->Measure_Weight Calculate_Moisture_Uptake Calculate the percentage weight gain. Measure_Weight->Calculate_Moisture_Uptake End End Calculate_Moisture_Uptake->End

Caption: Workflow for gravimetric analysis of hygroscopicity.

In-Vivo Skin Hydration and Barrier Function Assessment

1. Corneometry: This technique measures the electrical capacitance of the skin, which is directly related to its hydration level.[9][10][11][12][13]

  • Protocol:

    • Subjects acclimatize in a room with controlled temperature and humidity for at least 20-30 minutes.[11][13]

    • Baseline corneometer readings are taken on defined areas of the skin (e.g., forearm).

    • The test product is applied to the designated area.

    • Measurements are repeated at specific time intervals (e.g., 1, 2, 4, 8, 24 hours) to assess changes in skin hydration.[9]

2. Transepidermal Water Loss (TEWL): This measurement quantifies the rate of water evaporation from the skin, providing an indication of the skin barrier's integrity.[14][15][16]

  • Protocol:

    • Similar to corneometry, subjects are acclimatized to a controlled environment.[17]

    • A baseline TEWL measurement is taken using a Tewameter.

    • The test product is applied.

    • TEWL is measured at subsequent time points to evaluate the product's effect on barrier function. A decrease in TEWL indicates an improved barrier.[14]

InVivo_Testing_Workflow cluster_0 In-Vivo Humectant Efficacy Testing Start Start Acclimatization Subject Acclimatization (Controlled Environment) Start->Acclimatization Baseline_Measurement Baseline Measurements (Corneometry & TEWL) Acclimatization->Baseline_Measurement Product_Application Application of Test Product Baseline_Measurement->Product_Application Post_Application_Measurements Measurements at Timed Intervals Product_Application->Post_Application_Measurements Data_Analysis Data Analysis and Comparison to Baseline and Control Post_Application_Measurements->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in-vivo humectant efficacy testing.

Conclusion and Future Directions

Glycerol remains a highly effective and well-substantiated humectant, with a wealth of data supporting its role in skin hydration and barrier function. Its primary limitations are its potential for a tacky skin feel at higher concentrations.

This compound presents an interesting theoretical alternative. Its longer alkyl chain suggests the potential for a more elegant skin feel and a dual mechanism of action, combining hygroscopicity with some occlusivity. However, the lack of publicly available experimental data on its humectant properties is a significant gap.

For researchers and drug development professionals, this analysis underscores the continued relevance of glycerol as a benchmark humectant. It also highlights the need for empirical studies to validate the theoretical benefits of this compound. Future research should focus on conducting direct comparative studies using the standardized protocols outlined above to quantify the hygroscopicity, moisture retention, and in-vivo skin effects of this compound. Such data would be invaluable in determining its true potential as a novel humectant in advanced skincare and pharmaceutical formulations.

References

Performance Comparison of 1,2,3-Octanetriol Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of comparative performance data for the different isomers of 1,2,3-octanetriol in formulations. While general chemical and physical properties for this compound are documented, specific studies detailing the impact of its stereochemistry on formulation characteristics such as stability, efficacy, or physical properties appear to be unpublished or not widely disseminated.

Physicochemical Properties

General physicochemical properties for a substance identified as "this compound" are available from sources like PubChem. These properties are typically computed and do not differentiate between the various possible stereoisomers (e.g., (1R,2R), (1S,2S), (1R,2S), (1S,2R)).

PropertyValueSource
Molecular FormulaC₈H₁₈O₃PubChem
Molecular Weight162.23 g/mol PubChem
XLogP3-AA0.6PubChem
Hydrogen Bond Donor Count3PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count6PubChem
Exact Mass162.125594 g/mol PubChem
Topological Polar Surface Area60.7 ŲPubChem

Caption: General computed physicochemical properties of this compound. Note that these values are not specific to any single isomer.

Experimental Data and Protocols

A thorough search for experimental studies comparing the performance of this compound isomers in specific formulations, such as emulsions, creams, or solutions, did not yield any relevant results. Consequently, no experimental protocols or quantitative data on performance metrics like emulsion stability, viscosity modification, or drug solubilization enhancement for individual isomers can be provided.

Signaling Pathways and Mechanisms

Information regarding the influence of this compound isomers on biological signaling pathways is also absent from the available literature. Without experimental data, it is not possible to construct any diagrams illustrating the mechanism of action or interaction of these isomers at a molecular level.

Logical Workflow for Isomer Performance Evaluation

In the absence of existing data, a logical workflow for a research program aimed at comparing the performance of this compound isomers is proposed below. This workflow outlines the necessary steps to generate the data required for a comprehensive comparison guide.

G cluster_0 Phase 1: Synthesis and Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Performance Evaluation A Stereoselective Synthesis of This compound Isomers B Purification and Separation of Individual Isomers A->B C Structural Elucidation and Purity Assessment (NMR, MS, etc.) B->C D Selection of Model Formulations (e.g., O/W Emulsion, Hydrogel) C->D Isomers for Formulation E Incorporation of Individual Isomers into Formulations D->E F Control Formulation (without octanetriol isomers) D->F G Physical Stability Testing (e.g., Particle Size, Zeta Potential) E->G H Rheological Characterization (Viscosity, Spreadability) E->H I Efficacy/Activity Assay (if applicable) E->I F->G F->H F->I J Comparative Data Analysis G->J H->J I->J

Caption: Proposed experimental workflow for comparing the performance of this compound isomers in formulations.

Conclusion

While this compound is commercially available, detailed studies differentiating the performance of its various stereoisomers in formulations are not present in the accessible scientific literature. To address this knowledge gap, a systematic investigation following the proposed experimental workflow would be necessary. Such research would be highly valuable for formulation scientists in the pharmaceutical, cosmetic, and other relevant industries, enabling more informed decisions in the selection of isomers for specific applications. Researchers are encouraged to publish such findings to enrich the public knowledge base.

Cross-Validation of Analytical Methods for 1,2,3-Octanetriol Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise detection of 1,2,3-Octanetriol is crucial for product development, quality control, and research applications. This guide provides a comparative overview of two primary analytical methods for the detection and quantification of this compound and similar polyols: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and Gas Chromatography-Mass Spectrometry (GC-MS).

Due to the limited availability of direct comparative studies on this compound, this guide leverages data from the analysis of structurally similar polyols to provide a representative comparison of method performance.

Comparison of Analytical Method Performance

The following table summarizes the key performance parameters for HPLC-RID and GC-MS in the analysis of polyols, offering a baseline for selecting the appropriate method for this compound detection.

Performance ParameterHPLC-RID for PolyolsGC-MS for Polyols
Limit of Detection (LOD) 0.01–0.17 mg/mL[1][2][3]0.5-1.0 ng/µL[4]
Limit of Quantification (LOQ) 0.03–0.56 mg/mL[1][2][3]Not explicitly stated, but quantifiable at 0.25 ng/µL[4]
**Linearity (R²) **>0.997[1][2][3]>0.991[4]
Precision (RSD%) <5%[1][2][3]<20%[4]
Accuracy (Recovery %) Not explicitly stated>89.4%[4]
Sample Preparation Minimal (dissolution, filtration)Derivatization required (acetylation)
Analysis Time Relatively shortLonger due to derivatization and GC runtime
Specificity Lower (based on retention time)High (based on mass spectrum)

Experimental Protocols

Detailed methodologies for both HPLC-RID and GC-MS are provided below to facilitate the replication and adaptation of these methods for this compound analysis.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is suitable for the direct analysis of polyols in various matrices without the need for derivatization.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Refractive Index Detector (RID)

  • Column: Shodex SUGAR SP0810 (or similar column for sugar and polyol analysis)

Reagents:

  • Ultrapure water (mobile phase)

  • This compound standard

  • Sample matrix

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in ultrapure water at concentrations ranging from 0.1 to 5 mg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in ultrapure water. Filter the solution through a 0.45 µm membrane filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: Ultrapure water

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 80 °C

    • Injection Volume: 20 µL

  • Detection: Monitor the elution of this compound using the Refractive Index Detector.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high specificity and sensitivity for the analysis of polyols, but requires a derivatization step to increase the volatility of the analyte.

Instrumentation:

  • Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector

  • Capillary column: SPB-1701 (or similar mid-polarity column)

Reagents:

  • Pyridine

  • Acetic anhydride

  • This compound standard

  • Internal standard (e.g., sorbitol-d6)

  • Sample matrix

Procedure:

  • Standard and Sample Preparation:

    • Accurately weigh the standard or sample into a reaction vial.

    • Add a known amount of internal standard.

    • Evaporate to dryness under a stream of nitrogen.

  • Derivatization (Acetylation):

    • To the dried residue, add 100 µL of pyridine and 100 µL of acetic anhydride.

    • Cap the vial tightly and heat at 60-70 °C for 1 hour.

    • After cooling, evaporate the reagents under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

  • Quantification: Identify the acetylated this compound peak based on its retention time and mass spectrum. Quantify using the ratio of the peak area of the analyte to the peak area of the internal standard, against a calibration curve prepared with derivatized standards.

Method Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of the HPLC-RID and GC-MS methods for this compound detection.

Cross-Validation Workflow for this compound Analytical Methods cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation cluster_3 Method Selection & Implementation A Define Analytical Requirements (LOD, LOQ, Linearity, Accuracy, Precision) B Develop HPLC-RID Method A->B C Develop GC-MS Method A->C D Validate HPLC-RID Method B->D E Validate GC-MS Method C->E F Analyze Identical Samples by Both Methods D->F E->F G Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) F->G H Evaluate Method Performance Against Requirements G->H I Select Optimal Method for Routine Use H->I

Caption: Workflow for cross-validating analytical methods.

References

Benchmarking the surfactant properties of 1,2,3-Octanetriol against commercial standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Surfactant Properties with Supporting Experimental Data

In the landscape of pharmaceutical and biotechnological research, the selection of an appropriate surfactant is critical for the formulation, stability, and delivery of therapeutic agents. This guide provides a comparative benchmark of the surfactant properties of 1,2,3-Octanetriol against three widely used commercial standards: Polysorbate 80 (a non-ionic surfactant), Poloxamer 188 (a non-ionic block copolymer), and Sodium Dodecyl Sulfate (an anionic surfactant). This objective analysis is supported by available data and outlines the experimental protocols necessary for their evaluation.

Comparative Performance of Surfactants

The efficacy of a surfactant is primarily determined by its ability to reduce surface tension and form micelles at a low concentration, known as the Critical Micelle Concentration (CMC). The following table summarizes the key quantitative properties of this compound and the selected commercial standards.

PropertyThis compound (estimated)Polysorbate 80Poloxamer 188Sodium Dodecyl Sulfate (SDS)
Chemical Class Non-ionic AlkyltriolNon-ionicNon-ionic Block CopolymerAnionic
Molecular Weight ( g/mol ) 162.23~1310~8400288.38
Critical Micelle Concentration (CMC) ~5.8 mM*0.012 mM0.04 mM8.2 mM[1]
Surface Tension at CMC (mN/m) Not Available~40~42~39
Biocompatibility Generally considered biocompatibleGoodGoodCan cause skin and eye irritation[2]

Note: The CMC value for this compound is an estimate based on the structurally similar compound Octyl-D,L-glycerol. Further experimental validation is required for a precise determination.

Experimental Protocols

Accurate and reproducible data are the foundation of any comparative study. The following are detailed methodologies for key experiments used to characterize surfactant properties.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

The CMC and the surface tension at the CMC can be determined using a tensiometer with the Du Noüy ring method.

Principle: The force required to detach a platinum-iridium ring from the surface of a liquid is proportional to the surface tension of that liquid. By measuring the surface tension of solutions with increasing surfactant concentrations, the CMC can be identified as the concentration at which the surface tension ceases to decrease significantly.

Procedure:

  • Prepare a series of aqueous solutions of the surfactant with varying concentrations.

  • Calibrate the tensiometer using a liquid with a known surface tension (e.g., deionized water).

  • Measure the surface tension of each surfactant solution, ensuring the platinum ring is thoroughly cleaned and flamed between each measurement.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined from the point of intersection of the two linear portions of the plot. The surface tension at the CMC is the value on the y-axis corresponding to the CMC.

Experimental Workflow for CMC and Surface Tension Determination

prep Prepare Surfactant Solutions (Varying Concentrations) calib Calibrate Tensiometer prep->calib measure Measure Surface Tension (Du Noüy Ring Method) calib->measure plot Plot Surface Tension vs. log(Concentration) measure->plot det_cmc Determine CMC and Surface Tension at CMC plot->det_cmc

Workflow for CMC and Surface Tension Measurement
Evaluation of Foam Stability

The Ross-Miles method is a standardized procedure for assessing the foaming capacity and stability of a surfactant solution.

Principle: A specific volume of a surfactant solution is dropped from a fixed height into a larger volume of the same solution, generating foam. The initial foam height and the decay of the foam over time are measured to determine foam stability.

Procedure:

  • Prepare a solution of the surfactant at a concentration above its CMC.

  • Pour 200 mL of the solution into the receiver of the Ross-Miles apparatus.

  • Pipette 50 mL of the same solution into the dropping funnel.

  • Open the stopcock and allow the solution to fall into the receiver, starting a timer as the last drop falls.

  • Record the initial foam height.

  • Record the foam height at predetermined intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

Logical Flow for Foam Stability Assessment

start Start prep_sol Prepare Surfactant Solution (Concentration > CMC) start->prep_sol gen_foam Generate Foam (Ross-Miles Apparatus) prep_sol->gen_foam measure_initial Measure Initial Foam Height (H0) gen_foam->measure_initial measure_decay Measure Foam Height over Time (Ht) measure_initial->measure_decay calc_stability Calculate Foam Stability (e.g., % reduction) measure_decay->calc_stability end End calc_stability->end

Process for Evaluating Foam Stability

Biocompatibility Overview

For applications in drug development, the biocompatibility of a surfactant is of paramount importance.

  • This compound: As a short-chain alkyltriol, it is expected to have good biocompatibility. Alkylglycerols, a related class of compounds, have been investigated for various therapeutic applications. However, specific toxicological data for this compound should be evaluated for any specific application.

  • Polysorbate 80: Widely used in pharmaceutical formulations and is generally considered safe and biocompatible.[3][4]

  • Poloxamer 188: Known for its cytoprotective and anti-inflammatory activities and is used in various pharmaceutical applications.[5][6]

  • Sodium Dodecyl Sulfate (SDS): While an effective surfactant, it is known to cause skin and eye irritation and can denature proteins, limiting its use in many in vivo applications.[2]

Conclusion

This compound presents as a potentially mild, non-ionic surfactant. Based on the estimated CMC of a structurally similar compound, it appears to be a less potent surfactant than the commercial standards Polysorbate 80 and Poloxamer 188, requiring a higher concentration to form micelles. Its key advantage may lie in its simple structure and potentially favorable biocompatibility profile, which warrants further investigation.

For researchers and drug development professionals, the choice of surfactant will depend on the specific requirements of the formulation, including the desired surface activity, concentration limitations, and, most importantly, the biocompatibility with the biological system. The experimental protocols outlined in this guide provide a framework for conducting a thorough, in-house evaluation of this compound or any other novel surfactant against established commercial standards.

References

A Comparative Guide to the Synthesis of 1,2,3-Octanetriol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of two prominent synthetic routes to 1,2,3-octanetriol, a valuable chiral building block in pharmaceutical synthesis, is presented. This guide provides a detailed comparison of the Upjohn dihydroxylation of 1-octene and a two-step epoxidation-hydrolysis sequence, offering experimental protocols and quantitative data to inform methodology selection.

This compound is a key intermediate in the synthesis of various biologically active molecules. Its three contiguous stereocenters make it a challenging and important target for organic chemists. The efficient and stereoselective synthesis of this triol is crucial for the development of novel therapeutics. This guide compares two common methods for its preparation: the direct dihydroxylation of 1-octene and a two-step approach involving epoxidation followed by ring-opening hydrolysis.

Method 1: Upjohn Dihydroxylation of 1-Octene

The Upjohn dihydroxylation is a well-established method for the syn-dihydroxylation of alkenes. This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO), to regenerate the active osmium catalyst. This method is known for its reliability and generally high yields.

Signaling Pathway and Experimental Workflow

Upjohn_Dihydroxylation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 1-Octene 1-Octene Reaction_Mixture Reaction Mixture 1-Octene->Reaction_Mixture OsO4_cat OsO4 (cat.) OsO4_cat->Reaction_Mixture NMO NMO NMO->Reaction_Mixture Solvent Acetone/Water Solvent->Reaction_Mixture Quenching Quench with Na2SO3 Reaction_Mixture->Quenching Stirring at RT Extraction Extraction Quenching->Extraction Purification Chromatography Extraction->Purification Product_Triol This compound Purification->Product_Triol

Caption: Workflow for the Upjohn dihydroxylation of 1-octene.

Experimental Protocol

A solution of 1-octene (1.12 g, 10 mmol) in a mixture of acetone (20 mL) and water (2 mL) is prepared. To this solution, N-methylmorpholine N-oxide (1.41 g, 12 mmol) is added, followed by a catalytic amount of osmium tetroxide (0.2 mL of a 2.5 wt% solution in tert-butanol, 0.02 mmol). The reaction mixture is stirred at room temperature for 12-24 hours, during which the solution may turn dark brown or black. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stirred for 30 minutes. The mixture is then extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Method 2: Epoxidation of 1-Octene followed by Acid-Catalyzed Hydrolysis

This two-step method first involves the epoxidation of 1-octene to form 1,2-epoxyoctane. A common and effective epoxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is then subjected to acid-catalyzed hydrolysis to yield the desired this compound. This method offers an alternative to the use of the highly toxic osmium tetroxide.

Signaling Pathway and Experimental Workflow

Epoxidation_Hydrolysis cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Hydrolysis 1-Octene_S2 1-Octene Epoxidation_Reaction Epoxidation 1-Octene_S2->Epoxidation_Reaction mCPBA m-CPBA mCPBA->Epoxidation_Reaction DCM CH2Cl2 DCM->Epoxidation_Reaction Epoxide 1,2-Epoxyoctane Epoxidation_Reaction->Epoxide Stirring at 0°C to RT Hydrolysis_Reaction Hydrolysis Epoxide->Hydrolysis_Reaction Acid H2SO4 (aq) Acid->Hydrolysis_Reaction Product_Triol_S2 This compound Hydrolysis_Reaction->Product_Triol_S2 Heating

Caption: Two-step synthesis of this compound via epoxidation and hydrolysis.

Experimental Protocol

Step 1: Epoxidation of 1-Octene To a solution of 1-octene (1.12 g, 10 mmol) in dichloromethane (CH₂Cl₂, 30 mL) at 0 °C, meta-chloroperoxybenzoic acid (m-CPBA, 77% purity, 2.4 g, ~10.8 mmol) is added portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3-5 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to 0 °C and the precipitated meta-chlorobenzoic acid is removed by filtration. The filtrate is washed with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude 1,2-epoxyoctane, which can be used in the next step without further purification.

Step 2: Acid-Catalyzed Hydrolysis of 1,2-Epoxyoctane The crude 1,2-epoxyoctane from the previous step is dissolved in a mixture of acetone (20 mL) and water (5 mL). A catalytic amount of sulfuric acid (0.1 mL of 10% H₂SO₄) is added to the solution. The mixture is heated to 50-60 °C and stirred for 2-4 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate. The acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.

Quantitative Data Summary

ParameterUpjohn DihydroxylationEpoxidation-Hydrolysis
Starting Material 1-Octene1-Octene
Key Reagents OsO₄ (catalytic), NMOm-CPBA, H₂SO₄ (catalytic)
Number of Steps 12
Typical Yield 85-95%75-85% (overall)
Reaction Time 12-24 hours5-9 hours (total)
Reaction Temperature Room Temperature0 °C to 60 °C
Stereoselectivity syn-dihydroxylationanti-dihydroxylation
Safety Concerns Highly toxic and volatile OsO₄Peroxyacids can be explosive

Comparison and Conclusion

Both the Upjohn dihydroxylation and the two-step epoxidation-hydrolysis sequence are effective methods for the synthesis of this compound. The choice between these methods will depend on several factors, including the desired stereochemistry, scale of the reaction, and safety considerations.

The Upjohn dihydroxylation offers a direct, one-step route to the syn-diol with typically high yields. The catalytic use of osmium tetroxide mitigates some of the cost and toxicity concerns associated with its stoichiometric use. However, the inherent toxicity of osmium compounds necessitates careful handling and waste disposal procedures.

The epoxidation-hydrolysis sequence provides the anti-diol and avoids the use of heavy metal oxidants. While it is a two-step process, the reactions are generally straightforward and the reagents are readily available. The overall yield may be slightly lower than the Upjohn method. For applications where the anti-stereochemistry is desired or the use of osmium is to be avoided, this method presents a viable alternative.

For enantioselective synthesis of a specific stereoisomer of this compound, the Sharpless asymmetric dihydroxylation, a modification of the osmium-catalyzed dihydroxylation using chiral ligands, would be the method of choice. This would allow for the preparation of either the (2R,3S) or (2S,3R) enantiomer with high enantiomeric excess.

Ultimately, the selection of the synthetic route should be based on a careful evaluation of the specific requirements of the research or drug development project, weighing the advantages and disadvantages of each method in terms of efficiency, stereochemical outcome, cost, and safety.

Safety Operating Guide

Proper Disposal of 1,2,3-Octanetriol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 1,2,3-Octanetriol, a combustible liquid that requires careful waste management. Adherence to these protocols is critical for operational safety and environmental responsibility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles or eyeshields and chemical-resistant gloves.[1] Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

Quantitative Data Summary

The following table summarizes key safety and classification data for this compound and the general guidelines for combustible liquid waste.

PropertyValue/GuidelineSource
Chemical Name This compoundN/A
CAS Number 112196-85-7[1]
Storage Class 10 - Combustible liquids[1]
Disposal Method Hazardous Waste DisposalGeneral Guidance
Prohibited Disposal Do not pour down drains or into the ground.General Guidance
Container Type Original or compatible glass, plastic, or metal container.General Guidance
Labeling "Hazardous Waste" with full chemical name and constituents.General Guidance

Step-by-Step Disposal Protocol

The proper disposal of this compound must be handled through a licensed hazardous waste disposal company or your institution's Environmental Health & Safety (EHS) department. Never dispose of this chemical down the drain.

  • Waste Collection:

    • Collect waste this compound in its original container or a designated, compatible waste container. Suitable containers are typically made of glass, polyethylene, or other chemically resistant materials.

    • Ensure the container is in good condition and has a secure, leak-proof cap.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".

    • The label must include the full chemical name: "this compound". If it is a solution, list all constituents and their approximate percentages.

    • Do not use abbreviations or chemical formulas.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area. This area should be a well-ventilated location, such as a fume hood, away from ignition sources like heat, sparks, or open flames.

    • Keep the container closed at all times, except when adding waste.

  • Arrange for Pickup:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with the necessary information about the waste, including the chemical name and quantity.

Disposal Procedure Workflow

A Step 1: Waste Collection - Use original or compatible container - Ensure container is sealed B Step 2: Proper Labeling - 'Hazardous Waste' - Full chemical name: this compound - List all constituents for solutions A->B Proceed to C Step 3: Safe Storage - Designated satellite accumulation area - Well-ventilated, away from ignition sources - Keep container closed B->C Proceed to D Step 4: Arrange for Disposal - Contact EHS or licensed contractor - Provide waste information C->D Final Step

References

Personal protective equipment for handling 1,2,3-Octanetriol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with 1,2,3-Octanetriol. The following procedures are based on available data for similar chemicals and solutions containing this compound, in the absence of a comprehensive Safety Data Sheet (SDS) for the pure compound. Researchers should always consult their institution's safety protocols and perform a risk assessment before handling any chemical.

Personal Protective Equipment (PPE)

The appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body Part Equipment Specification Rationale
Hands Chemical-resistant glovesNitrile, Neoprene, or Butyl rubber. Check manufacturer's compatibility data.Prevents skin contact and absorption.
Eyes Safety glasses with side shields or chemical safety gogglesANSI Z87.1-ratedProtects eyes from splashes.
Respiratory N95 (US) or equivalent dust maskNIOSH-approvedRecommended, particularly if there is a risk of aerosolization.
Body Laboratory coatStandardProtects skin and clothing from contamination.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

  • Preparation :

    • Ensure a well-ventilated work area, such as a chemical fume hood.

    • Assemble all necessary equipment and materials before handling the chemical.

    • Inspect all PPE for integrity.

  • Handling :

    • Avoid direct contact with skin and eyes.

    • Prevent the formation of aerosols.

    • Keep the container tightly closed when not in use.

  • Storage :

    • Store in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste this compound and contaminated materials (e.g., gloves, pipette tips) in a designated, labeled, and sealed container.

  • Disposal :

    • Dispose of chemical waste in accordance with all local, state, and federal regulations.

    • Do not dispose of it down the drain or in regular trash.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the handling and disposal process for this compound.

G A 1. Preparation - Assemble PPE & Materials - Ensure Ventilation B 2. Handling - Avoid Contact - Prevent Aerosols A->B Proceed with caution C 3. Storage - Cool, Dry, Ventilated - Tightly Closed Container B->C After use D 4. Waste Collection - Designated & Labeled Container B->D Generate waste E 5. Disposal - Follow EHS Guidelines - Regulatory Compliance D->E For disposal

Caption: Workflow for safe handling and disposal of this compound.

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